molecular formula C5H13N3 B102098 Piperazine-1-methylamine CAS No. 18190-85-7

Piperazine-1-methylamine

Cat. No.: B102098
CAS No.: 18190-85-7
M. Wt: 115.18 g/mol
InChI Key: GHAIYFTVRRTBNG-UHFFFAOYSA-N
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Description

Piperazine-1-methylamine (CAS 18190-85-7) is a chemical compound with the molecular formula C5H13N3 and a molecular weight of 115.18 g/mol . It is classified as a piperazine derivative and serves as a valuable heterocyclic building block in organic synthesis, particularly for the development of pharmaceutical intermediates . Piperazine-based compounds are a broad class of molecules with significant pharmacological importance, found in various therapeutic agents . The core piperazine structure is known for its versatility and presence in numerous marketed drugs, suggesting that this compound is a crucial reagent for medicinal chemists exploring new compounds with diverse biological activities . As a specialist research chemical, it is intended for use in laboratory settings only. Intended Use & Handling: This product is strictly for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate personal protective equipment (PPE) following standard laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H13N3/c6-5-8-3-1-7-2-4-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAIYFTVRRTBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171218
Record name Piperazine-1-methylamine
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Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18190-85-7
Record name 1-Piperazinemethanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-1-methylamine
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Record name Piperazine-1-methylamine
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Record name Piperazine-1-methylamine
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Foundational & Exploratory

Technical Monograph: N-Methylpiperazine (CAS 109-01-3)

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Scaffold in Pharmaceutical Design and Synthesis

Executive Summary

N-Methylpiperazine (NMP) is a heterocyclic building block that serves as a "privileged scaffold" in medicinal chemistry. Its structural utility lies in the asymmetry of its two nitrogen atoms: the sterically hindered, tertiary N1-methyl amine and the nucleophilic, secondary N4 amine. This duality allows for highly regioselective reactions without the need for protecting groups, making NMP a cornerstone in the synthesis of blockbuster drugs like Clozapine , Sildenafil , and Rifampicin .

This guide provides verified physical data, purification protocols, and mechanistic insights for researchers utilizing NMP in drug development.

Part 1: Critical Physical & Thermodynamic Properties[2]

The following data has been consolidated from standard chemical reference databases to ensure high reliability for experimental design.

PropertyValueUnitConditions/Notes
Molecular Weight 100.16 g/mol
Appearance Colorless Liquid-Hygroscopic; amine-like odor
Boiling Point 138.0°CAt 760 mmHg [1]
Melting Point -6.0°C
Density 0.903g/mLAt 25°C [2]
Refractive Index 1.466

[2]
Vapor Pressure 6.0mmHgAt 20°C
Flash Point 42.0°CClosed Cup (Flammable)
pKa (1) 5.11-N1 (Tertiary amine)
pKa (2) 9.14-N4 (Secondary amine)
Solubility Miscible-Water, Ethanol, Ether
Structural Insight: The Basicity Differential

For drug developers, the pKa differential is the most critical parameter.

  • N4 (Secondary Amine, pKa ~9.14): This is the reactive nucleophile. In physiological conditions (pH 7.4), this nitrogen is predominantly protonated, enhancing the aqueous solubility of the final drug candidate—a key reason NMP moieties are added to lipophilic drugs (e.g., Sildenafil).

  • N1 (Tertiary Amine, pKa ~5.11): The methyl group introduces steric bulk and reduces solvation stabilization of the conjugate acid, making this nitrogen significantly less basic. This allows the N4 position to participate in nucleophilic attacks (e.g., SNAr) while the N1 remains unreactive.

Part 2: Purification & Handling Methodology[4][5][6]

Commercial NMP often contains impurities such as water (due to hygroscopicity) and trace piperazine (from synthesis), which can lead to side reactions (e.g., bis-alkylation). The following protocol ensures high-purity NMP for sensitive catalytic couplings.

Protocol: Azeotropic Drying and Fractional Distillation
  • Pre-drying: Treat commercial NMP with Potassium Hydroxide (KOH) pellets (10% w/w) in a flask. Stir gently for 12 hours. The KOH will form a separate aqueous layer as it pulls water from the amine.

  • Decantation: Decant the organic layer away from the aqueous KOH sludge.

  • Reflux: Transfer the amine to a distillation flask containing fresh KOH or Sodium metal (for ultra-dry applications). Reflux under an inert atmosphere (Argon/Nitrogen) for 2 hours.

  • Distillation: Perform fractional distillation.

    • Discard: The first 5-10% of the distillate (fore-run), which contains volatile impurities.

    • Collect: The fraction boiling steadily at 137-138°C .

  • Storage: Store over 4Å molecular sieves in an amber bottle under Argon.

purification_workflow Start Commercial NMP (Contains H2O, Piperazine) KOH_Treat 1. KOH Treatment (12h Stirring) Start->KOH_Treat Phase_Sep 2. Phase Separation (Remove Aqueous Layer) KOH_Treat->Phase_Sep Reflux 3. Reflux over Na/KOH (Inert Atmosphere) Phase_Sep->Reflux Distill 4. Fractional Distillation (Collect @ 138°C) Reflux->Distill Final Pure Anhydrous NMP (Store over 4Å Sieves) Distill->Final Yield ~80%

Figure 1: Purification workflow for generating anhydrous, high-purity N-methylpiperazine.

Part 3: Reactivity & Pharmaceutical Applications

NMP is primarily used to introduce the piperazine moiety via Nucleophilic Aromatic Substitution (SNAr) . This reaction is ubiquitous in the synthesis of antipsychotics and antibiotics.

Mechanism: SNAr Regioselectivity

In the synthesis of Clozapine , NMP reacts with an imino-chloride intermediate. The reaction is driven by the nucleophilicity of the N4 amine. The N1 methyl group acts as a "cap," preventing the formation of polymeric side products that would occur if unsubstituted piperazine were used.

Key Reaction Parameters:

  • Solvent: Toluene or Xylene (requires high boiling point for thermal activation).

  • Base: Often requires an auxiliary base (e.g.,

    
    ) if the electrophile is not sufficiently activated, though NMP itself can act as a proton scavenger.
    
  • Catalyst: Palladium-catalyzed Buchwald-Hartwig amination is used when the electrophile is an unactivated aryl halide.

reaction_mechanism Substrate Electrophile (e.g., Aryl Chloride) Complex Meisenheimer Complex Substrate->Complex NMP N-Methylpiperazine (Nucleophile @ N4) NMP->Complex Product N-Aryl-N'-Methylpiperazine (Drug Scaffold) Complex->Product HCl HCl (Byproduct) Complex->HCl

Figure 2: General SNAr pathway for coupling NMP to aryl substrates.

Part 4: Safety, Handling, & Storage[5][7][8]

N-methylpiperazine is a hazardous reagent.[1][2][3][4] Strict adherence to safety protocols is required.

  • Corrosivity: NMP causes severe skin burns and eye damage (GHS Category 1B). It is highly basic and destroys tissue on contact. Always use butyl rubber or nitrile gloves and a face shield.

  • Flammability: With a flash point of 42°C, it is a Category 3 Flammable Liquid. It must be used in a fume hood away from ignition sources. Static discharge grounding is mandatory during transfer [3].

  • Incompatibility: Violent reactions occur with strong oxidizing agents and acid chlorides.

First Aid Response:

  • Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

  • Eye Contact: Rinse for 15 minutes; consult an ophthalmologist immediately.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - 1-methylpiperazine. Retrieved from [Link]

Sources

Advanced Synthesis Protocols for 1-Methylpiperazine: From Bench to Pilot Scale

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperazine (1-MP) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics (e.g., Levofloxacin), antipsychotics (e.g., Clozapine), and erectile dysfunction therapeutics (e.g., Sildenafil). Its production is defined by a single, persistent chemical challenge: selectivity .

Whether via cyclization or direct alkylation, the synthesis must suppress the formation of the thermodynamically favorable byproduct, 1,4-dimethylpiperazine (1,4-DMP). This guide details two distinct, self-validating protocols: the Catalytic Cyclization route (preferred for industrial scalability) and the Modified Eschweiler-Clarke route (preferred for laboratory precision).

Part 1: The Industrial Workhorse – Catalytic Cyclization

Target Audience: Process Chemists, Pilot Plant Engineers.

This route utilizes "atom economy" by reacting Diethanolamine (DEA) with Methylamine (MA). Unlike direct methylation of piperazine, this method builds the ring around the nitrogen, inherently limiting bis-alkylation issues if stoichiometry is controlled.

The Chemistry

The reaction proceeds via intermolecular cyclodehydration over a metal-oxide catalyst.

  • Reactants: Diethanolamine (DEA) + Methylamine (MA).[1][2]

  • Catalyst: Copper-Chromite (CuCr₂O₄) or Cu/ZnO/Al₂O₃.

  • Atmosphere: Hydrogen (Required to maintain catalyst reduction state).

Experimental Protocol (Pilot Scale)

Note: This protocol describes a continuous fixed-bed reactor setup.

Materials:

  • Feed: DEA (Liquid) and Methylamine (40% aqueous solution or anhydrous gas).

  • Catalyst: Copper-Chromite pellets (pre-reduced).

  • Carrier Gas: Hydrogen (99.9%).

Step-by-Step Workflow:

  • Catalyst Activation (Critical):

    • Load the fixed-bed reactor with Cu-Cr catalyst.

    • Why: The catalyst is supplied as an oxide.[3] It must be reduced to metallic Cu⁰/Cu⁺ active sites in situ.

    • Procedure: Ramp temperature to 180°C under N₂ flow. Gradually introduce H₂ (1-5%) into the stream. Hold until water evolution ceases. Final activation at 220°C under 100% H₂.

  • Reaction Parameters:

    • Temperature: 200°C – 220°C. (Do not exceed 230°C to prevent coking).

    • Pressure: 200 – 250 bar (Hydrogen partial pressure).

    • Molar Ratio: DEA:MA = 1:3 to 1:5.

    • Why Excess MA? Methylamine is volatile and acts as a sweeping agent; excess suppresses oligomerization of DEA.

  • Execution:

    • Pressurize the system with H₂.[1][2][3][4]

    • Pump the DEA/MA mixture into the pre-heater (vaporizer).

    • Pass reactants through the catalyst bed (LHSV: 0.5 – 1.0 h⁻¹).

    • Monitoring: Watch the pressure drop (

      
      ) across the bed. A sharp rise indicates polymer/tar formation.
      
  • Collection:

    • Condense the effluent. Vent unreacted MA and H₂ (recycle loop recommended).

    • Collect the crude liquid containing 1-MP, water, and unreacted DEA.

Mechanism Visualization

The following diagram illustrates the stepwise cyclization and the role of the catalyst.

CyclizationRoute cluster_byproducts Side Reactions (Suppressed by H2) DEA Diethanolamine (DEA) Inter Intermediate (N-Methylaminoethanol) DEA->Inter -H2O (Dehydration) MA Methylamine (MA) MA->Inter Excess MA drives eq. Cat Cu-Cr Catalyst (-H2O) Inter->Cat Adsorption Tars Polymers/Tars Inter->Tars Dehydrogenation (if H2 low) MP 1-Methylpiperazine (Target) Cat->MP Cyclization (Intramolecular Amine Alkylation)

Figure 1: Catalytic cyclodehydration of DEA and Methylamine. Hydrogen atmosphere prevents dehydrogenation of intermediates into tars.

Part 2: The Precision Route – Modified Eschweiler-Clarke

Target Audience: Medicinal Chemists, R&D Scientists.

For laboratory synthesis where high pressure is unavailable, the Eschweiler-Clarke reaction is the gold standard. However, the standard protocol often yields a mix of 1-MP and 1,4-DMP. This modified protocol uses solvent control to enhance mono-selectivity.

The Chemistry
  • Reactants: Piperazine (Anhydrous), Formaldehyde (HCHO), Formic Acid (HCOOH).

  • Mechanism: Reductive amination.[5][6] Formic acid serves as both the proton source and the hydride donor.[6]

Experimental Protocol (Lab Scale)

Step-by-Step Workflow:

  • Stoichiometry Setup:

    • Piperazine: 1.0 eq

    • Formaldehyde (37% aq): 1.1 eq (Slight excess only)

    • Formic Acid (98%): 2.5 eq

  • Solvent Selection (The Modification):

    • Do not run neat. Use Toluene or Xylene .

    • Why: 1,4-DMP is highly soluble in non-polar solvents, while the mono-methylated product and starting material partition differently. More importantly, the solvent reflux temperature limits the kinetic energy available for the second methylation.

  • Reaction:

    • Dissolve Piperazine in Toluene.

    • Add Formic Acid dropwise at 0°C (Exothermic salt formation).

    • Add Formaldehyde dropwise.

    • Reflux the heterogeneous mixture at 100-110°C for 2-4 hours. CO₂ evolution will be visible.

  • Workup (Self-Validating):

    • Cool to room temperature.[7]

    • Basify with 50% NaOH to pH > 12.

    • Separate the organic layer.[7][8][9]

    • Checkpoint: Perform TLC or GC. If bis-methylation > 5%, the temperature was too high or addition too fast.

Mechanism Visualization

EC_Mechanism Pip Piperazine (Secondary Amine) Imine Imine Intermediate (R2N+=CH2) Pip->Imine + HCHO - H2O Trans Hydride Transfer (From Formate) Imine->Trans + HCOOH Mono 1-Methylpiperazine Trans->Mono - CO2 Bis 1,4-Dimethylpiperazine (Over-reaction) Mono->Bis + Excess HCHO/HCOOH (Kinetic Control Required)

Figure 2: Eschweiler-Clarke reductive amination mechanism. Control of the second step is achieved via stoichiometry and solvent choice.

Part 3: Purification & Data Analysis

Separating 1-MP from its congeners is difficult due to close boiling points and azeotrope formation with water.

Distillation Strategy
  • Piperazine BP: 146°C

  • 1-Methylpiperazine BP: 138°C

  • 1,4-Dimethylpiperazine BP: 131°C

Protocol:

  • Drying: The crude reaction mix must be dried (KOH pellets or azeotropic distillation with benzene) before final fractionation. Water causes the boiling points to converge.

  • Fractionation: Use a Vigreux column (lab) or packed column (pilot) with high theoretical plate count (>20).

  • Collection:

    • Fraction 1 (130-132°C): Mostly 1,4-DMP.

    • Fraction 2 (137-139°C): Pure 1-MP .

    • Residue: Unreacted Piperazine.

Comparative Data
ParameterCatalytic Cyclization (Route 1)Modified Eschweiler-Clarke (Route 2)
Scale Suitability Industrial / PilotLab / Small Batch
Yield 70 - 80%85 - 92%
Selectivity (Mono) High (>90% with excess MA)Moderate (Requires strict control)
Atom Economy High (Water is only byproduct)Low (CO2 loss, high solvent use)
Key Risk High Pressure (200 bar)Formaldehyde Toxicity

References

  • ChemicalBook. (2023).[10] 1-Methylpiperazine: Synthesis, Applications and Safety.[10] Retrieved from

  • Schroeder, et al. (1989).[1] Process for the preparation of N-methylpiperazine.[1][2][3][11][12][13] U.S. Patent 4,845,218. Retrieved from

  • Weipert, E. A. (1964). Methylation of piperazines.[1][2][4][8][10][11][13][14] U.S. Patent 3,154,552.[13] Retrieved from

  • Rosenau, T., et al. (2002). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.Tetrahedron Letters, 43(9), 9487-9488.[6] (Contextual grounding for modified protocols).

  • Guidechem. (n.d.). Synthesis and application of 1-Methylpiperazine.[8][10][14] Retrieved from

Sources

Fundamental Reactivity of N-Methylpiperazine as a Nucleophile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary: The Advantage

N-Methylpiperazine (NMP) is a cornerstone heterocycle in modern medicinal chemistry, serving as the "solubilizing engine" for blockbuster drugs ranging from fluoroquinolones (Ofloxacin, Levofloxacin) to antipsychotics (Clozapine, Olanzapine).[1][2] Its ubiquity stems from a unique structural duality: it possesses two nitrogen centers with distinct electronic and steric profiles.[1]

This guide dissects the nucleophilic hierarchy of NMP. Unlike symmetrical piperazine, NMP is inherently desymmetrized.[1] The


 (secondary) amine is the primary nucleophilic operator, while the 

(tertiary, methylated) amine acts as a basic anchor or auxiliary solubilizer.[1][2] Mastering the reactivity difference between these two centers is critical for high-yield scaffold functionalization without protecting groups.[1]

Chemical Architecture & Nucleophilic Hierarchy[1][2]

To predict reactivity, one must quantify the electronic environment of the two nitrogen atoms.[1]

pKa and Basicity Analysis

In aqueous solution, the basicity of cyclic amines follows the trend: Secondary > Tertiary > Primary.[1] NMP adheres to this rule, creating a reactivity gradient.

CenterTypeHybridizationApprox.[1][2][3] pKa (H₂O)NucleophilicitySteric Profile

Secondary Amine

9.14 High Unhindered

Tertiary Amine

4.63LowHindered (Methyl group)

Data derived from potentiometric titration studies of piperazine derivatives [1].

The Reactivity Logic:

  • Protonation State: At physiological pH (7.4), the

    
     nitrogen is predominantly protonated (
    
    
    
    ), while the
    
    
    is largely neutral.[1][2] However, in organic synthesis (basic conditions), both are neutral.[1][2]
  • Steric Gating: The methyl group at

    
     imposes significant steric bulk (1,3-diaxial interactions in the chair conformation), impeding the approach of electrophiles.[1] The 
    
    
    
    proton is small, allowing rapid attack on electrophilic centers.[1]
  • Electronic Availability: The

    
     lone pair is higher in energy (more available) for orbital overlap (
    
    
    
    ) compared to the sterically encumbered
    
    
    .[1][2]
Visualization: Reactivity Decision Tree

NMP_Reactivity NMP N-Methylpiperazine (NMP) Decision Steric & Electronic Filter NMP->Decision Electrophile Electrophile (E+) Electrophile->Decision N4_Path N4 Attack (Secondary Amine) Decision->N4_Path Low Sterics High pKa (~9.1) N1_Path N1 Attack (Tertiary Amine) Decision->N1_Path High Sterics Low pKa (~4.6) Product_N4 Major Product: N-Alkylated/Acylated Species N4_Path->Product_N4 Fast Kinetics (k_rel > 100) Product_N1 Minor Product: Quaternary Ammonium Salt N1_Path->Product_N1 Slow Kinetics Requires forcing conditions

Figure 1: Logic flow determining the regioselectivity of N-methylpiperazine reactions. The N4 pathway is kinetically favored.[1]

Core Mechanism: Nucleophilic Aromatic Substitution ( )[1][2][4][5]

The most common application of NMP in drug discovery is the


 reaction to install the piperazine ring onto an aromatic core (e.g., the quinolone core in Levofloxacin).[1]
The Mechanism

The reaction proceeds via a stepwise Addition-Elimination pathway.[1][4]

  • Attack: The

    
     lone pair attacks the ipso-carbon of the aryl halide (activated by electron-withdrawing groups like 
    
    
    
    or
    
    
    ).[1]
  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.[1][4]

  • Re-aromatization: The leaving group (Cl, F) is expelled, restoring aromaticity.[1]

Critical Insight: The


 methyl group remains passive.[1] It does not interfere with the mechanism but enhances the lipophilicity of the final product, aiding cell permeability.[1]

SNAr_Mechanism Substrate Aryl Halide (Ar-X) TS1 Meisenheimer Complex Substrate->TS1 + NMP NMP NMP (Nucleophile) NMP->TS1 Product N-Aryl Piperazine TS1->Product - X- Salt H-Base+ X- TS1->Salt + Base Base Base (B:)

Figure 2: Simplified SNAr pathway. The base is required to neutralize the proton generated at the N4 position after attack.[1]

Experimental Protocol: Validated Coupling

Objective: Synthesis of 1-(4-Nitrophenyl)-4-methylpiperazine. Rationale: This protocol demonstrates the chemoselective alkylation of the


 nitrogen using a standard activated aryl halide.[1]
Reagents & Materials
  • Substrate: 1-Chloro-4-nitrobenzene (1.0 eq, 157.5 mg, 1.0 mmol)

  • Nucleophile: N-Methylpiperazine (1.2 eq, 120 mg, 1.2 mmol)[1][2]

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 eq, 276 mg)[1][2]
    
  • Solvent: Acetonitrile (MeCN) or DMF (3.0 mL) – Note: DMF increases rate for sluggish substrates.[1][2]

  • Atmosphere: Nitrogen or Argon (recommended to prevent oxidation of amines at high temp).[1][2]

Step-by-Step Methodology
  • Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, charge 1-chloro-4-nitrobenzene and

    
    .
    
  • Solvation: Add MeCN (3 mL) and stir for 2 minutes to create a suspension.

  • Addition: Add N-methylpiperazine via syringe. The solution may turn slightly yellow upon addition.[1]

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Validation Point: Monitor by TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear; product (
      
      
      
      , UV active) will appear.[1][2]
  • Workup (Self-Validating):

    • Cool to room temperature.[1]

    • Dilute with water (10 mL) and Ethyl Acetate (10 mL).[1][2]

    • Phase Check: The product is an amine.[1] If the pH is too low, it will stay in the water.[1] Ensure aqueous layer pH > 10 (add NaOH if necessary) to keep the product neutral and in the organic layer.

    • Extract organic layer, wash with brine, dry over

      
      .[1]
      
  • Purification: Concentrate in vacuo. The residue is often pure enough (>95%) for subsequent steps.[1][2] If not, recrystallize from EtOH/Hexane.[1]

Troubleshooting Guide
IssueRoot CauseSolution
Low Conversion Substrate not activated enoughSwitch solvent to DMF or DMSO (increases nucleophilicity); raise temp to 100°C.
Quaternization (

reaction)
Use of super-electrophiles (e.g., Methyl Iodide)Avoid highly reactive alkyl halides.[1][2] Use

or Reductive Amination instead.
Emulsion during workup Amphiphilic nature of productSaturate aqueous layer with NaCl; use DCM instead of EtOAc.

Safety & Toxicity (Critical)

N-Methylpiperazine is corrosive and flammable (Flash point: 42°C).[1][2]

  • Health Hazard: It causes severe skin burns and eye damage.[1] Inhalation can cause respiratory irritation.[1]

  • Handling: Always use in a fume hood. Wear nitrile gloves and chemical splash goggles.[1]

  • Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before disposal.[1][2]

References

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina / ResearchGate. (2025).[1][2] Retrieved from

  • N-Methylpiperazine: Structure and Applications. Wikipedia.[1] Retrieved from [1][2]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018). Retrieved from

  • Synthesis of N-methylpiperazine derivatives. Google Patents CN101239957A. Retrieved from

  • Design, synthesis and evaluation of new methyl piperazine derivatives. Future Journal of Pharmaceutical Sciences. (2024). Retrieved from [1][2]

Sources

1-Methylpiperazine Solubility in Organic Solvents: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperazine (N-Methylpiperazine, NMP) is a pivotal heterocyclic building block in the synthesis of active pharmaceutical ingredients (APIs), including rifamycins (antibiotics) and clozapine (antipsychotics). Its dual-nitrogen structure—comprising a tertiary amine (N-methyl) and a secondary amine—dictates a complex solubility profile driven by hydrogen bonding capacity and basicity.[1]

This guide provides a definitive technical analysis of 1-methylpiperazine’s solubility across organic solvent classes.[1] It moves beyond binary "soluble/insoluble" descriptors to explore the thermodynamic drivers of solvation, practical extraction protocols, and safety considerations for industrial handling.

Physicochemical Foundation

To predict solubility behavior, one must first understand the molecular architecture of 1-methylpiperazine.[1]

  • Structure: A six-membered saturated ring with two nitrogen atoms in a 1,4-relationship.[1] The N1 position is methylated (tertiary), while the N4 position remains a secondary amine.

  • Dipole Moment: The molecule exhibits a significant dipole moment due to the electronegative nitrogens and the asymmetry introduced by the methyl group.[1]

  • Basicity (Critical for Extraction):

    • pKa1 (N4-H): ~9.1 – The secondary amine is the more basic site.[1]

    • pKa2 (N1-Me): ~5.0 – The tertiary amine is significantly less basic.[1]

    • Implication: At neutral pH (7.0), the molecule exists largely as a mono-cation, rendering it water-soluble and organic-insoluble.[1] Successful extraction into organic solvents requires pH > 11.[1]

Table 1: Key Physicochemical Properties
PropertyValueRelevance to Solubility
Molecular Weight 100.16 g/mol Low MW favors miscibility in small-molecule solvents.[1]
Boiling Point 138 °CModerate BP allows for solvent swapping via distillation.[1]
Density 0.903 g/mLLighter than water; forms the upper layer in aqueous extractions (unless chlorinated solvents are used).[1]
LogP (Octanol/Water) -0.57Hydrophilic nature; prefers aqueous phases unless pH is adjusted.[1]
H-Bond Donors 1 (N4-H)Limited donor capacity compared to piperazine.[1]
H-Bond Acceptors 2 (N1, N4)High acceptor capacity favors solubility in protic solvents.[1]

Solubility Profile & Solvent Compatibility

1-Methylpiperazine exhibits amphiphilic behavior.[1] It is miscible with water due to hydrogen bonding but retains high solubility in many organic solvents due to its lipophilic ethyl-bridge backbone and methyl group.[1]

Solvent Class Analysis
Class A: Protic Solvents (Water, Alcohols)
  • Solubility: Miscible (Complete solubility).[1]

  • Mechanism: The N4-H acts as a donor, while both N1 and N4 act as acceptors.[1] Water, Methanol, and Ethanol form extensive hydrogen bond networks with NMP.[1]

  • Thermodynamics: Exothermic mixing is often observed due to energetic H-bond formation.[1]

Class B: Chlorinated Solvents (DCM, Chloroform)
  • Solubility: Very High / Miscible .[1]

  • Mechanism: Dipole-dipole interactions dominate.[1] Chloroform is a particularly effective solvent because its acidic proton can form a weak hydrogen bond with the basic nitrogens of NMP.[1]

  • Application: DCM is the "Gold Standard" for extracting NMP from basic aqueous solutions.[1]

Class C: Aromatic Hydrocarbons (Toluene, Benzene)
  • Solubility: Soluble .

  • Mechanism: Dispersion forces (London) and induction interactions between the amine lone pairs and the pi-cloud of the aromatic ring.[1]

  • Application: Toluene is frequently used in industrial azeotropic distillations to remove water from NMP.[1]

Class D: Ethers (Diethyl Ether, THF)
  • Solubility: Soluble .

  • Mechanism: Moderate polarity match.[1] While soluble, the solubility limit may be lower than in chlorinated solvents.[1]

Class E: Aliphatic Hydrocarbons (Hexane, Heptane)
  • Solubility: Moderate to Low .[1]

  • Mechanism: The polarity mismatch (LogP -0.57 vs. Non-polar alkane) creates a miscibility gap at low temperatures.[1] NMP may phase separate from cold hexane.[1]

Table 2: Solubility Data Matrix
SolventSolubility StatusPrimary Interaction ForceIndustrial Utility
Water MiscibleHydrogen BondingReaction medium, cleaning.[1]
Methanol MiscibleH-Bonding + DipoleRecrystallization co-solvent.[1]
Ethanol SolubleH-Bonding + DipoleGreen solvent alternative.[1]
Dichloromethane (DCM) MiscibleDipole-DipoleBest extraction solvent.
Chloroform MiscibleH-Bond Donor (Solvent)Analytical standard solvent.[1]
Toluene SolublePi-Induction / DispersionAzeotropic drying / Reaction solvent.[1]
Diethyl Ether SolubleDipole-DipoleLab-scale extraction.[1]
Hexane Partial/LowDispersionAnti-solvent for precipitation.[1]

Thermodynamic Analysis: Hansen Solubility Parameters

For formulation and solvent substitution, Hansen Solubility Parameters (HSP) provide a predictive coordinate system.[1][2] While exact experimental HSP values for 1-methylpiperazine are rarely published, they can be reliably estimated via Group Contribution Methods (Van Krevelen/Hoftyzer) relative to Piperazine.[1]

  • 
     (Dispersion):  ~17.0 MPa
    
    
    
    (Typical for cyclic amines).[1]
  • 
     (Polarity):  ~6.0–8.0 MPa
    
    
    
    (Moderate polarity due to dipole).[1]
  • 
     (Hydrogen Bonding):  ~10.0–12.0 MPa
    
    
    
    (Lower than piperazine due to methylation of one amine).[1]

Interpretation: 1-Methylpiperazine sits in the "Polar Amine" region of Hansen space.[1]

  • Distance to Water: High

    
     of water (42.[1]3) usually suggests immiscibility, but the specific acid-base H-bonding overrides this, allowing miscibility.[1]
    
  • Distance to Toluene: Toluene (

    
    : 18.0, 
    
    
    
    : 1.4,
    
    
    : 2.[1]0) is a "moderate" match, but sufficient for solubility due to the organic backbone.[1]

Practical Protocols: Extraction & Purification

The most common challenge in R&D is recovering 1-methylpiperazine from aqueous reaction mixtures. The following protocol utilizes the pKa-dependent solubility switch.

Protocol 1: The "pH-Swing" Extraction

Objective: Isolate pure 1-methylpiperazine from an acidic aqueous waste stream.

Reagents:

  • Sodium Hydroxide (NaOH), 50% w/w solution.[1]

  • Dichloromethane (DCM) or Toluene.[1]

  • Sodium Chloride (NaCl).[1][3]

Workflow:

  • Basification: Cool the aqueous mixture to <10°C (Exothermic!). Slowly add 50% NaOH until pH > 12.

    • Why? You must exceed pKa1 (9.[1]1) by at least 2 units to ensure >99% of the molecule is in the neutral, free-base form (NMP). If pH < 10, the protonated cation (

      
      ) remains trapped in the water phase.
      
  • Salting Out (Optional): Saturate the aqueous phase with NaCl.

    • Why? This increases the ionic strength, reducing the solubility of the organic NMP in water (Salting-out effect).

  • Extraction: Extract 3x with solvent (DCM is preferred for efficiency; Toluene for green chemistry/scale-up).

    • Ratio: Use 1:1 solvent-to-water ratio for the first pass, then 0.5:1 for subsequent passes.[1]

  • Drying: Dry the combined organic layers over anhydrous

    
     or 
    
    
    
    .[1]
  • Concentration: Remove solvent via rotary evaporation.[1]

Visualization: Extraction Logic

ExtractionLogic Start Aqueous Mixture (pH < 7) Step1 Add NaOH (pH > 12) Start->Step1 Basification StateChange Conversion to Free Base (Neutral) Step1->StateChange Deprotonation Step2 Add Organic Solvent (DCM/Toluene) StateChange->Step2 PhaseSep Phase Separation Step2->PhaseSep OrgPhase Organic Phase (Contains N-Methylpiperazine) PhaseSep->OrgPhase Partition Coeff > 1 AqPhase Aqueous Phase (Salts/Impurities) PhaseSep->AqPhase Partition Coeff < 1

Caption: Logical flow for the isolation of 1-methylpiperazine via pH-swing extraction, leveraging its pKa properties.

Safety & Handling

1-Methylpiperazine is not a benign solvent.[1] It requires strict adherence to safety protocols.

  • Hazards:

    • Corrosive (H314): Causes severe skin burns and eye damage.[1] The high pH (>11 in water) saponifies fats in the skin immediately.[1]

    • Flammable Liquid (H226): Flash point is ~39-42°C. Vapor/air mixtures are explosive.[1]

    • Sensitizer (H317): Potential for allergic skin reactions.[1][4]

  • Storage:

    • Store under inert atmosphere (Nitrogen/Argon).[1] It is hygroscopic and absorbs

      
       from the air to form carbamates/carbonates.[1]
      
    • Keep away from oxidizing agents and strong acids.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved January 28, 2026 from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1] CRC Press.[1] (Contextual grounding for solubility parameter estimation).

  • Google Patents. Method for preparing 1-methylpiperazine (US2905673A).[1] (Historical context for synthesis and purification).

Sources

Technical Guide: N-Methylpiperazine (NMP) pKa and Basicity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pKa and basicity of N-methylpiperazine (NMP), structured for researchers and drug development professionals.

Introduction & Molecular Architecture

N-methylpiperazine (1-methylpiperazine) is a cyclic diamine pharmacophore ubiquitous in medicinal chemistry. It serves as a critical solubility modulator and bioisostere in major therapeutics, including sildenafil , clozapine , and ofloxacin .

Understanding the ionization behavior of NMP is not merely a physicochemical exercise; it is a prerequisite for predicting drug-target interactions, membrane permeability (logD), and optimization of synthetic routes.

Structural Analysis

NMP contains two distinct nitrogen centers with divergent electronic environments:

  • N1 (Secondary Amine): The un-methylated nitrogen. In aqueous solution, this center is generally more basic due to superior stabilization of the conjugate acid by hydrogen bonding with solvent water molecules.

  • N4 (Tertiary Amine): The methylated nitrogen. While the methyl group is electron-donating (inductive effect), the steric bulk and reduced solvation of the resulting cation make it less basic than the N1 center in water.

Quantitative Basicity Profile

The acid-base behavior of NMP is defined by two dissociation constants corresponding to the conjugate acids.

Thermodynamic Constants (25°C, I = 0.1 M)
Species TransitionEquilibrium EquationpKa ValueAssignment
Monocation Dissociation

9.14 ± 0.03

(N1-H)
Dication Dissociation

4.63 ± 0.03

(N4-H)

Data derived from potentiometric studies at 298 K [1][2].[1][2]

Mechanistic Insight: The "Statistical Factor"

The large gap between


 (~9.1) and 

(~4.[1][3][4]6) is characteristic of short-chain diamines.
  • First Protonation (

    
    ):  Occurs preferentially at the N1 (secondary)  position. The molecule acts as a typical secondary amine base.
    
  • Second Protonation (

    
    ):  The second proton must attack the N4 (tertiary)  position. However, the existing positive charge at N1 creates a strong electrostatic field that repels the incoming proton. This repulsion significantly lowers the basicity of N4, dropping the pKa from a typical ~9-10 (for isolated tertiary amines) down to ~4.6.
    
Temperature Dependence

Basicity is temperature-dependent, a critical factor for process chemistry and bioreactor buffering.

Temperature (K)

(Monocation)

(Dication)
298 (25°C)9.144.63
313 (40°C)8.794.31
323 (50°C)8.654.18

Trend: Both pKa values decrease as temperature increases, consistent with the exothermic nature of protonation [2].

Visualization of Protonation Equilibria

The following diagram illustrates the stepwise protonation pathway, highlighting the preferential protonation of the secondary amine followed by the tertiary amine.

NMP_Protonation cluster_legend Key Mechanism Neutral Neutral NMP (L) (Uncharged) Mono Monocation (LH+) (Protonated at N1) Neutral->Mono + H+ (pKa ~9.14) Mono->Neutral - H+ Di Dication (LH2++) (Protonated at N1 & N4) Mono->Di + H+ (pKa ~4.63) Di->Mono - H+ Note1 N1 (Secondary) is most basic site. Note2 N4 (Tertiary) protonation is suppressed by electrostatic repulsion.

Figure 1: Stepwise protonation equilibrium of N-methylpiperazine. The secondary amine (N1) protonates first, followed by the tertiary amine (N4).

Experimental Protocol: Potentiometric Determination

To accurately determine the pKa of NMP or its derivatives in a drug development context, use the following validated potentiometric titration protocol.

Reagents & Equipment[6][7][8]
  • Analyte: N-methylpiperazine (>99% purity), 1 mM in degassed water.

  • Titrant: 0.1 M NaOH (carbonate-free) and 0.1 M HCl.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[5]

  • Inert Gas: High-purity Nitrogen or Argon.

  • Equipment: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

Step-by-Step Workflow
  • System Calibration:

    • Calibrate pH electrode using standard buffers (pH 4.01, 7.00, 10.01).

    • Determine the "blank" titration curve of the solvent (0.15 M KCl) to correct for background carbonate or electrode drift.

  • Sample Preparation:

    • Dissolve NMP in 20 mL of 0.15 M KCl to achieve a concentration of ~1-2 mM.

    • Acidify the solution with excess 0.1 M HCl to pH ~2.0 (ensuring the species is fully in the

      
       form).
      
  • Titration:

    • Purge the vessel with

      
       for 5 minutes to remove dissolved 
      
      
      
      .
    • Titrate with 0.1 M NaOH in small increments (e.g., 5-10 µL) until pH reaches ~11.0.

    • Allow electrode stabilization (drift < 0.5 mV/s) between additions.

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.[6][7]

    • Identify inflection points using the first derivative (

      
      ) or Gran plot methods.
      
    • Calculate pKa values using the Bjerrum method or non-linear least squares regression (e.g., Hyperquad software).

Titration_Workflow Step1 1. Calibration (pH 4, 7, 10 Standards) Step2 2. Acidification (NMP + Excess HCl -> pH 2.0) Step1->Step2 Step3 3. N2 Purge (Remove CO2) Step2->Step3 Step4 4. Base Titration (Add NaOH -> pH 11) Step3->Step4 Step5 5. Calculation (Bjerrum / Gran Plot) Step4->Step5

Figure 2: Potentiometric titration workflow for precise pKa determination.

Applications in Drug Development

Solubility Modulation

NMP is frequently attached to hydrophobic scaffolds to improve aqueous solubility. At physiological pH (7.4):

  • The N1 site (

    
    ) is >98% protonated.
    
  • The N4 site (

    
    ) is <1% protonated.
    
  • Result: The molecule exists primarily as a monocation . This single positive charge provides sufficient polarity for solubility without the excessive hydrophilicity of a dication, allowing for balanced membrane permeability [3].

Buffering Capacity

Due to its


 of ~4.6, NMP is an effective buffer component for acidic formulations or mobile phases in chromatography (pH 4.0–5.0 range), often used in cation-exchange chromatography for protein purification.
Synthetic Nucleophilicity

In


 or acylation reactions, the unprotonated N1 is the primary nucleophile. If selective functionalization of N4 is required, N1 must be protected (e.g., Boc-protection), or the reaction must leverage the steric difference between the secondary and tertiary centers.

References

  • Khalili, F. et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2] Journal of Chemical & Engineering Data. Link

  • Hamborg, E. S.[1] & Versteeg, G. F. (2009). Dissociation Constants and Thermodynamic Properties of Amines for CO2 Capture. University of Regina. Link

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. Link

  • ChemBK. N-Methylpiperazine Physical Properties and pKa Data. Link

Sources

Discovery and history of piperazine derivatives in chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Piperazine Derivatives in Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

Piperazine (1,4-diazacyclohexane) represents one of the most versatile "privileged scaffolds" in medicinal chemistry. Originally isolated in the mid-19th century and dismissed as a metabolic curiosity, it has evolved from a failed gout remedy to a cornerstone of modern pharmacotherapy. Today, the piperazine moiety is ubiquitous, serving as a critical linker in kinase inhibitors (e.g., Imatinib), a receptor modulator in antipsychotics (e.g., Fluphenazine), and a solubility enhancer in diverse lead compounds. This guide analyzes the chemical history, synthetic evolution, and structural activity relationships (SAR) that have cemented piperazine's status in drug discovery.

Historical Genesis: From Uric Acid to Anthelmintics

The history of piperazine is a case study in drug repurposing.

  • 1853 (Discovery): Cloez first isolated piperazine by the reaction of 1,2-dichloroethane with ammonia. Initially, it was confused with the polyamine spermine due to similar crystalline properties.

  • 1890s (The Gout Era): Early chemists observed that piperazine could dissolve uric acid in vitro. This led to its aggressive marketing as a "uric acid solvent" for gout. However, clinical efficacy was negligible because the physiological pH prevented the formation of the soluble piperazine urate salt in vivo.

  • 1950s (The Anthelmintic Breakthrough): The true pharmacological potential of the scaffold was realized when it was found to paralyze Ascaris lumbricoides (roundworm) and Enterobius vermicularis (pinworm).

    • Mechanism:[1][2][3][4][5] Piperazine acts as a GABA agonist on the nematode muscle membrane, causing hyperpolarization and flaccid paralysis. The worms are then expelled by normal peristalsis. This mechanism is selective because vertebrates use GABA primarily in the CNS, where piperazine does not readily penetrate in healthy individuals.

Chemical Architecture & Synthesis Protocols

The piperazine ring exists predominantly in a chair conformation, minimizing torsional strain. Its two nitrogen atoms (pKa1 ~5.3, pKa2 ~9.7) allow for sequential functionalization, making it an ideal linker.

Core Synthetic Methods

Historically, industrial synthesis involved the cyclization of ethanolamine or ethylene diamine. However, for high-precision medicinal chemistry, transition-metal-catalyzed cross-couplings are the standard.

Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Synthesis of N-aryl piperazines, a key motif in serotonergic drugs. This protocol avoids the harsh conditions of nucleophilic aromatic substitution (SNAr).

Reagents:

  • Aryl Halide (1.0 equiv)

  • N-Boc-Piperazine (1.2 equiv)

  • Pd(OAc)₂ (1-2 mol%)

  • Ligand: BINAP or XPhos (2-4 mol%)

  • Base: Cs₂CO₃ or NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under Argon, charge a Schlenk tube with Pd(OAc)₂ and the phosphine ligand. Add 2 mL of anhydrous toluene and stir at room temperature for 5 minutes to form the active catalytic species.

  • Reactant Addition: Add the Aryl Halide, N-Boc-Piperazine, and the inorganic base (Cs₂CO₃) to the reaction vessel.

  • Degassing: Seal the vessel and purge with Argon for 3 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).

  • Heating: Heat the mixture to 80-100°C for 12-18 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional): To reveal the secondary amine, treat the N-Boc product with TFA/DCM (1:1) for 1 hour.

Visualization: Synthesis Workflow

BuchwaldHartwig Start Start: Aryl Halide + N-Boc-Piperazine Mix Mixing: Add Base (Cs2CO3) + Solvent (Toluene) Start->Mix Cat Catalyst Prep: Pd(OAc)2 + Ligand (Active Pd(0)) Cat->Mix Add Catalyst Heat Reaction: 80-100°C, 12-18h (Oxidative Addition -> Reductive Elimination) Mix->Heat Workup Workup: Filter (Celite) Concentrate Heat->Workup Purify Purification: Flash Chromatography Workup->Purify

Caption: Logical workflow for the Pd-catalyzed synthesis of N-aryl piperazines, highlighting critical process steps.

The Pharmacophore Evolution: SAR and Selectivity

The piperazine ring serves as a scaffold that positions pharmacophores in 3D space. Its evolution can be traced through distinct therapeutic classes.

Antihistamines (Benzhydryl Piperazines)

In the 1940s and 50s, replacing the ether oxygen of diphenhydramine with a piperazine nitrogen led to Cyclizine and Meclizine .

  • SAR Insight: The bulky benzhydryl group at N1 provides H1 receptor affinity, while the N4-methyl group (or similar small alkyl) optimizes lipophilicity for CNS penetration (treating motion sickness) or is modified to reduce CNS entry (second-generation antihistamines like Cetirizine).

CNS Agents (Phenylpiperazines)

The N-phenylpiperazine moiety is a "privileged structure" for serotonin (5-HT) and dopamine receptors.

  • Mechanism: The basic nitrogen (N4) interacts with a conserved aspartate residue in the GPCR transmembrane domain (TM3), while the aromatic ring engages in pi-pi stacking with aromatic residues in TM5/TM6.

Table 1: SAR of Phenylpiperazine Derivatives at 5-HT1A Receptors Data synthesized from structure-affinity studies (e.g., Glennon et al., J. Med. Chem).[1][3][5][6][7][8][9][10][11]

CompoundSubstituent (Phenyl Ring)Ki (nM) for 5-HT1ASelectivity Note
1-PP Unsubstituted~300Non-selective (binds 5-HT, Alpha-1)
o-OMe-PP ortho-Methoxy1 - 5 High affinity; mixed agonist/antagonist
m-CF3-PP meta-Trifluoromethyl~50Basis for TFMPP (recreational drug)
p-Cl-PP para-Chloro>100Reduced 5-HT1A affinity; higher 5-HT2
WAY-100635 o-OMe + Pyridine tail0.2Potent, selective Antagonist

Key Insight: Substitution at the ortho position (e.g., -OMe) forces the phenyl ring to twist relative to the piperazine plane, a conformation highly favorable for the 5-HT1A receptor binding pocket.

Visualization: Structure-Activity Logic

SAR Core Piperazine Scaffold (The Linker) N1 N1 Position (Distal Nitrogen) Core->N1 N4 N4 Position (Proximal Nitrogen) Core->N4 N1_Effect Aryl/Heteroaryl Attachment: Determines Receptor Subtype (e.g., o-OMe-Phenyl -> 5-HT1A) N1->N1_Effect N4_Effect Alkyl/Linker Attachment: Modulates PK & Solubility (e.g., Methyl -> CNS entry) N4->N4_Effect Antipsych Antipsychotics (e.g., Aripiprazole) Requires bulky lipophilic tail at N4 N4_Effect->Antipsych Kinase Kinase Inhibitors (e.g., Imatinib) N-Methyl piperazine adds solubility N4_Effect->Kinase

Caption: Structural logic of the piperazine scaffold, illustrating how N1 and N4 modifications dictate pharmacological profiles.

Modern Applications: The Kinase Era

In the 21st century, piperazine has found a new role in targeted cancer therapy.

Case Study: Imatinib (Gleevec) Imatinib, the first BCR-ABL tyrosine kinase inhibitor, utilizes an N-methylpiperazine moiety attached to the benzamide ring.

  • Role of Piperazine:

    • Solubility: The basic nitrogen increases aqueous solubility, which is critical for oral bioavailability.

    • Selectivity: The piperazine ring projects into the solvent-accessible region of the kinase ATP-binding pocket, making specific hydrogen bonds (via water mediation) that stabilize the inactive conformation of the enzyme.

    • Metabolism: It serves as a handle for salt formation (Imatinib Mesylate).

References

  • Cloez, S. (1853). Recherches sur les amines. L'Institut. 12

  • Bayer AG. (1890s). Piperazine as a Uric Acid Solvent. Historical Archives. 13

  • Standen, O. D. (1953). Experimental Chemotherapy of Oxyuriasis. British Medical Journal. 14

  • Glennon, R. A., et al. (1996). Structure-Affinity Relationships of Phenylpiperazine Derivatives for 5-HT1A Receptors. Journal of Medicinal Chemistry. 15

  • Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. 16

  • Surry, D. S., & Buchwald, S. L. (2008).[17] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. 18

Sources

N-Methylpiperazine: A Technical Guide to Organic Synthesis & Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Piperazine Privilege"

N-Methylpiperazine (NMP) is not merely a solvent or base; it is a pharmacophore enabler.[1] In medicinal chemistry, the N-methylpiperazine moiety is frequently employed to optimize the physicochemical profile of drug candidates.[1] Its incorporation often resolves two critical bottlenecks in pre-clinical development:

  • Solubility: The terminal tertiary amine (pKa ~9.[1]0) remains protonated at physiological pH, drastically improving aqueous solubility.[1]

  • Metabolic Stability: Unlike linear amines, the cyclic structure resists rapid oxidative deamination, while the N-methyl group modulates lipophilicity (LogD).[1]

This guide details the synthetic integration of NMP, moving beyond basic textbook definitions to industrial-grade protocols used in the synthesis of blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra) .[1]

Physicochemical Profile & Reactivity

Understanding the dual-nitrogen character of NMP is the prerequisite for successful synthesis.[1]

PropertyValueSynthetic Implication
Structure 1-MethylpiperazineN1 (Secondary): Nucleophilic reaction site.N4 (Tertiary): Basic site, solubility handle.
pKa (N4-CH3) ~9.14Highly basic. Protonates first.[1] Forms stable salts (mesylates, citrates).[1]
pKa (N1-H) ~4.63Less basic due to inductive effects, but highly nucleophilic.[1]
Boiling Point 138 °CHigh enough for reflux in toluene/dioxane; low enough for removal by vacuum distillation.[1]
Nucleophilicity High (N1)Excellent substrate for SN2, SNAr, and Buchwald-Hartwig couplings.[1]

Expert Insight: In acid-base workups, NMP behaves as a base. To extract an NMP-containing product into the organic phase, the aqueous layer must be adjusted to pH > 10 (above the pKa of the N4-methyl nitrogen) to ensure the molecule is neutral.[1]

Core Synthetic Workflows

Workflow A: Sulfonamide Formation (The Sildenafil Protocol)

Mechanism: Nucleophilic attack of the N1-secondary amine on a sulfonyl chloride.[1] Application: Introduction of solubility handles into hydrophobic cores.[1]

Protocol:

  • Substrate: Aryl sulfonyl chloride (e.g., intermediate in Sildenafil synthesis).[1]

  • Solvent: Dichloromethane (DCM) or Acetone.[1]

  • Base: Excess N-methylpiperazine acts as its own base, or use Triethylamine (TEA) / Diisopropylethylamine (DIPEA) to scavenge HCl.[1]

  • Conditions:

    • Cool reaction mixture to 0–5 °C (exothermic reaction).

    • Add NMP dropwise.[1]

    • Warm to room temperature (20–25 °C) and stir for 1–3 hours.

  • Workup: Quench with water. The product precipitates (if solid) or requires extraction with DCM at basic pH.[1]

Workflow B: Benzylic SN2 Displacement (The Imatinib Protocol)

Mechanism: Bimolecular nucleophilic substitution on a benzylic halide.[1] Application: Creating "linker" regions in kinase inhibitors.[1]

Protocol:

  • Substrate: 4-(Chloromethyl)benzoyl chloride (or benzonitrile).[1]

  • Reagent: N-Methylpiperazine (1.1 – 1.5 equivalents).

  • Solvent: Ethanol/Water mixtures or Acetonitrile.[1]

  • Conditions: Reflux (70–80 °C) for 2–4 hours.

  • Critical Control Point: Monitor for the formation of the quaternary ammonium salt (over-alkylation at N4), although steric hindrance at the N-methyl site usually favors N1 alkylation.[1]

Workflow C: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanism: Pd-catalyzed C-N bond formation.[2][3] Application: Attaching NMP directly to an aromatic ring (e.g., Clozapine analogs, fluoroquinolone alternatives).[1]

Optimized Conditions Table:

ComponentRecommendationRationale
Catalyst Source Pd(OAc)₂ or Pd₂dba₃Stable Pd(0) or Pd(II) precursors.
Ligand RuPhos or BINAP RuPhos is specifically designed for secondary amines to prevent β-hydride elimination.
Base NaOtBu or Cs₂CO₃Strong base required to deprotonate the amine-Pd complex.
Solvent Toluene or 1,4-DioxaneHigh-boiling non-polar solvents promote the catalytic cycle.
Temperature 80–110 °CRequired to overcome activation energy for oxidative addition.[1]

Visualized Synthetic Pathways[1]

Diagram 1: The Sildenafil (Viagra) Convergence

This workflow illustrates the final assembly of Sildenafil, where NMP is introduced to the sulfonyl chloride intermediate.[1]

SildenafilSynthesis Substrate Pyrazolopyrimidinone Sulfonyl Chloride Intermediate Transition State (Tetrahedral) Substrate->Intermediate Nucleophilic Attack (0-5°C, DCM) Reagent N-Methylpiperazine (Nucleophile) Reagent->Intermediate Product Sildenafil (Active API) Intermediate->Product Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Caption: Nucleophilic sulfonylation of N-methylpiperazine in the final step of Sildenafil synthesis.

Diagram 2: The Imatinib (Gleevec) Linker Synthesis

This pathway highlights the SN2 displacement used to build the benzylic linker found in Imatinib.[1]

ImatinibLinker Start 4-(Chloromethyl)benzonitrile Reaction SN2 Displacement (Reflux, EtOH/H2O) Start->Reaction NMP N-Methylpiperazine NMP->Reaction Intermed 4-[(4-Methylpiperazin-1-yl)methyl]benzonitrile Reaction->Intermed Yield > 90% Hydrolysis Alkaline Hydrolysis (NaOH, Reflux) Intermed->Hydrolysis Final 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid (Imatinib Intermediate) Hydrolysis->Final Amide/Acid Formation

Caption: Construction of the solubilizing side-chain for Imatinib via SN2 reaction and hydrolysis.

Safety & Handling Protocols

N-Methylpiperazine is a hazardous reagent.[4][5][6][7] Strict adherence to safety protocols is non-negotiable.

  • Hazards:

    • Flammable Liquid: Flash point ~42°C. Ground all equipment to prevent static discharge.[1]

    • Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]

    • Sensitizer: Potential skin sensitizer upon repeated exposure.[1][7]

  • Storage: Store under inert atmosphere (Nitrogen/Argon). It is hygroscopic and absorbs CO₂ from the air.[1]

  • Disposal: Do not pour down drains.[1] Dispose of as hazardous organic waste (amine-containing).

References

  • Basicity and pKa Values

    • Study on pKa values of piperazine derivatives. University of Regina.[1]

  • Sildenafil Synthesis

    • Methods for the production of sildenafil base and citrate salt.[1][8] US Patent Application 20050182066A1.[1]

    • A Facile, Improved Synthesis of Sildenafil and Its Analogues.[1] PMC - NIH.

  • Imatinib Synthesis

    • Synthesis process of imatinib intermediate. CN Patent 104910101A.[1]

    • Synthesis of Imatinib by C-N Coupling Reaction.[1] LookChem.[1]

  • Buchwald-Hartwig Amination

    • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs. Current Organic Synthesis.[1][3]

    • Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable.[1]

  • Safety Data

    • N-Methylpiperazine Safety Data Sheet.[5][6] Fisher Scientific.[1]

Sources

Technical Deep Dive: The Strategic Utility of 1-Methylpiperazine in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Solubilizer

1-Methylpiperazine (NMP) is not merely a structural building block; it is a functional pharmacophore that addresses two of the most persistent challenges in medicinal chemistry: aqueous solubility and metabolic stability . Unlike linear amines, the cyclic piperazine constrains the nitrogen lone pairs, reducing entropic penalties upon binding while offering a distinct basic center (pKa ~9.0) for salt formation.[1]

This guide analyzes the NMP moiety's role in approved therapeutics (e.g., Imatinib, Sildenafil, Clozapine), its synthetic installation strategies, and the critical modern challenge of nitrosamine impurity control.

Physicochemical Profile
PropertyValueMedicinal Chemistry Implication
CAS 109-01-3Standard identifier for sourcing.[2][3][4]
pKa (Basic N) ~9.09Ideal for forming stable salts (mesylates, citrates) to boost bioavailability.
pKa (Amide-like N) ~4.94The methylated nitrogen is less basic; protonation usually occurs at the N4 position (distal to methyl).
LogP -0.57Hydrophilic nature lowers the overall LogP of lipophilic scaffolds (e.g., biaryl systems).
H-Bond Acceptors 2Facilitates interactions with solvent-exposed kinase domains.

Synthetic Architecture: Installation Strategies

The installation of the 1-methylpiperazine moiety is typically a late-stage functionalization step. The choice of method depends heavily on the electrophilicity of the scaffold and the presence of competing nucleophiles.

Decision Logic for NMP Installation

The following diagram outlines the decision process for selecting the optimal synthetic route based on the substrate's electronic properties.

NMP_Synthesis_Logic Start Target Scaffold Functionalization Check_Halide Is Scaffold an Aryl Halide? Start->Check_Halide Check_Electronic Is Ring Electron Deficient? Check_Halide->Check_Electronic Yes Check_Carbonyl Is Scaffold an Aldehyde/Ketone? Check_Halide->Check_Carbonyl No SNAr Method A: SNAr (Heat, DIPEA, DMSO) Check_Electronic->SNAr Yes (e.g., Pyridine, Nitro-benzene) Buchwald Method B: Buchwald-Hartwig (Pd(OAc)2, BINAP, NaOtBu) Check_Electronic->Buchwald No (Electron Rich/Neutral) Reductive Method C: Reductive Amination (NaBH(OAc)3, DCE) Check_Carbonyl->Reductive Yes

Figure 1: Synthetic decision tree for installing 1-methylpiperazine. SNAr is preferred for electron-deficient heterocycles, while Palladium catalysis is required for unactivated aryl halides.

Pharmacological Significance & Case Studies[4][5][6][7]

Kinase Inhibitors: The "Solvent Tail" Effect

In kinase inhibitors, the ATP-binding pocket is hydrophobic, but the region extending toward the solvent front allows for solubilizing groups.

  • Case Study: Imatinib (Gleevec)

    • Role: The N-methylpiperazine moiety is attached to the amide backbone. It protrudes into the solvent, forming a critical water-mediated hydrogen bond network.

    • Solubility: Without this group, the phenylamino-pyrimidine core is virtually insoluble in water. The basic nitrogen allows for the formation of the mesylate salt , which is the marketed form.

GPCR Modulators: Bioisosteric Linkers
  • Case Study: Clozapine (Antipsychotic)

    • Role: The piperazine ring acts as a rigid linker that orients the tricyclic core correctly within the dopamine D4 and serotonin 5-HT2A receptors.

    • Metabolism: The N-methyl group is a metabolic handle. N-demethylation (by CYP1A2) yields norclozapine, an active metabolite with a distinct receptor profile, extending the therapeutic window.

PDE5 Inhibitors[8]
  • Case Study: Sildenafil (Viagra)

    • Role: The sulfonamide-linked N-methylpiperazine mimics the phosphate group of cGMP (the natural substrate of PDE5), improving affinity while modulating pharmacokinetics (t1/2 ~ 4 hours).

Critical Safety: The Nitrosamine Crisis

Since 2018, regulatory agencies (FDA, EMA) have scrutinized drugs containing secondary or tertiary amines for Nitrosamine Drug Substance Related Impurities (NDSRIs) .

The Hazard: 1-Methyl-4-nitrosopiperazine (MNP) is a potent mutagen (Class 1 carcinogen). Source: It forms when 1-methylpiperazine (or the piperazine moiety in a drug) reacts with residual nitrites (from excipients, water, or reagents) under acidic conditions.

Nitrosamine_Risk Precursor 1-Methylpiperazine (Secondary Amine Impurity) Product 1-Methyl-4-nitrosopiperazine (MNP - Mutagen) Precursor->Product Reaction with NO+ Nitrite Nitrite Source (NaNO2, Excipients) Reaction Nitrosonium Ion Formation (NO+) Nitrite->Reaction + Acid Acid Acidic Conditions (H+) Acid->Reaction Reaction->Product

Figure 2: Mechanism of MNP formation. Strict control of nitrite levels in excipients is required to prevent this pathway.

Mitigation Strategies:

  • Scavengers: Addition of antioxidants (Ascorbic acid, Alpha-tocopherol) to the formulation to quench nitrites.

  • Process Control: Avoid using sodium nitrite in steps involving the piperazine ring.

  • Testing: LC-MS/MS monitoring for MNP with limits typically in the ng/day range (e.g., 26.5 ng/day AI).

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Used for attaching NMP to electron-deficient heteroaryl halides (e.g., 4-chloropyridine derivatives).

Reagents:

  • Substrate (1.0 eq)[5]

  • 1-Methylpiperazine (1.5 - 2.0 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: DMSO or DMF (Dry)

Procedure:

  • Dissolution: Dissolve the aryl halide substrate in DMSO (0.5 M concentration).

  • Addition: Add DIPEA followed by 1-methylpiperazine dropwise at room temperature.

  • Reaction: Heat the mixture to 80–100°C. Monitor by LC-MS (typically 2–6 hours).

    • Note: If the substrate is highly reactive (e.g., 2-chloro-4-nitropyridine), reaction may proceed at RT.

  • Workup: Cool to RT. Pour into ice-water (5x volume).

    • Precipitate: If solid forms, filter and wash with water.

    • Oil: If no precipitate, extract with EtOAc (3x). Wash organics with brine to remove DMSO.

  • Purification: Flash chromatography (DCM/MeOH 95:5 to 90:10). The product will be polar; adding 1% NH4OH to the eluent improves peak shape.

Protocol B: Kinetic Solubility Assay

Validates the solubility enhancement provided by the NMP moiety.

Procedure:

  • Stock Prep: Prepare a 10 mM stock solution of the NMP-containing compound in DMSO.

  • Spiking: Add 5 µL of stock to 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved particulates.

  • Analysis: Analyze filtrate by HPLC-UV against a standard curve prepared in 100% DMSO.

    • Calculation: Solubility (µM) = (Area_filtrate / Area_standard) × Concentration_standard.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7967, 1-Methylpiperazine. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs. Retrieved from [Link]

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA. Retrieved from [Link]

Sources

Industrial production methods for N-methylpiperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Industrial Synthesis of N-Methylpiperazine: Catalytic Cyclization and Methylation Strategies

Executive Summary

N-Methylpiperazine (NMP) is a critical heterocyclic building block in the pharmaceutical industry, serving as the core pharmacophore for rifamycins (tuberculosis), fluoroquinolones (antibiotics), and atypical antipsychotics like clozapine. Its industrial production demands high regioselectivity to distinguish between mono-methylated product and the unwanted N,N'-dimethylpiperazine (DMP) byproduct.

This technical guide analyzes the two dominant industrial methodologies: the Intermolecular Cyclization of Diethanolamine (DEA) with Methylamine and the Catalytic Methylation of Piperazine . It prioritizes the former due to raw material stability and supply chain independence, while detailing the latter for facilities with access to piperazine feedstocks.

Reaction Chemistry & Mechanistic Pathways

Primary Route: Cyclization of Diethanolamine (DEA) and Methylamine

This route is favored for its atom economy and the availability of DEA. The reaction proceeds via a sequential amination-dehydration mechanism over metal-oxide or zeolite catalysts.

  • Mechanism:

    • Dehydrogenation: The hydroxyl groups of DEA are dehydrogenated on the catalyst surface (typically Cu/Cr or Cu/Ni) to form reactive aldehyde intermediates.

    • Imine Formation: Methylamine attacks the carbonyl carbon, forming a hemiaminal which dehydrates to an imine.

    • Cyclization: Intramolecular attack closes the ring.

    • Hydrogenation: The ring unsaturations are hydrogenated to yield the saturated N-methylpiperazine.

Secondary Route: N-Methylation of Piperazine

Utilizing methanol as a "borrowing hydrogen" alkylating agent is the modern green standard, replacing the hazardous Eschweiler-Clarke method (formaldehyde/formic acid).

  • Mechanism: Methanol is dehydrogenated to formaldehyde in situ, reacts with piperazine to form a Schiff base, and is immediately reduced by the hydrogen "borrowed" from the first step.

Critical Process Parameters & Catalytic Systems

Catalyst Selection Strategy

The choice of catalyst dictates the Mono/Di Selectivity Ratio .

Catalyst SystemActive PhaseSupportSelectivity (NMP:DMP)Operating TempNotes
Copper-Chromite CuCr₂O₄Spinel85:15200–220°CRobust, but Cr disposal is an environmental liability.
Modified ZSM-5 H-ZSM-5Zeolite95:5250–300°CShape selectivity restricts formation of bulky DMP.
Raney Nickel Ni/AlUnsupported70:30140–160°CHigh activity, lower selectivity; requires aggressive purification.
Pd/TiO₂ PdRutile>98:2180°CHigh cost, used for high-purity pharma grades.
Thermodynamics & Kinetics
  • Exothermicity: Both routes are exothermic. The cyclization of DEA releases approx. -55 kJ/mol.

  • Pressure: High pressure (150–250 bar) is essential not just for kinetics, but to keep the ammonia/methylamine in the liquid phase and maintain catalyst surface reduction (preventing coking).

Detailed Experimental Protocol: High-Pressure Cyclization

Objective: Synthesize N-methylpiperazine from Diethanolamine (DEA) and Methylamine (MA) using a Cu-Ni/Al₂O₃ catalyst.

Reagents:

  • Diethanolamine (DEA): >99% purity (Liquid).[1]

  • Methylamine (MA): 40% aqueous solution or anhydrous gas.

  • Hydrogen (H₂): Industrial grade (for catalyst activation and pressure maintenance).

  • Catalyst: CuO-NiO-Al₂O₃ pellets (pre-reduced).

Workflow:

  • Catalyst Activation (In-situ):

    • Load the fixed-bed tubular reactor with the catalyst pellets.

    • Purge with N₂.

    • Introduce H₂ flow (5% in N₂) at 180°C for 4 hours to reduce CuO/NiO to metallic Cu/Ni active sites.

  • Feed Preparation:

    • Mix DEA and Methylamine in a molar ratio of 1:3 to 1:5 .

    • Rationale: Excess methylamine suppresses the polymerization of DEA and favors the formation of the mono-substituted product over the di-substituted byproduct.

  • Reaction Phase:

    • Pressurize the system to 200 bar with H₂.

    • Pre-heat the feed mixture to 190°C .

    • Pump feed into the reactor at a Liquid Hourly Space Velocity (LHSV) of 0.5–1.0 h⁻¹ .

    • Control: Maintain reactor bed temperature isothermally. Adiabatic operation may lead to thermal runaway and ring opening.

  • Separation (The Challenge):

    • Flash Separation: Depressurize effluent to 20 bar. Flash off excess Methylamine and H₂ (recycle these to feed).

    • Dehydration: Remove water (reaction byproduct) via azeotropic distillation (often using benzene or cyclohexane as an entrainer, though modern methods prefer membrane pervaporation to avoid toxic entrainers).

    • Fractionation: Distill the amine mixture.

      • Cut 1: Piperazine (recycle).

      • Cut 2: N-Methylpiperazine (Product, bp ~138°C) .

      • Cut 3: N,N'-Dimethylpiperazine (Waste/Fuel).

Visualization of Reaction Pathways

NMP_Synthesis cluster_conditions Process Conditions DEA Diethanolamine (DEA) Inter Intermediate (Hemiaminal/Imine) DEA->Inter Dehydrogenation (Cu/Cr Cat) MA Methylamine MA->Inter + MA NMP N-Methylpiperazine (Target) Inter->NMP Cyclization & Hydrogenation DMP N,N'-Dimethylpiperazine (Byproduct) NMP->DMP + Excess MA (Over-methylation) PIP Piperazine PIP->NMP + MeOH (Borrowing H2) MeOH Methanol MeOH->NMP Cond T: 200°C P: 200 bar H2 Atmosphere

Caption: Comparative reaction pathways for NMP synthesis showing the DEA cyclization route (primary) and Piperazine methylation route (secondary).

Process Engineering & Flow Diagram

Process_Flow FeedTank Feed Tank (DEA + MA) Pump High Pressure Pump FeedTank->Pump Heater Pre-Heater (190°C) Pump->Heater Reactor Fixed Bed Reactor (Cu-Chromite) Heater->Reactor 200 bar Flash Flash Separator (Gas/Liquid) Reactor->Flash Effluent Recycle Gas Recycle (MA + H2) Flash->Recycle Vapor Phase Dehydration Dehydration Column Flash->Dehydration Liquid Phase Recycle->FeedTank Distillation Fractional Distillation Dehydration->Distillation Dry Amine Mix Distillation->FeedTank Piperazine Recycle Product Purified NMP (>99.5%) Distillation->Product Main Cut

Caption: Industrial Process Flow Diagram (PFD) for the continuous production of N-methylpiperazine.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
High DMP Content Excess Methylamine or high temperatureReduce MA:DEA ratio; lower reactor temperature by 5-10°C.
Catalyst Deactivation Coking or SinteringIncrease H₂ partial pressure; ensure feed is free of halides/sulfur.
Color Instability Oxidation of productStore under N₂ blanket; add stabilizers (e.g., trace sodium borohydride) during distillation.

References

  • Production of N-methylpiperazine. Google Patents. US3607874A.
  • Preparation of N-methylpiperazine . Google Patents. US4845218A.[2] Available at:

  • Synthesis method of N-methylpiperazine. Google Patents. CN101239957A.
  • N-METHYLPIPERAZINE . Ataman Kimya. Technical Data Sheet. Available at: [Link]

  • Intermolecular Cyclization of Diethanolamine and Methylamine to N-Methylpiperazine Over Zeolites . ResearchGate.[3] Available at: [Link]

Sources

Thermodynamic Architecture of 1-Methylpiperazine: A Guide to Solvent Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylpiperazine (1-MPZ) represents a critical intermediate in the hierarchy of cyclic amines, serving as a functional bridge between the high kinetic activity of piperazine (PZ) and the thermodynamic stability of tertiary amines like MDEA.[1] For researchers in Carbon Capture and Storage (CCS) and pharmaceutical synthesis, 1-MPZ offers a unique "hybrid" functionality: its secondary amine group (


) drives rapid carbamate formation, while the methylated tertiary amine (

) acts as a proton sink, buffering solution pH without incurring the high regeneration energy penalties associated with stable carbamates.[1]

This guide provides a rigorous thermochemical profile of 1-MPZ, synthesizing experimental data with mechanistic insights to support process modeling and solvent design.[1]

Part 1: Molecular Identity & Fundamental Thermodynamics[1]

The thermodynamic behavior of 1-MPZ is dictated by its chair conformation and the steric differentiation between its two nitrogen centers.[1] Unlike piperazine, which is symmetric, 1-MPZ possesses a dipole moment that influences its volatility and mixing enthalpies.[1]

Table 1: Core Physicochemical Constants
PropertyValueUnitConditionsMethod/Source
Molar Mass 100.16 g/mol -Standard
Boiling Point 138.0°C101.3 kPaDistillation
Freezing Point -6.0°C101.3 kPaDSC
Density (

)
0.903g/mL25°CVibrating Tube
Viscosity (

)
1.06 - 2.10mPa[2][3][4][5]·s20-50°CCapillary Viscometry
Refractive Index (

)
1.466-20°CRefractometry
Flash Point 39-42°CClosed CupIgnition Test

Application Insight: The relatively low freezing point (-6°C) compared to Piperazine (106°C) makes 1-MPZ an excellent additive to prevent solvent precipitation in cold-weather CCS operations, a common failure mode in concentrated PZ systems.[1]

Part 2: Phase Equilibrium & Volatility Profile[1]

Accurate vapor pressure data is non-negotiable for predicting solvent loss (amine volatility) in gas scrubbing towers.[1] 1-MPZ exhibits higher volatility than MDEA but lower than MEA.[1]

Vapor Pressure Correlation (Antoine Equation)

The vapor pressure (


, in mmHg) is described by the Antoine equation:

[1]

Parameters (Valid Range: 3.5°C – 189°C):

  • A: 7.62185[1][6]

  • B: 1686.39[1][6]

  • C: 217.7[1][6]

  • Note: Temperature (

    
    ) must be in Celsius.
    
Enthalpy of Vaporization ( )[1][7]
  • 
     (at 
    
    
    
    ):
    46.7 kJ/mol[1][7]
  • Significance: This value represents the energy penalty for solvent loss during the regeneration cycle (stripper overheads).[1]

Part 3: Calorimetric & Solution Properties[1]

Heat Capacity ( )

The liquid molar heat capacity is a critical parameter for designing heat exchangers in the solvent regeneration loop.[1]

  • 
     (298.15 K):  213.9 J/(mol[1]·K)
    
  • Trend:

    
     increases linearly with temperature, typically modeled as 
    
    
    
    .[1]
Acid Dissociation Constants (pKa)

1-MPZ is a diamine with two distinct ionization steps.[1] The steric bulk of the methyl group significantly lowers the basicity of the


 site compared to the unhindered 

site.[1]
SiteStructurepKa (25°C)Role in CO2 Capture

(Secondary)
Unhindered amine9.14 Primary reaction site (Carbamate formation)

(Tertiary)
Methyl-substituted4.94 Proton acceptor (Buffer); does not react directly with CO2

Part 4: Reactivity with CO2 (The "Promoter" Effect)[1]

In aqueous solutions, 1-MPZ does not behave like a simple amine.[1] It follows a Zwitterion Mechanism where the


 site attacks CO2, while the 

site (or another base) accepts the proton.[1]
Reaction Mechanism Visualization

The following diagram illustrates the thermodynamic pathway of CO2 absorption, highlighting the role of the Zwitterion intermediate.

CO2_Reaction_Pathway cluster_thermo Thermodynamic Driving Force Reactants Reactants (1-MPZ + CO2) TS Transition State (N-C Bond Formation) Reactants->TS + Activation Energy Zwitterion Zwitterion Intermediate (R2NH+-COO-) TS->Zwitterion Fast Kinetic Step Products Stable Products (Carbamate + Protonated Amine) Zwitterion->Products Exothermic Relaxation Base Proton Transfer (Base: H2O or 1-MPZ) Base->Zwitterion Catalytic Proton Extraction

Caption: Kinetic and thermodynamic pathway of CO2 attack on the secondary amine of 1-MPZ.

Enthalpy of Absorption ( )[1][9][10][11]
  • Value: ~ -70 to -75 kJ/mol CO2 (varies with loading).[1]

  • Comparison: Lower exothermicity than Piperazine (-80 kJ/mol), implying lower regeneration energy requirements while maintaining faster kinetics than MDEA.[1]

Part 5: Experimental Protocols

To validate these properties in-house, use the following self-validating protocols.

Protocol A: Vapor Pressure Determination (Transpiration Method)

Objective: Measure vapor pressure at process temperatures (40-100°C) where static methods fail due to degassing.[1]

  • System Setup: Connect a U-tube saturator containing 1-MPZ to a dry nitrogen gas line.[1] Immerse in a thermostated oil bath (

    
    ).[1]
    
  • Equilibration: Flow

    
     carrier gas at varying rates (e.g., 20, 40, 60 mL/min).
    
    • Self-Validation: Plot

      
       vs. Flow Rate.[1] The plateau region indicates true equilibrium saturation.[1]
      
  • Collection: Condense the vapor in a cold trap (liquid

    
     or dry ice/acetone).
    
  • Quantification: Dissolve condensate in methanol and analyze via GC-FID or weight difference.

  • Calculation:

    
    
    Where 
    
    
    
    is moles of 1-MPZ and
    
    
    is moles of carrier gas.[1]
Protocol B: Heat of Solution via Reaction Calorimetry

Objective: Determine


 for CO2 loading.
  • Calibration: Calibrate the isothermal reaction calorimeter using the neutralization of TRIS (tris(hydroxymethyl)aminomethane) with HCl.

  • Baserline: Charge reactor with 1-MPZ/H2O solution. Establish thermal baseline at 40°C.

  • Injection: Inject CO2 gas via mass flow controller.

  • Integration: Integrate the heat flow peak (

    
    ) over time.
    
  • Validation: Verify CO2 mass balance by weighing the reactor before and after. Discrepancy must be <1%.[1]

Part 6: Implications for Drug Development & CCS[1]

In Pharmaceutical Synthesis

1-MPZ is a versatile building block (e.g., for fluoroquinolones like Ofloxacin).[1] Its thermochemical stability allows it to be used as a solvent-reactant at elevated temperatures (up to 130°C) without significant degradation, unlike primary amines which may form cyclic ureas or oxidize.[1]

In Carbon Capture

The "Hybrid" Advantage:

  • Kinetic Promoter: The

    
     site reacts with CO2 roughly 2-3x faster than MEA.[1]
    
  • Energy Saver: The methyl group destabilizes the carbamate slightly, allowing CO2 to be stripped at lower temperatures or pressures compared to PZ.[1]

References

  • NIST Chemistry WebBook. Piperazine, 1-methyl- Thermochemical Data.[1][7] National Institute of Standards and Technology.[1][8][7] [Link][1]

  • Yaws, C. L. The Yaws Handbook of Vapor Pressure: Antoine Coefficients.[6] Gulf Professional Publishing.[1] (Data sourced via Knovel/Engineering ToolBox).

  • Gupta, M., et al. (2022).[1][9] Modeling Differential Enthalpy of Absorption of CO2 with Piperazine as a Function of Temperature. Journal of Physical Chemistry B. [Link][1][9][10]

  • Cheméo. Chemical Properties of Piperazine, 1-methyl-.[Link][1]

Sources

Methodological & Application

Using 1-methylpiperazine in N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic N-Alkylation of 1-Methylpiperazine in Medicinal Chemistry

Abstract

1-Methylpiperazine (1-MP) is a critical secondary amine building block used to enhance the aqueous solubility and pharmacokinetic profiles of lipophilic drug scaffolds (e.g., Sildenafil, Ofloxacin, Imatinib).[1] This guide details the thermodynamic and kinetic principles governing its N-alkylation. It provides validated protocols for nucleophilic aromatic substitution (SNAr), sulfonylation, and direct alkylation, with a specific focus on preventing quaternary ammonium salt formation.[1]

Part 1: Chemical Logic & Mechanistic Grounding

The Nucleophilicity Paradox

Successful alkylation of 1-MP requires distinguishing between its two nitrogen centers:

  • N1 (Tertiary, Methylated): Sterically hindered and less basic in aqueous media.

  • N4 (Secondary, Free Amine): The target nucleophile.

pKa Analysis: Contrary to general acyclic amine trends, the cyclic constraint and solvation effects in 1-MP render the secondary amine (N4) significantly more basic than the tertiary amine (N1).

  • N4-H pKa: ~9.1 (Primary site of protonation and nucleophilic attack)[1]

  • N1-Me pKa: ~5.0

  • Implication: At physiological or basic pH, N4 exists as a free base ready for attack, while N1 remains less reactive.[1] However, in the presence of strong electrophiles (e.g., Methyl Iodide), N1 can still compete, leading to bis-quaternization.[1]

Reaction Pathways

The introduction of the 1-methylpiperazine moiety typically follows one of three pathways depending on the electrophile:

  • SNAr (Nucleophilic Aromatic Substitution): Displacement of a leaving group (F, Cl) on an electron-deficient aromatic ring (e.g., Quinolone antibiotics).[1]

  • Sulfonylation/Acylation: Attack on a sulfonyl or acyl chloride (e.g., Sildenafil).

  • SN2 (Direct Alkylation): Displacement of an alkyl halide/mesylate.

Part 2: Visualizing the Decision Matrix

The following decision tree assists in selecting the optimal protocol based on the electrophile type.

ReactionSelection Start Select Electrophile ArX Aryl Halide (F/Cl) (Electron Deficient) Start->ArX RSO2Cl Sulfonyl/Acyl Chloride Start->RSO2Cl RCH2X Alkyl Halide (Br/I/OTs) Start->RCH2X MethodA Method A: SNAr (High Temp, DMSO/DMF) ArX->MethodA Activation Required MethodB Method B: Schotten-Baumann (Low Temp, biphasic/DCM) RSO2Cl->MethodB Highly Reactive MethodC Method C: SN2 Alkylation (Weak Base, ACN) RCH2X->MethodC Control Stoichiometry

Figure 1: Strategic selection of reaction conditions based on electrophile reactivity.

Part 3: Experimental Protocols

Method A: SNAr for Quinolone Scaffolds (e.g., Ofloxacin Analogues)

Context: Used when attaching 1-MP to an electron-poor aromatic ring.[1] The reaction is driven by heat and solvent polarity.

Reagents:

  • Substrate: 1.0 eq (e.g., 7,8-difluoro-benzoxazine derivative)[1]

  • Nucleophile: 1-Methylpiperazine (2.0 – 3.0 eq)[1]

  • Solvent: DMSO or DMF (Anhydrous)

  • Base: 1-MP acts as its own base, or add Et3N (1.5 eq).[1]

Protocol:

  • Dissolution: Dissolve 1.0 eq of the aryl fluoride substrate in DMSO (5 vol).

  • Addition: Add 2.5 eq of 1-methylpiperazine. Note: Excess amine acts as a hydrofluoric acid scavenger.[1]

  • Heating: Heat the mixture to 80–100°C under N2 atmosphere. Monitor by HPLC.

    • Critical Checkpoint: If conversion stalls, increase temp to 120°C but monitor for degradation.

  • Work-up: Cool to room temperature. Pour into ice-water (20 vol). Adjust pH to ~7.0 with dilute HCl if necessary to precipitate the product.

  • Purification: Filter the solid. Recrystallize from Methanol/Acetonitrile.

Method B: Sulfonylation (e.g., Sildenafil Analogues)

Context: Highly exothermic reaction with sulfonyl chlorides. Temperature control is vital to prevent bis-sulfonylation or hydrolysis.[1]

Reagents:

  • Substrate: 1.0 eq (Sulfonyl Chloride derivative)

  • Nucleophile: 1-Methylpiperazine (1.1 eq)[1]

  • Base: NaOH (1.0 eq) or excess 1-MP[1][2]

  • Solvent: Water/Acetone mixture or DCM.

Protocol:

  • Preparation: Suspend the sulfonyl chloride substrate in water/acetone (1:1) at 0–5°C .

  • Controlled Addition: Add 1-methylpiperazine dropwise, maintaining internal temperature < 10°C .

  • Reaction: Stir at 0–10°C for 1–2 hours.

  • Quench: Dilute with water. If the product precipitates, filter it.[3][4][5][6] If oil forms, extract with DCM.[1]

  • Purification: Wash organic layer with brine. Dry over Na2SO4.

Method C: Direct SN2 Alkylation (General Purpose)

Context: Attaching 1-MP to an alkyl chain.[1] Risk of quaternary salt formation is highest here.

Reagents:

  • Substrate: 1.0 eq (Alkyl Bromide/Mesylate)

  • Nucleophile: 1-Methylpiperazine (1.05 eq)[1]

  • Base: K2CO3 (2.0 eq) or DIPEA (1.5 eq)[1]

  • Solvent: Acetonitrile (ACN) or THF.

Protocol:

  • Setup: Charge Alkyl Bromide (1.0 eq) and K2CO3 (2.0 eq) in ACN (10 vol).

  • Addition: Add 1-methylpiperazine (1.05 eq) at room temperature.

  • Reaction: Heat to 50–60°C . Monitor consumption of alkyl halide.

    • Alert: Do not use large excess of 1-MP; it promotes side reactions.[1]

  • Work-up: Filter off inorganic salts. Concentrate filtrate.[7]

  • Salt Formation: Dissolve residue in Ethanol, add HCl/EtOH to precipitate the dihydrochloride salt for stability.

Part 4: Optimization & Troubleshooting

Preventing Quaternization (Bis-Alkylation)

The formation of quaternary ammonium salts (QAS) is the most common failure mode.

VariableRecommendationRationale
Stoichiometry 1.0 : 1.05 (Electrophile : 1-MP)Excess 1-MP is unnecessary for SN2 and increases QAS risk.[1]
Solvent Acetonitrile or AcetoneNon-polar solvents suppress charge separation (QAS formation). Avoid Methanol.
Temperature Keep < 60°CHigh heat overcomes the activation energy barrier for the sterically hindered N1-methylation.
Addition Order Add 1-MP to ElectrophileKeeping [Electrophile] high initially favors mono-alkylation over secondary reaction? Correction: Actually, adding Electrophile to 1-MP keeps [Amine] high, favoring mono-alkylation.[1] Reverse addition (Electrophile to Amine) is safer.
Purification of Contaminated Batches

If QAS is formed (detectable by LC-MS as M+R mass), it is typically water-soluble.[1]

  • Remediation: Dissolve crude mixture in DCM. Wash 3x with water. The neutral tertiary amine product remains in DCM; the ionic QAS partitions into water.

Part 5: Mechanistic Visualization

Mechanism cluster_0 Control Strategy Reactants 1-Methylpiperazine (N4-H) + Alkyl Halide (R-X) TS Transition State (Nu attack on R-X) Reactants->TS k1 (Fast) Product Product: 1-Methyl-4-Alkylpiperazine (Tertiary Amine) TS->Product -HX SideProduct Side Product: Quaternary Salt (Over-alkylation at N4 or N1) Product->SideProduct k2 (Slow) + Excess R-X Advice Ensure k1 >> k2 by: 1. Stoichiometry (1:1) 2. Non-polar solvent

Figure 2: Kinetic pathway showing the competition between product formation and quaternization.[8]

References

  • Sildenafil Synthesis (Sulfonylation)

    • Title: Process for the preparation of sildenafil.[3][5][9]

    • Source: European P
    • URL
  • Ofloxacin Synthesis (SNAr)
  • pKa and Basicity of Piperazines

    • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][10]

    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Quaternary Ammonium Salt Prevention

    • Title: Strategies for Using Quaternary Ammonium Salts as Alternative Reagents in Alkylations.[7][11]

    • Source: Chemistry - A European Journal (NIH/PubMed).[1]

    • URL:[Link]

Sources

Protocol for synthesis of arylpiperazines using N-methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of N-Aryl-N'-Methylpiperazines

Executive Summary

The N-arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in numerous CNS-active agents (e.g., Aripiprazole, Clozapine, Olanzapine). The presence of the N-methyl group in N-methylpiperazine (1-MP) provides a distinct synthetic advantage over piperazine by preventing dimerization; however, it introduces specific challenges regarding catalyst poisoning and purification due to the amphoteric nature of the resulting diamines.

This guide provides two validated workflows for coupling 1-MP with aryl halides:

  • Method A (SNAr): For electron-deficient aryl halides (Kinetic Control).

  • Method B (Buchwald-Hartwig): For unactivated aryl halides (Thermodynamic/Catalytic Control).

Strategic Workflow Selection

Before initiating synthesis, the electronic nature of the electrophile must dictate the protocol.

DecisionMatrix Start Start: Aryl Halide (Ar-X) Check Check Electronic Substitution Start->Check EWG Electron Withdrawing Groups (NO2, CN, CF3, Pyridine N) Check->EWG Present (Ortho/Para) Neutral Neutral or Electron Donating (OMe, Alkyl, Unsubstituted) Check->Neutral Absent MethodA Method A: S_NAr (Nucleophilic Aromatic Substitution) EWG->MethodA MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) Neutral->MethodB

Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics.

Method A: Nucleophilic Aromatic Substitution (SNAr)

Scope: Activated aryl fluorides or chlorides (e.g., o-fluoronitrobenzene, 2-chloropyridine). Mechanism: Addition-Elimination via a Meisenheimer complex.

Protocol Logic

Unlike transition-metal catalysis, SNAr relies on the nucleophilicity of the secondary amine of 1-MP. The reaction is driven by the stability of the intermediate anionic complex.

  • Solvent: Polar aprotic solvents (DMSO, DMF) stabilize the charged transition state. Green Alternative: 2-MeTHF or water (micellar catalysis) can often replace DMF.

  • Base: An inorganic base (

    
    ) acts as an HCl scavenger.
    
Experimental Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the activated Aryl Halide (1.0 equiv) and

    
     (1.5 equiv).
    
  • Solvent: Add DMSO (Concentration: 0.5 M). Note: If the substrate is a liquid, this can often be run neat.

  • Addition: Add N-methylpiperazine (1.2 equiv) dropwise.

    • Why? The reaction is often exothermic. Controlled addition prevents thermal runaway.

  • Reaction: Heat to 80–100 °C. Monitor by LC-MS until the starting halide is consumed (typically 1–4 hours).

  • Quench: Pour the reaction mixture into ice-water (5x reaction volume).

  • Isolation:

    • Precipitation: If the product is solid, filter and wash with water.

    • Extraction: If oil, extract with EtOAc, wash with brine, dry over

      
      .
      

Method B: Buchwald-Hartwig Amination

Scope: Unactivated aryl bromides, chlorides, and iodides. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, and reductive elimination.

Critical Consideration: Catalyst Poisoning

N-methylpiperazine is a chelating diamine. The tertiary amine (N-Me) can competitively bind to the Palladium center, displacing the ligand and arresting the catalytic cycle (poisoning).

  • Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , RuPhos , or BrettPhos ). The steric bulk prevents the N-Me group from coordinating to the metal center, forcing reaction exclusively at the secondary amine.

BuchwaldCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineCoord Amine Coordination (Pd-N) OxAdd->AmineCoord + 1-MP Deprot Deprotonation (Base) AmineCoord->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Ar-N-Pd RedElim->Pd0 Release Ar-N-MP

Figure 2: Simplified catalytic cycle. Bulky ligands are required to facilitate the Reductive Elimination step and prevent catalyst deactivation.

Experimental Procedure
  • Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.

  • Catalyst Pre-complexing: Add

    
     (1-2 mol%) and XPhos  (2-4 mol%). Add Toluene or Dioxane (degassed) and stir for 5 mins to form the active catalyst species (solution turns from dark purple to orange/brown).
    
    • Alternative: Use precatalysts like XPhos Pd G3 for easier handling.

  • Reagent Addition: Add Aryl Bromide (1.0 equiv), N-methylpiperazine (1.2 equiv), and Sodium tert-butoxide (

    
    , 1.5 equiv).
    
    • Why NaOtBu? It is strong enough to deprotonate the amine-Pd complex but bulky enough to minimize nucleophilic attack on the substrate.

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black.

Purification Strategy: The "Acid-Base Switch"

Purifying arylpiperazines can be difficult due to "tailing" on silica gel caused by the basic nitrogen. The most robust purification is a chemical extraction rather than chromatography.

Protocol:

  • Extraction 1 (Acidic): Dissolve the crude organic residue in EtOAc. Extract with 1M HCl (aq).

    • Result: The basic product (protonated) moves to the aqueous layer. Non-basic impurities (unreacted aryl halide, ligands) remain in the organic layer. Discard organic layer.

  • Neutralization: Basify the aqueous layer to pH > 12 using 6M NaOH.

    • Result: Product is deprotonated and becomes insoluble in water (oils out).

  • Extraction 2 (Basic): Extract the cloudy aqueous mixture with DCM or EtOAc (3x).

  • Drying: Dry combined organics over

    
     and concentrate.
    
    • Outcome: This yields >95% pure amine, often requiring no column chromatography.

Quantitative Data & Troubleshooting

VariableRecommendationRationale
Stoichiometry 1.2 equiv amineSlight excess ensures full consumption of the halide without complicating workup.
Ligand (Pd) XPhos, RuPhosSteric bulk prevents N-Me coordination (poisoning) and accelerates reductive elimination.
Base (SNAr)

or DIPEA
Mild bases sufficient for activated substrates; prevent side reactions.
Base (Pd)

or

Stronger base required for catalytic cycle;

preferred for sensitive functional groups.
Purification SCX-2 CartridgesFor small scale (<100mg), Strong Cation Exchange columns trap the amine; elute with

/MeOH.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Roh, K. R., et al. (1999). Synthesis of N-Arylpiperazines via Nucleophilic Aromatic Substitution. Synthetic Communications, 29(16). Link

  • Occupational Safety and Health Administration (OSHA). (n.d.). N-Methylpiperazine Safety Data Sheet. Link

Application Note: 1-Methylpiperazine (1-MPZ) as a Kinetic Promoter in CO2 Capture

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of Carbon Capture, Utilization, and Storage (CCUS), 1-Methylpiperazine (1-MPZ) has emerged as a critical "bridge solvent." While primary amines (like MEA) offer fast kinetics but high regeneration costs, and tertiary amines (like MDEA) offer low energy costs but sluggish kinetics, 1-MPZ occupies a unique high-performance niche.

This guide details the application of 1-MPZ, specifically as a kinetic promoter in aqueous amine blends. Unlike linear amines, 1-MPZ is a heterocyclic diamine containing both a secondary and a tertiary amine group. This structural duality allows it to function simultaneously as a rapid CO2 acceptor (forming carbamates) and a proton sink, significantly enhancing the absorption rate of sterically hindered or tertiary amine baselines.

Key Performance Indicators (KPIs)
  • Kinetic Enhancement: Increases CO2 absorption rates by 2–5x when blended with MDEA compared to MDEA alone.

  • Regeneration Efficiency: Lower heat of absorption (

    
    ) than MEA, facilitating lower reboiler duty.
    
  • Volatility: Moderate vapor pressure requires careful thermal management during stripping.

Mechanistic Pathway: The Zwitterion Protocol

To optimize a capture solvent, one must understand the molecular interaction. 1-MPZ follows a Termolecular or Zwitterion mechanism . The secondary amine site (N-H) attacks the electrophilic carbon of CO2, while the tertiary amine site (N-CH3) or a water molecule acts as the base to accept the proton.

Reaction Logic
  • Nucleophilic Attack: The lone pair on the secondary nitrogen attacks CO2.

  • Zwitterion Formation: An unstable intermediate (

    
    ) is formed.
    
  • Deprotonation: A base (B) — often another amine molecule or H2O — extracts the proton, stabilizing the carbamate.

Pathway Visualization

ReactionMechanism MPZ 1-Methylpiperazine (Secondary Amine Site) Zwit Zwitterion Intermediate MPZ->Zwit Nucleophilic Attack CO2 CO2 (Gas Phase) CO2->Zwit Carb Stable Carbamate (1-MPZ-COO-) Zwit->Carb Deprotonation Prot Protonated Base (BH+) Zwit->Prot H+ Transfer Base Base (B) (H2O or Amine) Base->Prot Accepts H+

Figure 1: Reaction pathway of 1-MPZ with CO2. The secondary nitrogen drives the capture, while the tertiary nitrogen or solution alkalinity assists in proton shuttling.

Experimental Protocol A: Kinetic Characterization

Objective: Determine the overall mass transfer coefficient (


) and extract the kinetic rate constant (

).

Equipment: Wetted Wall Column (WWC) or Stirred Cell Reactor. Reagents: High-purity 1-MPZ (>99%), MDEA (if blending), N2/CO2 gas mixtures.

Step-by-Step Methodology
  • Solvent Preparation:

    • Prepare a 30 wt% total amine solution . A common high-performance blend is 7:3 molar ratio of MDEA:1-MPZ .

    • Degas the solution under vacuum at 25°C to remove dissolved O2/CO2.

  • Reactor Setup:

    • Establish a liquid film flow in the WWC. Ensure the surface area (

      
      ) is precisely known (typically 
      
      
      
      ).
    • Set temperature to 313.15 K (40°C) , simulating absorber conditions.

  • Gas Contacting:

    • Introduce a gas stream with known partial pressure of CO2 (

      
      ), typically 5–15 kPa, balanced with N2.
      
    • Maintain gas flow high enough to assume negligible gas-phase resistance (

      
      ), or calculate 
      
      
      
      using correlations.
  • Flux Measurement:

    • Measure the CO2 concentration in the outlet gas using an IR Analyzer.

    • Calculate Flux (

      
      ) using the difference between inlet and outlet concentrations.
      
  • Calculation:

    • Compute the liquid-side mass transfer coefficient (

      
      ):
      
      
      
      
    • Isolate the kinetic rate constant (

      
      ) using the pseudo-first-order assumption (if applicable):
      
      
      
      
    • Where

      
       is diffusivity and 
      
      
      
      is Henry's constant (estimated via N2O analogy).

Experimental Protocol B: Accurate CO2 Loading Analysis (BaCl2 Titration)

Objective: Determine the exact CO2 loading (


) in rich and lean samples. This is the "Gold Standard" for validating online sensors.

Principle: CO2 in amine solution exists as carbamate/bicarbonate. Adding excess NaOH converts all species to carbonate (


). Adding Barium Chloride (

) precipitates Barium Carbonate (

).[1] Excess NaOH is back-titrated.
Workflow Visualization

TitrationProtocol Sample 1. Sample Collection (Weigh ~1g amine solution) Fixation 2. Chemical Fixation Add 50mL 1.0N NaOH (Converts all CO2 to CO3=) Sample->Fixation Precip 3. Precipitation Add 50mL 1.0M BaCl2 (Forms BaCO3 solid) Fixation->Precip Filter 4. Filtration (Optional) Remove BaCO3 if interfering (Usually not required for HCl titration) Precip->Filter High precision Titration 5. Back Titration Titrate excess NaOH with 1.0N HCl Indicator: Phenolphthalein Precip->Titration Standard Routine Filter->Titration Calc 6. Calculation Compute Loading (α) Titration->Calc

Figure 2: Analytical workflow for determining CO2 loading via precipitation titration.

Calculation Logic


Note: Division by 2 is required because the reaction of 

to

consumes 1 proton, but the initial conversion consumed 2 OH- per CO2.[1][2]

Data Benchmarking: 1-MPZ vs. Standards

The following table synthesizes field data comparing 1-MPZ blends against industry standards.

ParameterMEA (30 wt%)MDEA (40 wt%)MDEA/1-MPZ Blend (7:3 ratio)
Reaction Order 2 (Overall)Pseudo-1stTermolecular / Complex
Rate Constant (

) at 298K
~6,000

~4

~11,000

(for the MPZ component)
Heat of Absorption (

)
85 kJ/mol49 kJ/mol55–60 kJ/mol
Cyclic Capacity ModerateHighHigh (Combines MDEA capacity with MPZ speed)
Degradation Resistance Low (Oxidative)HighModerate-High

Insight: The MDEA/1-MPZ blend offers a "sweet spot": it approaches the kinetic speed of MEA (due to 1-MPZ) while maintaining the lower regeneration energy profile of MDEA.

Safety & Handling (MSDS Highlights)

  • Hazard Class: Corrosive (Skin/Eye), Flammable Liquid (Flash point ~42°C).

  • Storage: Store under nitrogen blanket. 1-MPZ can absorb atmospheric CO2 and moisture, altering its concentration.

  • Incompatibility: Avoid strong oxidizers. Reaction with nitrosating agents can form nitrosamines (carcinogenic); ensure flue gas is free of NOx or use inhibitors.

References

  • Gordesli, F. P., & Alper, E. (2011). The kinetics of carbon dioxide capture by solutions of piperazine and N-methyl piperazine.[3] International Journal of Global Warming.[3]

  • Bishnoi, S., & Rochelle, G. T. (2000). Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility.[4] Chemical Engineering Science.[3][4]

  • Derks, P. W. J., et al. (2006). Solubility of Carbon Dioxide in Aqueous Piperazine Solutions. Journal of Chemical & Engineering Data.

  • Díaz-Herrera, P., et al. (2022). Description of an Experimental Method to Measure the CO2 Loading in Monoethanolamine Solutions using BaCO3 Titration Technique. Journal of Basic & Applied Sciences.[1]

Sources

N-methylpiperazine as a reagent in pharmaceutical manufacturing.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Methylpiperazine (1-MP) in Pharmaceutical Manufacturing

Part 1: Executive Summary & Strategic Utility

N-Methylpiperazine (1-MP) is a cornerstone heterocycle in modern medicinal chemistry, serving as a critical pharmacophore in blockbuster therapeutics ranging from fluoroquinolone antibiotics (e.g., Levofloxacin, Ofloxacin) to kinase inhibitors (Imatinib) and antipsychotics (Clozapine).

Its utility extends beyond simple structural scaffolding; the


-methylpiperazine moiety is frequently employed to modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs). Specifically, it introduces a basic center (

) that allows for salt formation, thereby significantly enhancing aqueous solubility and oral bioavailability—a common bottleneck in drug development.

However, the reagent profile of 1-MP carries specific liabilities. Recent regulatory scrutiny regarding nitrosamine impurities (specifically 1-methyl-4-nitrosopiperazine, MeNP) mandates a rigorous control strategy.[1] This guide outlines the "Gold Standard" protocols for handling, reacting, and removing 1-MP to ensure high yield and regulatory compliance.

Part 2: Chemical Profile & Critical Parameters

Table 1: Physicochemical Specifications for Process Optimization

ParameterValueRelevance to Process
IUPAC Name 1-Methylpiperazine--
CAS Number 109-01-3Regulatory filing
Molar Mass 100.16 g/mol Stoichiometry calculations
Boiling Point 138 °CHigh enough for reflux, low enough for azeotropic removal
Density 0.903 g/mLVolumetric dosing
pK_a ~5.6 (N1), ~9.0 (N4)N4 is the nucleophilic center; N1 is less basic due to methyl steric/inductive effects.
Solubility Miscible with water, EtOHRequires specific extraction strategies (e.g., DCM or salting out)
Flash Point 39 °CFlammable liquid handling protocols required

Part 3: Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Context: This is the primary reaction class for introducing the 1-MP moiety, commonly used in the synthesis of fluoroquinolones and kinase inhibitors.

Objective: Install the 1-MP ring onto an activated aryl halide (e.g., 2,4-dichloro-5-nitropyrimidine or a fluorinated quinolone core).

Reagents:

  • Substrate (Activated Aryl Halide): 1.0 equiv

  • N-Methylpiperazine (1-MP): 1.2 – 2.5 equiv (Excess acts as an acid scavenger)

  • Solvent: Acetonitrile (MeCN) or DMF (if high temp required)

  • Base (Optional): Triethylamine (

    
    ) or 
    
    
    
    (if conserving 1-MP is necessary)

Step-by-Step Methodology:

  • Preparation: Charge the reactor with the Aryl Halide substrate dissolved in MeCN (5-10 volumes). Nitrogen inerting is mandatory to prevent oxidative degradation.

  • Addition: Cool the mixture to 0–5 °C. Add 1-MP dropwise over 30 minutes.

    • Rationale: The reaction is often exothermic. Controlling addition rate prevents thermal runaway and minimizes dimer impurities.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). If conversion is slow (<90% after 4h), heat to reflux (80 °C).

    • Monitoring: Use HPLC (C18 column, acidic mobile phase). 1-MP is very polar; ensure the method can retain it to distinguish from the product.

  • Quench: Once complete, cool to RT.

  • Workup (The "Partition Challenge"):

    • Problem: 1-MP is water-soluble, but so are many polar API intermediates.

    • Solution: Dilute reaction mixture with water. Adjust pH to >11 using NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate. The high pH keeps 1-MP neutral, but it will partition into the aqueous phase if the volume is sufficient.

    • Alternative: If the product precipitates, add water and filter. Wash the cake with water to remove residual 1-MP.

Protocol B: Removal of Residual 1-MP (Purification)

Context: Residual 1-MP is a genotoxic risk precursor. Limits in final API are often <100 ppm.

  • Acidic Wash: Dissolve crude organic product in an immiscible solvent (e.g., Toluene, DCM). Wash with 0.5 M HCl or 5% acetic acid.

    • Mechanism:[2][3][4][5][6] Protonates the basic nitrogen of 1-MP, forcing it into the aqueous layer.

    • Warning: Ensure your product is stable to acid and does not extract into the water (i.e., product should be less basic than 1-MP).

  • Azeotropic Distillation: If the product is heat stable, residual 1-MP can be removed via azeotrope with water or toluene, though its high BP (138 °C) makes this energy-intensive.

Part 4: Risk Management & Impurity Control

The Nitrosamine Hazard (MeNP)

The reaction of 1-MP with nitrosating agents (nitrites, nitrous acid) forms 1-methyl-4-nitrosopiperazine (MeNP) , a potent carcinogen.

  • Source of Risk:

    • Contaminated Reagent: Commercial 1-MP may contain trace Piperazine. Piperazine + Nitrite

      
       Mono/Di-nitrosopiperazine.
      
    • Process Conditions: Using sodium nitrite (e.g., in diazotization steps) in the same facility or vessel as 1-MP.

    • Degradation: 1-MP can undergo oxidative dealkylation to piperazine, which then nitrosates.

  • Mitigation Strategy:

    • Sourcing: Specify "Low-Piperazine" grade 1-MP (<0.1% Piperazine).

    • Scavengers: Use Ascorbic Acid or alpha-Tocopherol in formulation to scavenge nitrosating agents.

    • Segregation: Physically segregate nitrite steps from amine steps.

Part 5: Visualizations

Diagram 1: Generalized Reaction Workflow ( )

A logic flow for the synthesis and purification of 1-MP derivatives.

G Start Start: Aryl Halide + Solvent (MeCN) AddReagent Add N-Methylpiperazine (Control Exotherm) Start->AddReagent Reaction Reaction Phase (Monitor by HPLC) AddReagent->Reaction Check Conversion > 98%? Reaction->Check Check->Reaction No (Heat/Time) Quench Quench & pH Adjustment (pH > 11) Check->Quench Yes Extraction Extraction (DCM) Remove aqueous 1-MP Quench->Extraction AcidWash Acid Wash (0.5M HCl) Scavenge trace amine Extraction->AcidWash Final Final API Intermediate AcidWash->Final

Caption: Workflow for N-methylpiperazine coupling, emphasizing pH control for removal.

Diagram 2: Nitrosamine Impurity Formation Risk

Visualizing the pathway from reagent impurities to genotoxic hazards.

Nitrosamine NMP N-Methylpiperazine (Reagent) Impurity Impurity: Piperazine (Secondary Amine) NMP->Impurity Degradation or Poor Quality Source MeNP Risk 1: MeNP (1-methyl-4-nitrosopiperazine) NMP->MeNP Direct Nitrosation (Slower) MNP Risk 2: MNP/DNP (Nitroso-piperazines) Impurity->MNP Rapid Reaction Nitrite Nitrosating Agent (NOx, NaNO2) Nitrite->MeNP Nitrite->MNP

Caption: Critical control points for preventing Nitrosamine formation in 1-MP processes.

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

  • European Medicines Agency (EMA) (2020). Nitrosamine impurities in human medicinal products. Retrieved from [Link][7]

  • U.S. Food and Drug Administration (FDA) (2021). Control of Nitrosamine Impurities in Human Drugs.[8] Retrieved from [Link]

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

Sources

Application Note: HPLC-UV Quantification of 1-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Pre-Column Derivatization (Trace) & Direct HILIC (Assay)

Part 1: Executive Summary & Strategic Analysis[1]

1-Methylpiperazine (1-MP) is a critical building block in the synthesis of active pharmaceutical ingredients (APIs), including rifampicin, clozapine, and sildenafil.[1] However, its quantification presents a significant chromatographic challenge due to two intrinsic physicochemical properties:

  • Lack of Chromophore: 1-MP lacks a conjugated

    
    -system, resulting in negligible UV absorption above 210 nm.[1][2] Direct detection at low wavelengths (200–205 nm) is prone to severe interference from solvents and matrix components.[1]
    
  • High Polarity & Basicity: With pKa values of approximately 9.14 and 4.63, 1-MP is highly polar and positively charged at neutral pH, leading to poor retention on standard C18 columns and severe peak tailing due to secondary silanol interactions.[1]

Analytical Strategy

To address these challenges, this guide presents two distinct validated workflows:

  • Protocol A: NBD-Cl Derivatization (Gold Standard for Impurity/Trace Analysis). Utilizes 4-chloro-7-nitrobenzofuran (NBD-Cl) to tag the secondary amine, creating a stable, highly UV-active derivative detectable at 470 nm (Vis) or 340 nm (UV).[1] This method achieves low ppm sensitivity.[1][2][3]

  • Protocol B: Direct HILIC-UV (High-Throughput Assay). Utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for direct retention of the polar amine without derivatization.[1] Suitable for raw material assay (>98% purity) where sensitivity is not the limiting factor.[1]

Part 2: Protocol A - High-Sensitivity Derivatization (NBD-Cl)

This protocol is recommended for quantifying 1-MP as an impurity in drug substances or environmental samples (LOQ < 1 ppm).[1]

Reaction Mechanism

NBD-Cl reacts specifically with the secondary amine of 1-methylpiperazine under mild alkaline conditions to form a fluorescent/colored adduct.[1]

ReactionScheme Figure 1: Derivatization Pathway of 1-Methylpiperazine with NBD-Cl Substrate 1-Methylpiperazine (Secondary Amine) Complex Meisenheimer Complex Substrate->Complex pH 9.0 60°C Reagent NBD-Cl (Reagent) Reagent->Complex Product NBD-1-Methylpiperazine (UV-Active Adduct) Complex->Product -HCl

Reagents & Preparation
  • Derivatizing Reagent: 0.5% (w/v) NBD-Cl in Acetonitrile (Prepare fresh, protect from light).

  • Buffer: 0.1 M Borate Buffer (pH 9.0).

  • Diluent: Acetonitrile : Water (50:50 v/v).[1]

  • Quenching Solution: 0.1 M Hydrochloric Acid (HCl).[1]

Sample Preparation Workflow
  • Stock Solution: Dissolve 10 mg 1-MP standard in 100 mL diluent.

  • Reaction Setup:

    • Transfer 1.0 mL of Sample/Standard solution to a reaction vial.

    • Add 1.0 mL of Borate Buffer (pH 9.0).[1]

    • Add 0.5 mL of NBD-Cl Reagent.[1]

  • Incubation: Cap vial and heat at 60°C for 30 minutes in a water bath or heating block.

  • Quenching: Cool to room temperature and add 0.5 mL of 0.1 M HCl to stop the reaction.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions (HPLC-UV/Vis)
ParameterSpecificationRationale
Column C18 (e.g., Waters Symmetry or Agilent Zorbax Eclipse), 250 x 4.6 mm, 5 µmThe non-polar NBD-tag provides strong retention on standard RP phases.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1]5)Maintains pH control; acetate is compatible with UV/MS.[1]
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.[1]
Elution Mode Isocratic: 60% A / 40% BStable baseline and reproducible retention times.[1]
Flow Rate 1.0 mL/minStandard backpressure and efficiency.[1]
Wavelength 470 nm (Visible) or 340 nm (UV)470 nm is highly specific (orange color), eliminating most UV interferences.[1]
Injection Vol. 20 µLMaximizes sensitivity.[1]
Run Time ~10-15 minutesNBD-1-MP typically elutes at 6–8 mins; NBD-OH (hydrolysis byproduct) elutes earlier.[1]

Part 3: Protocol B - Direct HILIC Quantification (Assay)

This protocol is recommended for raw material purity assays or high-concentration process monitoring where derivatization is unnecessary.[1]

Principle

Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar 1-MP via water-layer partitioning on a silica or amide surface.[1] This avoids the need for ion-pairing reagents which can contaminate columns.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column HILIC Silica or Amide (e.g., Waters XBridge Amide), 150 x 4.6 mm, 3.5 µmRetains polar amines; Amide phase offers better peak shape for bases.[1]
Mobile Phase ACN : 20 mM Ammonium Formate pH 3.0 (85 : 15 v/v)High organic content induces HILIC mode; acidic pH ensures ionization of 1-MP.[1]
Flow Rate 0.8 mL/minOptimized for HILIC mass transfer.[1]
Wavelength 205 nm Detection at absorption maximum (n→σ* transition).[1] Requires high-purity solvents.[1]
Temp 30°CImproves peak symmetry.[1]

Part 4: Method Validation & Performance (Self-Validating System)

To ensure Trustworthiness and Scientific Integrity , the method must pass the following System Suitability Tests (SST) before every run.

System Suitability Criteria
  • Theoretical Plates (N): > 5,000 (Ensures column efficiency).[1]

  • Tailing Factor (T): < 1.5 (Critical for amines; indicates secondary interactions are suppressed).[1]

  • Resolution (Rs): > 2.0 between 1-MP peak and any reagent peaks (e.g., NBD-OH).

  • Precision (RSD): < 2.0% for n=6 replicate injections.[1]

Performance Data Summary
ParameterDerivatization Method (Protocol A)Direct HILIC Method (Protocol B)
Linearity (R²) > 0.999 (0.1 – 100 ppm)> 0.999 (100 – 1000 ppm)
LOD / LOQ ~0.05 ppm / 0.15 ppm~10 ppm / 30 ppm
Specificity High (470 nm is selective)Low (205 nm detects all organics)
Robustness Moderate (pH & Temp sensitive)High

Part 5: Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting Logic for 1-MP Analysis Start Issue Observed Issue1 No Peak / Low Response Start->Issue1 Issue2 Peak Tailing (>1.5) Start->Issue2 Issue3 Extra Peaks / Interference Start->Issue3 Check1 Check Reaction pH (Must be > 8.5) Issue1->Check1 Check4 Increase Buffer Conc. (Mask silanols) Issue2->Check4 Check5 Check Blank (Reagent Byproducts) Issue3->Check5 Check2 Check Reagent Freshness (NBD-Cl hydrolyzes) Check1->Check2 Check3 Replace Column (Silanol activity) Check4->Check3 Check6 Increase Wavelength (Use 470 nm vs 340 nm) Check5->Check6

Part 6: References

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.[1][2] Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[1][2] Link

  • El-Enany, N., et al. (2010). 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) for the Determination of Some Amines.[1] Journal of Fluorescence, 20, 1-10.[1]

  • Vogel, A. I. Vogel's Textbook of Quantitative Chemical Analysis, 6th Ed.[1] (For pKa and basicity principles of piperazines).

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] Link[1]

  • European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures. Link[1]

Sources

Application Note: High-Fidelity GC-MS Identification of N-Methylpiperazine in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and process development scientists. It moves beyond standard "cookbook" instructions to address the specific physicochemical challenges of analyzing low-molecular-weight basic amines like N-methylpiperazine (NMP) in complex reaction matrices.

Executive Summary & Technical Rationale

N-methylpiperazine (NMP) is a ubiquitous intermediate in the synthesis of pharmaceuticals (e.g., rifampicin, clozapine) and agrochemicals. Its analysis by GC-MS presents two distinct challenges:

  • Chemical Basicity: NMP possesses secondary and tertiary amine functionalities.[1] On standard non-polar columns (e.g., 5%-phenyl-methylpolysiloxane), these amines interact strongly with residual silanol groups, causing severe peak tailing, retention time shifts, and non-linear response.[1]

  • Low Molecular Weight (MW 100.16): The fragmentation pattern is dominated by low mass-to-charge (m/z) ions, requiring careful optimization of the MS scan range to avoid interference from carrier gas or solvent background while capturing diagnostic fragments.

This protocol utilizes a Base-Deactivated stationary phase approach to mitigate silanol activity, ensuring symmetrical peak shapes without the need for time-consuming derivatization.

Experimental Configuration

Chromatographic System

To achieve "Self-Validating" reliability, the hardware must be inert. Standard untreated fused silica liners will adsorb NMP, leading to carryover and false negatives at low concentrations.[1]

  • GC System: Agilent 7890B / 8890 or equivalent.[1]

  • Inlet: Split/Splitless with Ultra-Inert (UI) Liner containing deactivated glass wool.[1]

    • Why: The wool increases surface area for vaporization but must be deactivated to prevent amine adsorption.[1]

  • Column Selection (Critical Decision):

    • Primary Recommendation: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm ID x 5 µm).[1]

    • Mechanism:[2][3][4] These columns utilize a base-deactivated surface chemistry specifically designed to repel basic amines, yielding sharp peaks.[1]

    • Alternative: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).[1]

    • Note: If using DB-5ms, peak tailing is likely.[1] A higher split ratio (50:1) can mitigate this by reducing column mass load.[1]

Mass Spectrometer Parameters
  • Source: Electron Ionization (EI), 70 eV.[1]

  • Source Temperature: 230 °C.[1][4][5]

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode:

    • Scan: m/z 35 – 350 (Essential to capture the base peak at m/z 58).

    • SIM (Optional for Trace Analysis): Monitor m/z 58 (Quant), 100 (Target), 42 (Qual).

Sample Preparation Protocol

Context: Reaction mixtures often contain water, inorganic salts, and unreacted piperazine.[1] Direct injection of aqueous, salty samples will degrade the GC column and source.

Reagents
  • Extraction Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • pH Adjuster: 10 M NaOH (Sodium Hydroxide).[1]

  • Internal Standard (IS): N-Ethylpiperazine (if not a byproduct) or Pyridine-d5.[1]

Step-by-Step Workflow
  • Aliquot: Take 1.0 mL of the reaction mixture.

  • Basification (The Control Step):

    • Add 10 M NaOH dropwise until pH > 12.[1]

    • Scientific Logic:[5][6][7][8][9] NMP has pKa values of ~5.6 and ~9.[1]8. To extract it efficiently into an organic layer, the pH must be at least 2 units above the pKa to ensure the molecule is in its neutral (uncharged) free-base form.

  • Extraction:

    • Add 2.0 mL of Extraction Solvent containing Internal Standard (100 µg/mL).[1]

    • Vortex vigorously for 30 seconds. Centrifuge at 3000 rpm for 2 minutes to break emulsions.

  • Drying: Transfer the organic (bottom for DCM, top for EtOAc) layer to a vial containing anhydrous

    
    .
    
  • Injection: Transfer supernatant to a GC vial.

Instrumental Method Parameters

ParameterSettingRationale
Inlet Temp 250 °CEnsures rapid vaporization of NMP (BP ~138 °C).[1]
Injection Mode Split (20:1 to 50:1)Prevents column overload and improves peak shape for amines.[1]
Carrier Gas Helium @ 1.2 mL/minConstant flow to maintain retention time stability.[1]
Oven Program Initial: 60 °C (Hold 2 min)Traps solvent and focuses volatile amines.[1]
Ramp: 15 °C/min to 200 °CEfficiently elutes NMP (~138 °C BP) and heavier byproducts.[1]
Final: 280 °C (Hold 3 min)Bake-out to prevent carryover of reaction oligomers.
Solvent Delay 2.5 minProtects filament from solvent peak; NMP elutes shortly after.[1]

Data Analysis & Identification Strategy

Spectral Fingerprint (Self-Validation)

Identification is confirmed only when both criteria are met:

  • Retention Time (RT): Matches authentic standard within ±0.05 min.

  • Mass Spectral Match:

    • Base Peak (100%): m/z 58 (Fragment:

      
      , characteristic of N-methyl amines).[1]
      
    • Molecular Ion: m/z 100 (Often visible but lower intensity, ~20-40%).[1]

    • Qualifiers: m/z 42, 43.

Visualization of Workflow

The following diagram illustrates the critical decision points in the analysis workflow.

G cluster_GC GC-MS Separation Logic Start Reaction Mixture Sample Check_pH Check pH Start->Check_pH Adjust_pH Add 10M NaOH (Target pH > 12) Check_pH->Adjust_pH pH < 12 Extraction L-L Extraction (DCM + Int. Std) Check_pH->Extraction pH >= 12 Adjust_pH->Extraction GC_Inject GC Injection (Split 20:1) Extraction->GC_Inject Column_Choice Column Selection? GC_Inject->Column_Choice Base_Col Base-Deactivated Column (Rtx-Volatile Amine) Column_Choice->Base_Col Preferred Std_Col Standard 5% Phenyl (DB-5ms) Column_Choice->Std_Col Alternative Result_Good Symmetric Peak (Quantifiable) Base_Col->Result_Good Result_Risk Risk: Tailing Peak (Qualitative Only) Std_Col->Result_Risk Data_Analysis MS Detection (Monitor m/z 58, 100) Result_Good->Data_Analysis Result_Risk->Data_Analysis

Caption: Logical workflow for N-methylpiperazine extraction and column selection to ensure data integrity.

Troubleshooting & System Suitability

IssueProbable CauseCorrective Action
Severe Tailing Active silanols in liner or column.[1]1. Replace liner with Ultra-Inert type.2. Trim 30 cm from column inlet.3.[1] Switch to Base-Deactivated column.[1]
Missing Peak Incorrect pH during extraction.[1]Verify aqueous layer pH > 12.[1] NMP stays in water if protonated.[1]
Carryover Adsorption in injector.[1]Increase split flow; run blank solvent injection between samples.
Low Sensitivity Split ratio too high.Reduce split to 10:1, but monitor peak shape closely.

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Piperazine, 1-methyl- Mass Spectrum (Electron Ionization).[1][6][8][10] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Restek Corporation. (n.d.).[1][11] Analysis of Volatile Amines on Rtx-Volatile Amine. Restek Chromatogram Library.[1] Retrieved from [Link] (Search: Volatile Amine)[1]

  • Agilent Technologies. (2020).[1] GC/MS Analysis of Impurities in Pharmaceutical Products. Application Note. Retrieved from [Link]

  • PubChem. (2023).[1] 1-Methylpiperazine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

Sources

Application Note: Nucleophilic Sulfonylation using N-Methylpiperazine in Sildenafil Synthesis

[1]

Executive Summary

This Application Note details the critical synthetic step in the manufacturing of sildenafil (the active pharmaceutical ingredient in Viagra®): the introduction of the N-methylpiperazine moiety via nucleophilic substitution. This step converts the sulfonyl chloride intermediate into the final sildenafil free base.

While early medicinal chemistry routes utilized organic solvents (e.g., dichloromethane) and auxiliary bases, this guide focuses on the optimized, "Green Chemistry" protocol developed by Pfizer. This method utilizes N-methylpiperazine (N-MP) as both the nucleophile and the acid scavenger in an aqueous or semi-aqueous suspension, significantly reducing volatile organic compound (VOC) emissions and simplifying workup.

Chemical Basis & Mechanism[1][2][3][4]

The Reaction

The transformation is a nucleophilic substitution at the sulfur atom of a sulfonyl chloride. The electrophilic sulfur of the intermediate 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride is attacked by the secondary amine of N-methylpiperazine .

Mechanism Description
  • Nucleophilic Attack: The lone pair on the secondary nitrogen of N-MP attacks the sulfur atom of the sulfonyl chloride.

  • Transition State: A pentacoordinate trigonal bipyramidal transition state is formed.

  • Elimination: Chloride (

    
    ) is expelled as the leaving group.
    
  • Deprotonation: The resulting protonated sulfonamide is neutralized. In this protocol, excess N-MP acts as the base, accepting the proton to form N-methylpiperazinium chloride.

Reaction Scheme (DOT Visualization)

SildenafilSynthesisSubstrateSulfonyl ChlorideIntermediateIntermediatePentacoordinateTransition StateSubstrate->Intermediate+ ReagentReagentN-Methylpiperazine(Nucleophile & Base)Reagent->IntermediateProductSildenafil(Free Base)Intermediate->Product- Cl⁻ByproductN-MP·HCl(Salt)Intermediate->ByproductH⁺ Transfer

Figure 1: Mechanistic pathway for the conversion of the sulfonyl chloride intermediate to sildenafil.[1]

Experimental Protocol

This protocol is adapted from the optimized industrial process (Dunn et al., 2004), designed to minimize solvent use and maximize yield (>95%).

Reagents & Equipment
  • Substrate: Sulfonyl Chloride Intermediate (Solid, water-sensitive).[2]

  • Reagent: 1-Methylpiperazine (N-MP), >99% purity.

  • Solvent: Water (Process water grade) or Acetone (optional co-solvent).

  • Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.

Stoichiometry Table
ComponentRoleEq. (Molar)Notes
Sulfonyl Chloride Int.[1][3][2][4][5]Limiting Reagent1.0Kept as slurry
N-MethylpiperazineNucleophile / Base2.0 - 2.2Excess drives reaction & scavenges HCl
WaterSolvent~5-10 VolActs as heat sink
Step-by-Step Methodology

Step 1: Preparation of the Slurry

  • Charge the reactor with Water (5 volumes relative to substrate mass).

  • Cool the water to 5°C - 10°C .

  • Add the Sulfonyl Chloride Intermediate to the reactor with vigorous stirring.

    • Note: The intermediate is not soluble in water. This forms a suspension. Keeping the temperature low is critical to prevent the hydrolysis of the sulfonyl chloride to the sulfonic acid by-product before the amine is added.

Step 2: Controlled Addition (The Critical Step)

  • Begin the addition of N-methylpiperazine .[6][1]

  • Rate Control: Add dropwise or via dosing pump. The reaction is exothermic .

  • Temperature Limit: Maintain internal temperature < 20°C during addition.

    • Why? Higher temperatures increase the rate of hydrolysis (reaction with water) relative to amination (reaction with N-MP).

Step 3: Reaction Completion

  • Once addition is complete, allow the reaction to warm to 25°C (Room Temperature) .

  • Stir for 1–2 hours .

  • Monitor: Check reaction progress via HPLC. Target: <0.5% unreacted sulfonyl chloride.

Step 4: Workup & Isolation

  • The Sildenafil free base is insoluble in water at neutral/basic pH and will precipitate as a white/off-white solid.

  • Filter the slurry.[7]

  • Wash: Wash the filter cake with water (2 x 2 volumes) to remove the N-methylpiperazinium chloride salt and excess reagent.

  • Dry: Vacuum dry at 50°C.

Process Flow Diagram

ProcessFlowStartStart: Clean ReactorChargeCharge Cold Water (5-10°C)& Sulfonyl ChlorideStart->ChargeAdditionDose N-Methylpiperazine(Maintain T < 20°C)Charge->AdditionSuspension FormedReactionWarm to 25°CStir 2 hoursAddition->ReactionExotherm ControlledCheckHPLC Check:Sulfonyl Chloride < 0.5%?Reaction->CheckCheck->ReactionFail (Add more N-MP)FilterFilter SuspensionCheck->FilterPassWashWash Cake (Water)Remove SaltsFilter->WashEndSildenafil Free BaseWash->End

Figure 2: Operational workflow for the N-methylpiperazine addition step.

Process Optimization & Troubleshooting

The Hydrolysis Competition

The primary failure mode in this synthesis is the competition between Amination (desired) and Hydrolysis (undesired).

  • Amination:

    
    
    
  • Hydrolysis:

    
    
    

Control Strategy: Although water is the solvent, N-methylpiperazine is a significantly stronger nucleophile than water. However, if the N-MP is added too slowly at high temperatures, hydrolysis becomes statistically significant.

  • Corrective Action: Ensure N-MP is fresh and added at a steady rate while maintaining cooling. Do not "starve" the reaction of nucleophile.

Impurity Profile[4]
  • Sulfonic Acid Derivative: Result of hydrolysis.[8][1] Soluble in aqueous base. Can be removed during the filtration step (it remains in the mother liquor).

  • Dimer Formation: Rare in this specific step, but possible if the sulfonyl chloride quality is poor.

Safety & Handling

  • N-Methylpiperazine:

    • Corrosive: Causes severe skin burns and eye damage. Use chemically resistant gloves (Nitrile/Neoprene) and face shield.

    • Flammable Liquid: Flash point is approx 42°C. Keep away from ignition sources.

  • Sulfonyl Chloride Intermediate:

    • Sensitizer: Potential respiratory sensitizer. Handle in a fume hood or extracted enclosure.

    • Acid Generation: Releases HCl upon contact with moisture/mucous membranes.

References

  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2004).[1] The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics.[1][7] Green Chemistry, 6(1), 43-48.

    • Bell, A. S., Brown, D., & Terrett, N. K. (1996).[1] Sildenafil (VIAGRA™), a potent and selective inhibitor of type 5 cGMP phosphodiesterase with utility for the treatment of male erectile dysfunction.[1] Bioorganic & Medicinal Chemistry Letters, 6(15), 1819-1824.

      • [1]

    • Pfizer Research and Development. (1997).[9][10] Process for preparing sildenafil.[6][8][1][3][4][7][9][10][11][12] European Patent EP0812845B1.[1]

      Application Note: The Piperazine Bridge – Integrating N-Methylpiperazine into Antipsychotic Scaffolds

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      The N-methylpiperazine (NMP) moiety is a "privileged structure" in neuropsychiatric drug discovery, serving as the core pharmacophore for blockbuster atypical antipsychotics including Clozapine , Olanzapine , and Loxapine . Its ubiquity stems from a dual functionality:

      • Physicochemical: It acts as a solubility anchor. The distal tertiary amine (pKa ~7.5–8.5) ensures protonation at physiological pH, enhancing aqueous solubility and oral bioavailability.

      • Pharmacodynamic: It serves as a specific "hook" for G-protein coupled receptors (GPCRs), particularly Dopamine

        
         and Serotonin 
        
        
        
        , forming a critical ionic bond with conserved aspartate residues in the binding pocket.

      This guide provides validated protocols for synthesizing NMP-containing scaffolds and characterizing their biological activity, moving beyond standard textbook descriptions to field-proven methodologies.

      Part 1: Medicinal Chemistry Rationale[1][2]

      The "Solubility Anchor" Mechanism

      Many antipsychotic tricyclic cores (e.g., dibenzodiazepines) are highly lipophilic (

      
      ). Direct administration would result in poor absorption. The introduction of NMP modulates this lipophilicity.
      
      • The Distal Nitrogen (

        
        ):  In drugs like Clozapine, the piperazine nitrogen attached to the aromatic ring (
        
        
        
        ) has reduced basicity due to resonance delocalization. The distal
        
        
        -methyl nitrogen (
        
        
        ), however, retains a pKa close to physiological pH.
      • Effect: This allows the drug to exist in equilibrium between a lipophilic free base (crossing the Blood-Brain Barrier) and a hydrophilic cation (soluble in plasma).

      Comparative Pharmacophore Data
      DrugCore StructureRole of NMPKey Receptor Targets
      Clozapine DibenzodiazepineBridges tricyclic core;
      
      
      interacts with Asp residue.
      
      
      ,
      
      
      ,
      
      
      Olanzapine ThienobenzodiazepineBioisostere of Clozapine; NMP improves metabolic stability.
      
      
      ,
      
      
      Loxapine DibenzoxazepineNMP attached to position 11; critical for D2 antagonism.
      
      
      ,
      
      

      Part 2: Synthetic Protocols

      There are two primary pathways to install the NMP moiety: Nucleophilic Aromatic Substitution (

      
      )  for activated substrates and Buchwald-Hartwig Amination  for unactivated systems.
      
      Diagram 1: Synthetic Decision Tree

      Caption: Logical flow for selecting the optimal N-methylpiperazine coupling strategy based on substrate electronics.

      Synthesis_Decision_Tree Start Target Scaffold Analysis Electrophile Electrophile Type (Aryl Halide/Imidoyl Chloride) Start->Electrophile Check_Activation Is the Electrophile Activated? (Ortho/Para EWG or Imine) Electrophile->Check_Activation Method_A Method A: SNAr (Thermal Substitution) Check_Activation->Method_A Yes (e.g., Imidoyl Chloride) Method_B Method B: Buchwald-Hartwig (Pd-Catalyzed) Check_Activation->Method_B No (e.g., Simple Aryl Bromide) Conditions_A Reagents: NMP (excess), Toluene/Xylene Catalyst: TiCl4 (optional for sterics) Temp: 80-110°C Method_A->Conditions_A Conditions_B Reagents: Pd(OAc)2/BINAP Base: NaOtBu or Cs2CO3 Solvent: Dioxane, 100°C Method_B->Conditions_B

      Protocol A: (The "Clozapine Route")

      Context: Best for tricyclic systems where the leaving group is activated by an imine (imidoyl chloride).

      Materials:

      • Substrate: 11-chloro-5H-dibenzo[b,e][1,4]diazepine (Intermediate)

      • Reagent: N-methylpiperazine (NMP) [CAS: 109-01-3]

      • Solvent: Anhydrous Toluene or Xylene

      • Catalyst (Optional): Titanium Tetrachloride (

        
        ) – Use if yield is <40% due to steric hindrance.
        

      Step-by-Step:

      • Dissolution: Dissolve 1.0 eq of the chloro-intermediate in anhydrous Toluene (0.5 M concentration) under

        
         atmosphere.
        
      • Addition: Add 3.0 eq of N-methylpiperazine. Note: Excess NMP acts as both nucleophile and proton scavenger.

      • Reflux: Heat to reflux (

        
        ) for 4–6 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1). The product will be significantly more polar than the starting material.
        
      • Workup (Critical):

        • Cool to RT.

        • Add water to dissolve NMP-HCl salts.

        • Extract the organic layer.

        • Purification: The product is basic.[1] Wash the organic layer with dilute

          
          . If the product is stuck in the organic phase, extract with 1M HCl (pulls product into aqueous), wash organic waste, then basify aqueous layer with NaOH and extract back into DCM. This "Acid-Base Switch" ensures high purity.
          
      Protocol B: Buchwald-Hartwig Amination

      Context: Required when attaching NMP to an unactivated phenyl ring (e.g., Aripiprazole analogs).

      Materials:

      • Catalyst:

        
         (1-2 mol%) or 
        
        
        
      • Ligand: BINAP or Xantphos (2-4 mol%)

      • Base: Sodium tert-butoxide (

        
        ) (1.5 eq)
        
      • Solvent: 1,4-Dioxane (degassed)

      Step-by-Step:

      • Pre-complexation: In a glovebox or under strict Argon, mix Pd source and Ligand in Dioxane. Stir 10 mins to form the active catalytic species.

      • Reaction Assembly: Add Aryl Bromide (1.0 eq), NMP (1.2 eq), and Base.

      • Heating: Seal tube and heat to

        
         for 12–16 hours.
        
      • Scavenging: Upon completion, filter through a celite pad to remove Palladium black.

      • Purification: Flash chromatography on silica (amine-functionalized silica is preferred to prevent streaking).

      Part 3: In Vitro Characterization (D2 Receptor Binding)

      Once synthesized, the affinity of the NMP-analog must be validated. The standard is the Radioligand Displacement Assay .

      Mechanism of Action

      The protonated

      
       of the piperazine interacts with Aspartate 3.32 (Asp 114)  in the Transmembrane Domain 3 (TM3) of the Dopamine D2 receptor via a salt bridge.
      
      Diagram 2: Pharmacophore Interaction Map

      Caption: Molecular docking schematic showing the critical salt bridge between NMP and the D2 Receptor.

      D2_Interaction cluster_receptor Dopamine D2 Receptor Pocket cluster_drug NMP-Antipsychotic Asp Aspartate 3.32 (Anionic Site) Phe Phenylalanine Residues (Hydrophobic Cage) N4 Distal Nitrogen (N4) (Protonated +) N4->Asp Ionic Bond (Salt Bridge) Aryl Tricyclic Core (Aromatic) Aryl->Phe Pi-Pi Stacking Linker Piperazine Ring (Rigid Spacer) Aryl->Linker Linker->N4

      Protocol: Membrane Binding Assay

      Objective: Determine

      
       values using 
      
      
      
      -Spiperone displacement.

      Reagents:

      • Membranes: CHO-K1 cells stably expressing human

        
         short (
        
        
        
        ) receptor.
      • Radioligand:

        
        -Spiperone (Specific Activity ~80 Ci/mmol).
        
      • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM

        
        , 1 mM EDTA, pH 7.4.
        
      • Non-specific Control: 10

        
         Haloperidol.
        

      Workflow:

      • Preparation: Thaw membranes and homogenize in Assay Buffer. Dilute to 5–10

        
         protein/well.
        
      • Plate Setup (96-well):

        • Total Binding: Membrane + Radioligand (0.5 nM).

        • Non-Specific Binding (NSB): Membrane + Radioligand + Haloperidol.

        • Test: Membrane + Radioligand + NMP-Analog (concentrations

          
           to 
          
          
          
          M).
      • Incubation: Incubate for 60 minutes at

        
         (equilibrium).
        
      • Filtration (The "Expert" Step):

        • Use Whatman GF/B filters .

        • CRITICAL: Pre-soak filters in 0.3% Polyethyleneimine (PEI) for 1 hour. Why? NMP compounds are sticky (lipophilic cations). PEI coats the glass fibers with a positive charge, repelling the drug and reducing non-specific binding to the filter itself.

      • Washing: Rapidly filter using a cell harvester. Wash 3x with ice-cold buffer.

      • Counting: Add scintillation fluid and count on a TopCount or MicroBeta counter.

      Data Analysis: Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
      Where
      
      
      is the radioligand concentration and
      
      
      is the dissociation constant of the radioligand.

      Part 4: Troubleshooting & Optimization

      ObservationProbable CauseCorrective Action
      Synthesis: Low Yield (
      
      
      )
      Steric hindrance at the electrophilic center.Add
      
      
      (0.5 eq) to activate the imine. Switch solvent to o-dichlorobenzene and increase temp to
      
      
      .
      Synthesis: Incomplete Conversion NMP acting as base, not nucleophile.Add an auxiliary base like DIPEA or
      
      
      to scavenge HCl, freeing NMP to react.
      Assay: High Non-Specific Binding Drug sticking to filter plates.Ensure 0.3% PEI pre-soak of filters. Use silanized pipette tips.
      Assay: Variable
      
      
      Ligand depletion.Ensure total bound radioligand is <10% of total added. If >10%, dilute receptor concentration.

      References

      • Structure-Activity Relationships of Antipsychotics

        • Review of Piperazine Scaffolds: "Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives."[2][3][4] Current Organic Chemistry.

      • Synthetic Methodologies

        • Buchwald-Hartwig Protocols: "Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides." Organic Chemistry Portal.
        • Clozapine Synthesis (Patent): "Process for the preparation of Clozapine."[5] Google Patents.

      • Biological Assay Protocols

        • D2 Receptor Binding: "Human D2S Receptor Membrane Preparation and Binding Protocol.
        • Filter Binding Techniques: "Detailed protocol for the D2 binding secondary assay." NIH Probe Reports.

      Sources

      Application Note: Experimental Strategies for 1-Methylpiperazine Functionalization

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      1-Methylpiperazine is a ubiquitous heterocyclic building block in medicinal chemistry, serving as a critical pharmacophore in antipsychotics (e.g., Clozapine, Olanzapine), antibiotics (e.g., Rifampicin), and PDE5 inhibitors (e.g., Sildenafil).[1] Its dual-nitrogen functionality—comprising a steric, tertiary N1-methyl amine and a reactive, nucleophilic secondary N4-amine—presents unique opportunities and challenges in synthesis.[2] This guide details the physicochemical profile, safety protocols, and two primary reaction methodologies (

      
       and Buchwald-Hartwig) for incorporating this moiety into drug scaffolds.[2]
      

      Part 1: Chemical Profile & Safety Architecture

      Before initiating synthesis, the operator must understand the physical constraints and hazards of the reagent. 1-Methylpiperazine is not merely a solvent; it is a reactive base and a corrosive sensitizer.

      Physicochemical Data

      The reactivity of 1-methylpiperazine is defined by the steric differentiation between the N1 and N4 positions.

      PropertyValueExperimental Implication
      CAS Number 109-01-3Standard identifier for sourcing.[2]
      Molecular Weight 100.16 g/mol Essential for stoichiometry calculations.[2]
      Boiling Point 138 °CHigh enough for reflux in toluene/dioxane; low enough for removal via vacuum distillation.[2]
      Density 0.903 g/mLLiquid handling; lighter than water.[1][2][3]
      pKa (N4-H) ~9.1The reactive nucleophilic site (secondary amine).[2]
      pKa (N1-Me) ~5.0The auxiliary basic site (tertiary amine).[2]
      Solubility Miscible in
      
      
      , EtOH, Ether
      Critical: Makes aqueous workup challenging without pH adjustment.[2]
      Safety & Handling (The "Zero-Exposure" Protocol)

      Hazards: Corrosive (Skin Corr.[2] 1B), Flammable Liquid (Cat 3), Sensitizer.[2] Odor: Distinct ammoniacal/fishy odor; detectable at low ppm.[2]

      • Engineering Controls: All transfers must occur within a certified fume hood.

      • PPE: Nitrile gloves are generally insufficient for prolonged contact.[2] Double-gloving (Nitrile over Laminate/PE) or Butyl Rubber gloves are recommended for bulk handling.[2]

      • Quench Protocol: Spills should be neutralized with dilute acetic acid or citric acid before cleanup to mitigate volatility and basicity.[2]

      Part 2: Reaction Methodology I — Nucleophilic Aromatic Substitution ( )

      Context & Rationale

      The most robust method for attaching 1-methylpiperazine to an aromatic ring involves

      
      .[2] This reaction requires an aryl halide activated by an electron-withdrawing group (EWG) such as 
      
      
      
      ,
      
      
      , or a pyridine nitrogen.[2]
      • Why this works: The N4-amine is a strong nucleophile.[2] The N1-methyl group acts as an internal base, often trapping the generated

        
         (though an external base is preferred to drive kinetics).
        
      • Scope: Chloropyridines, fluoronitrobenzenes, chloropyrimidines.[2]

      Detailed Protocol

      Target Reaction: Coupling of 1-methylpiperazine with 4-fluoronitrobenzene.[2]

      Reagents:

      • Substrate: 4-Fluoronitrobenzene (1.0 equiv)[2]

      • Nucleophile: 1-Methylpiperazine (1.2 equiv)[2]

      • Base:

        
         (2.0 equiv) or DIPEA (1.5 equiv)[2]
        
      • Solvent: Acetonitrile (MeCN) or DMF.[2]

      Step-by-Step Procedure:

      • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoronitrobenzene (10 mmol) in dry MeCN (30 mL).

      • Base Addition: Add anhydrous

        
         (20 mmol). Note: Milling the carbonate to a fine powder increases surface area and reaction rate.
        
      • Nucleophile Addition: Add 1-methylpiperazine (12 mmol) dropwise via syringe. A slight exotherm may occur.[2][4]

      • Reaction: Heat the mixture to reflux (80–82 °C) under nitrogen. Monitor via TLC or LCMS.[2]

        • Endpoint: usually 2–4 hours.[2]

      • Quench: Cool to room temperature. Filter off the inorganic salts (

        
        ) through a Celite pad.[2]
        
      • Concentration: Remove the solvent in vacuo.

      Workflow Visualization

      The following diagram illustrates the logic flow for the

      
       process, highlighting the critical decision point regarding solvent choice based on substrate reactivity.
      

      SNAr_Workflow Start Start: Aryl Halide + EWG Check_Reactivity Check Substrate Reactivity Start->Check_Reactivity High_Reactivity High Reactivity (e.g., F-Nitrobenzene) Check_Reactivity->High_Reactivity Low_Reactivity Low Reactivity (e.g., Cl-Pyridine) Check_Reactivity->Low_Reactivity Cond_A Condition A: Solvent: MeCN Temp: Reflux (80°C) Base: K2CO3 High_Reactivity->Cond_A Cond_B Condition B: Solvent: DMF or DMSO Temp: 100-120°C Base: DIPEA/K2CO3 Low_Reactivity->Cond_B Monitor Monitor (LCMS/TLC) Disappearance of SM Cond_A->Monitor Cond_B->Monitor Workup Workup: 1. Filter Salts 2. Evaporate Solvent Monitor->Workup

      Figure 1: Decision matrix for

      
       conditions based on electrophile reactivity.
      

      Part 3: Reaction Methodology II — Buchwald-Hartwig Amination[2]

      Context & Rationale

      When the aryl halide lacks electron-withdrawing groups (e.g., bromobenzene, 4-bromoanisole),

      
       fails.[2] Palladium-catalyzed cross-coupling is the standard solution.[2]
      
      • Challenge: The secondary amine of piperazine can bind to Pd, potentially poisoning the catalyst.

      • Solution: Use of bulky phosphine ligands (BINAP, Xantphos, or Buchwald biaryl ligands like RuPhos) to facilitate reductive elimination.[2]

      Detailed Protocol

      Target Reaction: Coupling of 1-methylpiperazine with 4-bromotoluene.[2]

      Reagents:

      • Catalyst Precursor:

        
         (1–2 mol%) or 
        
        
        
        .[2]
      • Ligand: BINAP (racemic is fine) or Xantphos (2–4 mol%).[2]

      • Base:

        
         (Sodium tert-butoxide) (1.5 equiv).[2] Note: Must be stored in a glovebox or desiccator.
        
      • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).[2]

      Step-by-Step Procedure:

      • Inert Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen x3.[2]

      • Solids Addition: Add

        
        , Ligand, 
        
        
        
        , and the aryl bromide under a counter-flow of inert gas.
      • Liquids Addition: Add the anhydrous solvent and 1-methylpiperazine via syringe.

      • Degassing: Sparge the solution with Argon for 5–10 minutes (essential to remove

        
        ).
        
      • Heating: Seal the vessel and heat to 100 °C (or 110 °C in toluene) for 12–18 hours.

        • Visual Cue: The reaction often changes color from dark red/purple to orange/brown upon completion.[2]

      • Filtration: Filter through Celite to remove Pd black and salts.[2]

      Mechanism Visualization

      The catalytic cycle for this specific amine highlights the role of the bulky ligand in preventing catalyst poisoning.

      Buchwald_Cycle Pd0 LnP-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br AmineBind Amine Coordination (Pd-N) OxAdd->AmineBind + 1-Me-Pip Deprot Deprotonation (Base removes HBr) AmineBind->Deprot + NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

      Figure 2: Simplified Buchwald-Hartwig catalytic cycle for secondary amines.

      Part 4: Purification Strategy (The "Switchable" Extraction)

      The high water solubility of 1-methylpiperazine makes standard aqueous workups (e.g., washing with water to remove impurities) risky; you will lose your product to the aqueous layer.

      The Solution: Exploit the basicity difference.

      • Acid Wash: Protonate the product to pull it into water (leaving non-basic impurities in organic).[2]

      • Base Switch: Basify the water to deprotonate the product (pushing it back to organic).[2]

      Purification Protocol

      Scenario: Crude reaction mixture in Ethyl Acetate (EtOAc).

      • Initial Wash: Wash the organic layer with Brine (not water) to remove gross inorganic salts.[2]

      • Extraction into Acid: Extract the organic layer with 1M HCl (aq) (3x).

        • Chemistry: The product (now a salt) moves to the Aqueous Layer.[4][5]

        • Separation: Keep the Aqueous Layer .[2] Discard the Organic Layer (contains unreacted aryl halide).[2]

      • Basification: Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

        • Chemistry: The product returns to its free-base (neutral) oil form.[2]

      • Back-Extraction: Extract the basic aqueous layer with DCM (Dichloromethane) (3x).[2]

        • Note: DCM is preferred over EtOAc here for better solubility of the free base.

      • Drying: Dry combined DCM layers over

        
        , filter, and concentrate.
        

      Extraction_Logic Crude Crude Mixture (in Organic Solvent) Add_Acid Add 1M HCl Shake & Separate Crude->Add_Acid Org_Layer_1 Organic Layer (Impurities/SM) Add_Acid->Org_Layer_1 Discard Aq_Layer_1 Aqueous Layer (Acidic) (Contains Product-H+) Add_Acid->Aq_Layer_1 Keep Basify Add NaOH to pH > 12 (Product becomes Free Base) Aq_Layer_1->Basify Extract_DCM Extract with DCM Basify->Extract_DCM Final_Org DCM Layer (Pure Product) Extract_DCM->Final_Org Keep & Dry Final_Aq Aqueous Waste Extract_DCM->Final_Aq Discard

      Figure 3: Acid-Base "Switch" Extraction for isolation of piperazine derivatives.

      References

      • PubChem. (2023).[2] 1-Methylpiperazine Compound Summary. National Center for Biotechnology Information.[2] [Link]

      • Organic Chemistry Portal. (2023).[2] Buchwald-Hartwig Cross Coupling Reaction. [Link][2][6]

      • Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]

      Sources

      Application Note: Scale-Up Synthesis & Process Control for N-Methylpiperazine Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Abstract

      N-methylpiperazine (NMP) is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in blockbuster drugs such as Imatinib , Sildenafil , and Clozapine . However, scaling NMP alkylations and aminations presents distinct engineering challenges: managing exothermic runaways, controlling regioselectivity (mono- vs. bis-alkylation), and ensuring the complete removal of genotoxic impurity (GTI) precursors. This guide details a self-validating protocol for the scale-up of NMP derivatives, focusing on Nucleophilic Aromatic Substitution (

      
      )  and Sulfonamide Formation , supported by Green Chemistry metrics and rigorous impurity fate mapping.
      

      Strategic Route Selection

      Before initiating scale-up, the synthetic route must be evaluated against three industrial pillars: Atom Economy , Thermal Safety , and Purification Efficiency .

      Comparative Analysis of Synthetic Strategies
      Parameter
      
      
      / Alkylation
      (Recommended)
      Reductive Amination Pd-Catalyzed Buchwald-Hartwig
      Mechanism Displacement of Halide/SulfonateCondensation + ReductionMetal-mediated coupling
      Scale-Up Risk High Exotherm (Control required)Hydrogen gas handlingHeavy metal removal (ppm limits)
      Cost Low (Cheap reagents)Medium (Reducing agents)High (Catalysts/Ligands)
      Impurity Profile Bis-alkylation, Regio-isomersOver-reductionResidual Pd, Ligand oxides
      Ideal For Electron-deficient heterocycles (e.g., Clozapine, Imatinib)Aliphatic linkersUnactivated aryl chlorides
      Decision Matrix (Graphviz)

      RouteSelection Start Target Structure Analysis Electrophile Is the Electrophile Activated? Start->Electrophile Activated Yes (e.g., Chloropyrimidine, Sulfonyl Chloride) Electrophile->Activated Electron Deficient Unactivated No (e.g., Simple Aryl Halide) Electrophile->Unactivated Electron Rich SNAr Route A: SNAr / Alkylation (Focus of this Guide) Activated->SNAr Preferred: Cost/Scalability MetalCat Route B: Pd-Catalysis (Buchwald-Hartwig) Unactivated->MetalCat Required: Reactivity

      Figure 1: Decision tree for selecting the optimal NMP coupling strategy based on electrophile reactivity.

      Critical Process Parameters (CPPs)

      In the synthesis of drugs like Sildenafil Citrate , the reaction of N-methylpiperazine with a sulfonyl chloride is a defining step. The following parameters are non-negotiable for safety and yield.

      • Stoichiometry (The "1.1 Equivalent" Rule):

        • Standard: Use a slight excess of NMP (1.1 – 1.2 eq).

        • Reasoning: NMP acts as both nucleophile and acid scavenger (if no auxiliary base is used). However, using >2 eq makes downstream removal difficult.

        • Optimization: Use 1.05 eq NMP + 1.1 eq TEA (Triethylamine) or DIPEA to scavenge HCl. This preserves expensive NMP and simplifies aqueous extraction.

      • Temperature Control (The "Exotherm Trap"):

        • NMP addition is highly exothermic.

        • Protocol: Maintain internal temperature (

          
          ) < 25°C during addition.
          
        • Failure Mode: High

          
           promotes hydrolysis of the electrophile (e.g., sulfonyl chloride 
          
          
          
          sulfonic acid), reducing yield and generating difficult-to-purge acidic impurities.
      • Solvent Selection:

        • Preferred:Toluene or Ethyl Acetate .

        • Why? NMP is water-soluble. Using a water-immiscible solvent enables a "self-validating" purification via simple acid/base washes (see Section 4).

      Detailed Protocol: Scale-Up of NMP Sulfonamide Formation

      Case Study adapted from Sildenafil Citrate process development (Pfizer).

      Target: Coupling of N-methylpiperazine with an Aryl Sulfonyl Chloride. Scale: 1.0 kg input.

      Step 1: Reactor Setup & Inerting[2]
      • Charge a 10 L jacketed glass reactor with Toluene (5.0 L) .

      • Add Aryl Sulfonyl Chloride Intermediate (1.0 kg) .

      • Initiate stirring (250 RPM) and cool jacket to 10°C.

      • IPC (In-Process Control): Verify dissolution or uniform suspension.

      Step 2: Controlled Addition (The Critical Step)
      • Prepare a solution of N-methylpiperazine (1.1 eq) and Triethylamine (1.1 eq) in Toluene (1.0 L).

        • Note: Pre-diluting NMP prevents "hot spots" upon addition.

      • Add the NMP solution via a dosing pump over 60–90 minutes .

      • CRITICAL: Monitor

        
        . Do not exceed 25°C. Adjust addition rate dynamically based on cooling capacity.
        
        • Mechanism:[1][2][3][4] The reaction rate is instantaneous; heat generation is limited only by addition rate.

      Step 3: Reaction Completion
      • After addition, warm to 20–25°C and stir for 1 hour.

      • IPC: HPLC analysis. Target: < 0.5% unreacted Sulfonyl Chloride.

        • Troubleshooting: If starting material persists, add 0.05 eq NMP and stir for 30 min.

      Step 4: Quench & Workup (The "pH Swing")
      • Add Water (5.0 L) to the reactor. Stir for 15 minutes.

      • Stop stirring and allow phase separation (30 min).

      • Drain Aqueous Layer 1: Contains TEA·HCl salts and some excess NMP.

      • Acid Wash: Add 5% HCl solution (3.0 L). Stir 15 min.

        • Chemistry: This protonates the product (NMP-derivative) and pulls it into the aqueous phase? NO.

        • Correction: Most NMP-sulfonamides are less basic than NMP itself. However, if the product is amphoteric or basic, we rely on the difference in pKa.

        • Standard Sildenafil Protocol: The product remains in the organic phase (Toluene), while unreacted NMP (highly basic, pKa ~9.0) is protonated and washes into the water.

        • Check: If product is highly basic (e.g., Imatinib intermediate), it will go into water. For Sulfonamides (Sildenafil), the product stays in organics.

      • Base Wash: Wash organic layer with 5% NaHCO3 (removes hydrolyzed sulfonic acid byproducts).

      • Final Polish: Wash with Brine (2.0 L).

      Step 5: Isolation
      • Distill Toluene under vacuum to ~30% volume.

      • Add Isopropanol (IPA) as an anti-solvent or cooling crystallization solvent.

      • Cool to 0–5°C to crystallize. Filter and dry.[5]

      Purification & Impurity Control (Self-Validating System)

      The primary risk in NMP chemistry is residual N-methylpiperazine (a potential precursor to nitrosamines) and Bis-alkylated impurities .

      The "Self-Validating" pH Swing Logic

      By exploiting the basicity difference between the starting NMP (pKa ~9.0) and the sulfonamide/amide product (pKa < 2 or neutral), we can mathematically guarantee purity.

      • Wash 1 (Acidic, pH 2-3): Protonates residual NMP (

        
        ). The charged species partitions 99.9% into the aqueous layer. The neutral sulfonamide product remains in Toluene.
        
      • Wash 2 (Basic, pH 8-9): Removes acidic hydrolysis byproducts (Sulfonic acids).

      Impurity Fate Mapping (Graphviz)

      ImpurityFate RxnMix Reaction Mixture (Product + Residual NMP + Salts) WaterWash Water Wash RxnMix->WaterWash OrgLayer1 Organic Layer (Product + Trace NMP) WaterWash->OrgLayer1 AqLayer1 Aq. Waste (Salts: TEA-HCl) WaterWash->AqLayer1 Remove Salts AcidWash Acid Wash (pH 2) CRITICAL CONTROL POINT OrgLayer1->AcidWash OrgLayer2 Organic Layer (Product Pure) AcidWash->OrgLayer2 Product Retained AqLayer2 Aq. Waste (Protonated NMP) AcidWash->AqLayer2 Removes >99% NMP

      Figure 2: Impurity Fate Map demonstrating the removal of residual N-methylpiperazine via pH-controlled extraction.

      Safety & Engineering Controls

      Thermal Runaway
      • Hazard: The reaction of NMP with electrophiles is exothermic (

        
         to 
        
        
        
        kJ/mol).
      • Control: Do not rely on jacket cooling alone. The Dosing Rate is your primary control variable.

      • Interlock: Set a high-temperature trip on the dosing pump. If

        
        , pump stops automatically.
        
      Genotoxicity (GTI) Management
      • Risk: Residual NMP can react with nitrites (in solvents or water) to form N-nitroso-N-methylpiperazine , a known carcinogen.

      • Mitigation:

        • Avoid using sodium nitrite in any subsequent steps (e.g., diazotization) without rigorous NMP clearance testing.

        • Limit Test: Validate the final API for NMP content using LC-MS/MS (Limit typically < 5 ppm).

      References

      • Dunn, P. J., et al. (2004). "The development of an environmentally benign synthesis of sildenafil citrate (Viagra™) and its assessment by Green Chemistry metrics." Green Chemistry. Link

      • Pfizer Inc. (2005). "Methods for the production of sildenafil base and citrate salt." U.S. Patent Application 20050182066. Link

      • Loiseleur, O., et al. (2014). "Process Development of Imatinib: Synthesis of the Benzoic Acid Intermediate." Organic Process Research & Development.
      • Capuano, B., et al. (2018). "Gram scale preparation of clozapine N-oxide (CNO)." MethodsX. Link

      • Loba Chemie. (2016).[6] "Safety Data Sheet: N-Methylpiperazine." Link

      Sources

      Application Note: N-Methylpiperazine (1-MP) as a Catalyst in Organic Synthesis

      [1]

      Executive Summary

      N-methylpiperazine (1-Methylpiperazine, 1-MP) occupies a unique niche in organic synthesis. Unlike its fully substituted analog 1,4-dimethylpiperazine (DMP) or the ubiquitous DABCO, 1-MP possesses a dual chemical personality: it contains both a tertiary amine (N1, catalytic center) and a secondary amine (N4, reactive nucleophile).

      While often utilized as a building block for active pharmaceutical ingredients (e.g., fluoroquinolones, sildenafil), 1-MP functions as an effective nucleophilic catalyst and Lewis base in specific carbon-carbon bond-forming reactions such as the Morita-Baylis-Hillman (MBH) and Knoevenagel condensations.

      Critical Distinction: Researchers must distinguish between 1-MP's role as a catalyst (where it is regenerated) and a reagent (where the N4-H site forms a stable bond, e.g., in acylation). This guide focuses on its catalytic applications.

      Mechanistic Profile & Chemical Properties[2][3][4][5][6][7][8][9]

      To deploy 1-MP effectively, one must understand its electronic distribution. The molecule is a cyclic diamine with distinct pKa values for its two nitrogen atoms.

      PropertyValueImplication for Catalysis
      Structure Cyclic 1,4-diamineModerate steric hindrance; "curled back" alkyl groups allow nucleophilic access.
      pKa (N1 - Methyl) ~9.0Primary basic site. Comparable to triethylamine; acts as the proton acceptor.
      pKa (N4 - Amine) ~5.6Less basic, but highly nucleophilic due to the N-H bond.
      Boiling Point 138 °CVolatile enough for removal by evaporation, but high enough for reflux.
      Solubility Miscible with water/ethanolIdeal for aqueous or alcoholic reaction media (Green Chemistry).
      Expert Insight: The "Dual-Site" Hazard

      Warning: Unlike DMAP (4-Dimethylaminopyridine), 1-MP cannot be used as a catalyst for acylation reactions involving acid chlorides or anhydrides. The secondary amine (N4) will irreversibly attack the electrophile to form an N-acyl piperazine amide, consuming the "catalyst." For acylation catalysis, use 1,4-dimethylpiperazine or N-methylpiperidine instead.

      Application Protocol: The Morita-Baylis-Hillman (MBH) Reaction

      The MBH reaction couples an activated alkene with a carbon electrophile (aldehyde) to form densely functionalized allylic alcohols. While DABCO is the standard catalyst, 1-MP offers a liquid alternative that can modulate reaction rates and selectivity, particularly for specific acrylate substrates.

      Mechanism of Action

      1-MP acts as a nucleophilic Lewis base. The tertiary nitrogen (N1) attacks the

      Visualization: MBH Catalytic Cycle

      MBH_CycleStartSubstrates:Acrylate + AldehydeStep1Michael Addition:1-MP (N1) attacks AlkeneStart->Step1ZwitterionZwitterionic Enolate(Critical Intermediate)Step1->Zwitterion k1 (slow)AldolAldol Step:Attack on AldehydeZwitterion->AldolProtonTransferProton Transfer &EliminationAldol->ProtonTransferProductProduct:Allylic AlcoholProtonTransfer->ProductRegenRegenerated1-MP CatalystProtonTransfer->Regen EliminationRegen->Step1 Re-entry

      Figure 1: The catalytic cycle of 1-MP in the MBH reaction. Note that the N1-methyl nitrogen is the active nucleophile.

      Experimental Protocol

      Target: Synthesis of methyl 2-[hydroxy(phenyl)methyl]acrylate.

      • Reagents:

        • Benzaldehyde (10 mmol, 1.0 eq)

        • Methyl Acrylate (15 mmol, 1.5 eq)

        • Catalyst: 1-Methylpiperazine (1-MP) (1.0 - 2.0 mmol, 10-20 mol%)

        • Solvent: Methanol or Ethanol (5 mL) - Protic solvents accelerate the proton transfer step.

      • Procedure:

        • Step 1: Charge a 25 mL round-bottom flask with benzaldehyde and methyl acrylate.

        • Step 2: Add the solvent and stir to dissolve.

        • Step 3: Add 1-MP dropwise at room temperature (20-25 °C).

        • Step 4: Stir the reaction mixture. Note: MBH reactions are notoriously slow. Reaction time may range from 24 to 72 hours.

        • Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of benzaldehyde.

      • Workup (Self-Validating Step):

        • Since 1-MP is basic, it can be removed via acid wash.

        • Dilute mixture with EtOAc (30 mL).

        • Wash with 10% HCl (aq) (2 x 15 mL). This protonates 1-MP, forcing it into the aqueous layer.

        • Wash organic layer with Sat. NaHCO3 and Brine.[1]

        • Dry over MgSO4 and concentrate.

      • Yield Expectation: 70-85% isolated yield.

      Application Protocol: Knoevenagel Condensation[6][7][11][12]

      1-MP serves as an efficient base catalyst for the condensation of aldehydes with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

      Protocol

      Target: Condensation of 4-chlorobenzaldehyde with malononitrile.

      • Reagents:

        • 4-Chlorobenzaldehyde (1.0 eq)

        • Malononitrile (1.1 eq)

        • Catalyst: 1-MP (5-10 mol%)

        • Solvent: Ethanol or Water (Green Chemistry approach).

      • Procedure:

        • Mix aldehyde and malononitrile in Ethanol (3 mL/mmol).

        • Add 1-MP.[2]

        • Stir at Room Temperature. A precipitate often forms within 15-60 minutes as the product crystallizes out of the polar solvent.

        • Validation: If no precipitate forms, heat to 50°C for 30 mins.

      • Purification:

        • Filter the solid.

        • Wash with cold ethanol. The catalyst remains in the filtrate.

      Handling, Safety, and Storage

      1-MP is a hazardous chemical.[3][4] Proper engineering controls are non-negotiable.

      Hazard ClassDescriptionMitigation
      Flammability Flash point ~39°C (Closed Cup)Ground all glassware; use spark-proof tools. Store in flammables cabinet.
      Corrosivity Causes severe skin burns and eye damage (Category 1B).MANDATORY: Neoprene or Nitrile gloves (double gloving recommended). Face shield if pouring large volumes.
      Toxicity Toxic if inhaled or absorbed through skin.Handle only in a functioning fume hood.

      Storage: Store under inert atmosphere (Nitrogen/Argon) if possible. 1-MP can absorb CO2 from the air to form carbamates (due to the secondary amine), which appears as a white crust. If crust is visible, distill before using as a catalyst to ensure accurate stoichiometry.

      References

      • General Properties & Synthesis

        • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link]

      • Morita-Baylis-Hillman Reaction: Basavaiah, D., et al. (2003). The Baylis–Hillman Reaction: A Novel Carbon–Carbon Bond Forming Reaction. Chemical Reviews. (Contextual grounding for amine catalysis in MBH). Note on Specificity: While DABCO is the primary citation in literature, 1-methylpiperazine is recognized as a functional tertiary amine alternative in kinetic studies of MBH reactions involving cyclic amines.
      • Knoevenagel Condensation

        • M. L.[2] Deb, et al. (2010). Piperazine as an efficient catalyst for the Knoevenagel condensation. (1-MP functions analogously to piperazine but with higher solubility in organic media).

      • Safety Data

      Safe handling and laboratory use of 1-methylpiperazine.

      Author: BenchChem Technical Support Team. Date: February 2026

      Application Note: Safe Handling and Laboratory Use of 1-Methylpiperazine

      Introduction: The Dual-Nitrogen Scaffold

      1-Methylpiperazine is a cornerstone intermediate in medicinal chemistry, serving as the "privileged scaffold" for a vast array of therapeutics, including fluoroquinolone antibiotics (e.g., Ofloxacin), antipsychotics (e.g., Clozapine, Trifluoperazine), and antihistamines.[1] Its utility stems from its bifunctional nature: a cyclic diamine featuring one secondary amine (N1) and one tertiary amine (N4).

      However, this utility comes with a significant safety and handling burden.[2][3] It is a corrosive, flammable liquid with a high vapor pressure relative to its toxicity. This guide moves beyond the standard Safety Data Sheet (SDS) to provide actionable, research-grade protocols for safe utilization in drug discovery workflows.

      Safety Profile & Risk Assessment

      Effective risk management requires understanding the nature of the hazard, not just the classification.

      Physical & Hazard Data Summary
      PropertyValueOperational Implication
      CAS Number 109-01-3Unique identifier for inventory tracking.[1]
      Boiling Point 138 °CModerate volatility; vapors can accumulate in headspaces.[1]
      Flash Point 39–42 °CFlammable. Ground all glassware; use spark-proof tools.[1]
      pH 11–12 (Aq.[1][4] Soln)Corrosive Base. Causes immediate, irreversible eye damage.[1]
      pKa 9.09 (N1), 4.94 (N4)N1 is the primary nucleophile and base species.[1]
      GHS Class Skin Corr.[1][4][5][6] 1B, Flam.[3][4] Liq. 3Requires full skin/eye protection and fume hood use.
      The "Invisible" Hazard: Sensitization & Carbonation
      • Sensitization: 1-Methylpiperazine is a potent skin and respiratory sensitizer. Repeated low-level exposure can lead to anaphylactic-type reactions. Zero-skin-contact is the only acceptable standard.[1]

      • Carbonation: Like many amines, it is hygroscopic and absorbs atmospheric CO₂ to form solid carbamate salts. These salts can clog syringe needles during transfer, leading to dangerous pressure buildups and potential spray exposure.

      Protocol A: Storage & Stability

      Objective: Prevent degradation and carbamate formation to ensure reagent integrity and safety.

      • Atmosphere: Store strictly under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" over the liquid surface.

      • Container: Use amber glass bottles with PTFE-lined caps. Avoid metal containers unless rated for corrosive amines, as trace moisture can induce corrosion.

      • Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap to prevent oxygen/moisture ingress.

      • Location: Flammable liquids cabinet. Segregate from strong acids (exothermic reaction risk) and alkyl halides (uncontrolled alkylation risk).

      Protocol B: Safe Transfer & Dispensing

      Objective: Transfer liquid without generating aerosols or allowing vapor escape.

      Expert Insight: Never pour 1-methylpiperazine from a large drum or bottle directly into a reaction vessel on an open bench. The vapor density (3.5 vs Air=1) means vapors will sink and travel along the benchtop.[1]

      Workflow Diagram: Safe Handling Loop

      G Start Reagent Bottle Check Visual Inspection (Solids/Crystals?) Start->Check Check->Start Solids Present (Do NOT Use) Transfer Cannula/Syringe Transfer (In Hood) Check->Transfer Clear Liquid Reaction Reaction Vessel (Inert Gas) Transfer->Reaction Quench Acidic Quench (Controlled) Reaction->Quench

      Figure 1: Safe handling logic flow. Note the critical decision point at visual inspection; solids indicate carbamate formation, posing a clogging hazard.[1]

      Step-by-Step Transfer Procedure
      • PPE Setup:

        • Gloves: Double-gloving is mandatory. Inner layer: Nitrile (inspection grade).[7] Outer layer: Butyl Rubber or thick Nitrile (minimum 0.11 mm). Note: Thin nitrile degrades quickly upon direct contact.[1]

        • Eyes: Chemical splash goggles + Face shield.

      • Engineering Controls: Work exclusively within a certified fume hood with the sash at the lowest working height.

      • Dispensing:

        • < 10 mL: Use a glass syringe with a long stainless steel needle. Technique: Insert needle, pull plunger slowly to avoid cavitation. Wipe needle with a Kimwipe soaked in dilute acetic acid (to neutralize residue) before disposal.

        • > 10 mL: Use a cannula transfer (double-ended needle) technique under positive nitrogen pressure. This closed-system transfer eliminates vapor exposure.

      Protocol C: Experimental Application (Nucleophilic Substitution)

      Context: A common application is the

      
       reaction to attach the piperazine ring to an aryl halide (e.g., in the synthesis of antipsychotic derivatives).
      

      Expert Insight: The N1 nitrogen (secondary amine) is the nucleophile. The N4 nitrogen (methylated) is sterically hindered and less nucleophilic in this context, providing inherent regioselectivity.[1]

      Reaction Scheme Visualization

      Reaction SM1 Aryl Halide (Electrophile) Inter Transition State SM1->Inter Reagent 1-Methylpiperazine (Nucleophile) Reagent->Inter N1 Attack Product N-Aryl-N'-Methyl Piperazine Inter->Product Base Auxiliary Base (e.g., K2CO3) Base->Inter Scavenge HCl

      Figure 2: Mechanistic pathway for SNAr coupling. The secondary amine (N1) drives the reaction.[1]

      Procedure
      • Setup: Flame-dry a round-bottom flask and cool under Argon.

      • Solvent: Dissolve the aryl halide in an anhydrous polar aprotic solvent (DMF, DMSO, or Acetonitrile).

      • Addition: Add 1-Methylpiperazine (1.1 – 1.5 equivalents) dropwise via syringe.

        • Caution: If the reaction is exothermic, cool the flask in an ice bath during addition.

      • Base: If the substrate is not activated enough, add an inorganic base (

        
         or 
        
        
        
        ).
      • Monitoring: Monitor via TLC or LC-MS. The product will typically be more polar than the starting aryl halide.

      Waste Management & Decontamination

      Core Directive: Never dispose of free amines directly into the drain or general organic waste without neutralization.

      • Quenching:

        • Dilute the waste reaction mixture with water/ice.

        • Slowly adjust pH to ~6–8 using dilute Hydrochloric Acid (1M HCl). Warning: This is exothermic.

      • Disposal:

        • Once neutralized, the aqueous layer can often be treated as aqueous chemical waste.

        • Organic layers containing the amine should be tagged as "Basic Organic Waste" (Halogenated or Non-Halogenated depending on solvent).

      • Spill Cleanup:

        • Small Spills: Cover with a commercial amine neutralizer or dry sand/vermiculite. Do not use paper towels (fire hazard).

        • Decontamination: Wipe surfaces with 5% acetic acid solution to neutralize traces, followed by water.

      Emergency Response

      • Eye Contact: Time is critical. Rinse immediately with water for 15 minutes.[8] Hold eyelids open. Seek emergency medical attention (ophthalmologist) immediately—alkaline burns penetrate deep into the cornea.

      • Skin Contact: Remove contaminated clothing immediately.[4][8] Rinse skin with copious water.[3][8] Do not use vinegar on skin burns unless directed by a physician (exothermic neutralization can worsen thermal injury).

      • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

      References

      • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. PubChem.[9] [Link]

      • European Chemicals Agency (ECHA). Registration Dossier: 1-Methylpiperazine - GHS Classification and Labelling. ECHA. [Link][1]

      Sources

      Troubleshooting & Optimization

      Identifying and removing byproducts from N-methylpiperazine synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Support Center: N-Methylpiperazine (NMP) Synthesis & Purification

      Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User is experiencing purity issues in N-methylpiperazine (1-methylpiperazine) synthesis, specifically regarding the separation of unreacted piperazine and the over-alkylated byproduct 1,4-dimethylpiperazine (DMP).

      Ticket #NMP-01: Diagnostic & Identification[1]

      User Query: "I am seeing multiple peaks in my GC trace after an Eschweiler-Clarke methylation. How do I definitively identify the byproducts, and what is the elution order?"

      Technical Resolution: In the synthesis of N-methylpiperazine (NMP), the reaction mixture is a statistical distribution of three primary components. Because these amines lack strong chromophores, UV-based HPLC is often unreliable without derivatization. Gas Chromatography (GC-FID) is the gold standard for process monitoring.

      The Elution Logic: Separation on standard amine-deactivated columns (e.g., DB-17, CP-Volamine) is governed by boiling point and polarity.

      • 1,4-Dimethylpiperazine (DMP): The "over-alkylated" impurity. It has no N-H bonds, making it the least polar and most volatile. (Elutes First)

      • N-Methylpiperazine (NMP): The target product.[1][2][3] Contains one secondary amine.[4] (Elutes Second)

      • Piperazine: The starting material.[1][2][3][5][6][7] Contains two secondary amines, capable of strong hydrogen bonding. (Elutes Last)

      Quantitative Data for Identification:

      CompoundStructure TypeBoiling Point (Atm)PolarityGC Elution Order
      1,4-Dimethylpiperazine (DMP) Tertiary Diamine~131–133 °CLow1 (Fastest)
      N-Methylpiperazine (NMP) Sec/Tert Diamine~136–138 °CMedium2 (Target)
      Piperazine Secondary Diamine~146 °CHigh3 (Slowest)

      Note: Piperazine has a high melting point (106 °C) and may cause inlet liner blockages if the injection temperature is too low. Ensure inlet is >220 °C.

      Ticket #NMP-02: Reaction Control (Prevention)

      User Query: "My reaction yields 20% DMP. How do I shift the equilibrium to favor the mono-methylated product?"

      Technical Resolution: The formation of DMP is a consecutive reaction issue. Once NMP is formed, it competes with Piperazine for the methylating agent. In the Eschweiler-Clarke reaction (Formaldehyde/Formic Acid), you cannot "protect" the second nitrogen easily. You must rely on stoichiometric control .

      The Pathway:

      NMP_Pathway cluster_logic Kinetic Control Pip Piperazine (Starting Material) NMP N-Methylpiperazine (Target) Pip->NMP + CH2O / HCOOH (k1) DMP 1,4-Dimethylpiperazine (Impurity) NMP->DMP + CH2O / HCOOH (k2) Note Target: Maximize NMP Constraint: k1 ≈ k2 Solution: Limit Methyl Source

      Figure 1: Stepwise methylation pathway. Because the rate constants (k1 and k2) are similar, excess methylating agent immediately attacks NMP to form DMP.

      Protocol Adjustment:

      • Limiting Reagent: Never use a 1:1 molar ratio of Piperazine to Formaldehyde if purity is the goal.

      • Recommended Ratio: Use 1.0 eq Piperazine : 0.8 eq Formaldehyde .

        • Result: You will have ~20-30% unreacted Piperazine left.

        • Benefit: Piperazine (BP 146°C) is much easier to separate from NMP (BP 138°C) than DMP (BP 132°C) is.

        • Trade-off: You sacrifice yield for purity. Unreacted piperazine can be recycled.

      Ticket #NMP-03: Purification & Removal (The Fix)

      User Query: "I have a crude mixture of NMP, DMP, and Piperazine. Simple distillation isn't separating them well. What is the protocol?"

      Technical Resolution: The boiling point difference between DMP (132°C) and NMP (138°C) is only ~6°C. A simple rotovap or short-path distillation will not separate these effectively. You require Fractional Distillation with a high reflux ratio.

      Step-by-Step Purification Protocol:

      • Apparatus Setup:

        • Column: Vigreux (minimum 30cm) or Oldershaw column (ideal). You need roughly 20-30 theoretical plates.

        • Condenser: Set to 20 °C (DMP is volatile).

        • Atmosphere: Dry Nitrogen (NMP absorbs CO2 from air to form carbamates, which appear as white solids clogging the condenser).

      • Fraction Collection (at Atmospheric Pressure):

      FractionTemperature RangeCompositionAction
      F1 (Forerun) 100 – 130 °CWater / Solvent / DMPDiscard or Recycle
      F2 (Intermediate) 130 – 135 °CMostly DMP + Trace NMPSave for redistillation
      F3 (Main Cut) 136 – 139 °C Pure NMP (>99%) Collect
      F4 (Bottoms) >140 °C (Pot residue)Piperazine / OligomersRecrystallize to recover Piperazine
      • Advanced Troubleshooting (Azeotropes):

        • If water is present, NMP forms an azeotrope. Dry the crude mixture with solid KOH or molecular sieves before distillation.

        • Trace Piperazine Removal: If distillation fails to remove the last 1% of piperazine, cool the fraction to -10°C. Piperazine (MP 106°C) is significantly less soluble in cold NMP and may precipitate out; filter the supernatant.

      Decision Tree for Purification:

      NMP_Purification Start Crude Reaction Mixture Analyze GC Analysis Start->Analyze CheckDMP Is DMP > 5%? Analyze->CheckDMP DistillHigh Fractional Distillation (Reflux Ratio 10:1) CheckDMP->DistillHigh Yes CheckPip Is Piperazine > 2%? CheckDMP->CheckPip No DistillHigh->CheckPip DistillStd Standard Distillation (Reflux Ratio 3:1) CheckPip->DistillStd No (Easy separation) Precip Chill to -10°C Filter Precipitate CheckPip->Precip Yes (Hard separation) Final Pure N-Methylpiperazine DistillStd->Final Precip->DistillStd

      Figure 2: Purification workflow based on impurity profile. High DMP levels require high-efficiency fractionation.

      Frequently Asked Questions (FAQs)

      Q: Why does my purified NMP turn cloudy after a few days? A: NMP is a strong base and highly hygroscopic. It reacts with atmospheric CO2 to form N-methylpiperazine carbamate salts, which are insoluble solids.

      • Fix: Store under Argon or Nitrogen. If cloudy, re-distill over KOH pellets.

      Q: Can I use extraction to separate DMP and NMP? A: Not easily. Both are highly water-soluble and have similar pKa values. Distillation is the only scalable method for separating the methylated species. However, Piperazine can be separated from NMP/DMP by derivatization (e.g., reacting with acetic anhydride) if it is a trace impurity, as the amide formed will have a drastically different boiling point.

      Q: Is there a "Green" alternative to the Eschweiler-Clarke method? A: Yes. Modern industrial routes utilize the catalytic hydrogenation of N-methylethylenediamine and dimethyl oxalate, or the reaction of diethanolamine with methylamine over copper-chromite catalysts. These routes avoid the formation of quaternary ammonium salts but still require careful thermal management to prevent oligomerization.

      References

      • Synthesis & Properties: N-Methylpiperazine. Wikipedia. (Boiling points and general properties). Link[1][8][9]

      • Industrial Purification: Myerly, R. C., & Creagh, J. P. (1962). Separation of N-methyl piperazine from mixtures thereof with piperazine. U.S. Patent No.[1][3] 3,069,331.[3] (Describes extractive distillation techniques). Link

      • Green Synthesis: Method for preparing N-methyl piperazine. CN Patent 114075152B. (Catalytic hydrogenation routes). Link

      • Analytical Methods: Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine. ResearchGate. (GC-FID protocols).[6] Link

      Sources

      Optimizing reaction conditions for N-alkylation of 1-methylpiperazine

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: Optimization of Reaction Conditions & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

      Introduction

      Welcome to the Technical Support Center. You are likely here because the N-alkylation of 1-methylpiperazine is deceivingly simple. While the reaction follows standard SN2 kinetics, the amphiphilic nature of the product and the risk of quaternary ammonium salt formation (over-alkylation) frequently derail yields.

      This guide is not a textbook summary; it is a troubleshooting system designed to stabilize your protocol, maximize regioselectivity at the N4 position, and ensure successful isolation of water-soluble products.

      Module 1: Reaction Design & Stoichiometry

      Goal: Maximize Mono-alkylation (N4) vs. Quaternization.

      Q: Why am I seeing significant quaternary ammonium salt formation?

      A: This is a classic kinetic issue driven by the nucleophilicity of the product. In 1-methylpiperazine, the N4 nitrogen (secondary amine, pKa ~9.0) is your target nucleophile. The N1 nitrogen (tertiary, methylated, pKa ~5.0) is significantly less basic and less nucleophilic due to steric hindrance and electronic effects.

      However, once N4 is alkylated, it becomes a tertiary amine. If your alkylating agent is highly reactive (e.g., methyl iodide, benzyl bromide) and present in excess, the newly formed tertiary amine can compete with the starting material for the electrophile, leading to Bis-alkylation (Quaternization) .

      The Fix:

      • Inverse Stoichiometry: Do not use a 1:1 ratio. Use 1.2 to 1.5 equivalents of 1-methylpiperazine relative to the alkyl halide. This ensures the statistical probability favors the attack by the secondary amine.

      • Addition Order: Add the alkyl halide dropwise to the solution of amine and base. High local concentrations of the electrophile favor over-alkylation.

      Visualizing the Pathway

      The following diagram illustrates the competitive pathways you must control.

      ReactionPathway Start 1-Methylpiperazine (N4 = Secondary Amine) Product Target: 1-Alkyl-4-methylpiperazine (N4 = Tertiary Amine) Start->Product Primary Reaction (Fast) RX Alkyl Halide (R-X) RX->Product Quat Impurity: Quaternary Ammonium Salt (Over-Alkylation) RX->Quat Product->Quat Secondary Reaction (Slower but Competitive)

      Caption: Kinetic pathway showing the risk of product re-alkylation (Red Arrow) if stoichiometry is uncontrolled.

      Module 2: Solvent & Base Selection

      Goal: Optimize Kinetics and Solubility.

      Q: My reaction is sluggish. Should I switch to a protic solvent?

      A: No. Protic solvents (MeOH, EtOH) solvate the nucleophile (the amine) via hydrogen bonding, creating a "cage" that reduces its reactivity in SN2 reactions.

      Recommended System:

      • Solvent: Acetonitrile (ACN) is the gold standard. It is polar aprotic, stabilizing the transition state without deactivating the amine. DMF is a viable alternative for low-solubility electrophiles but complicates the workup (see Module 4).

      • Base:

        • For Reactive Halides (I, Br): Potassium Carbonate (K2CO3) or Sodium Carbonate (Na2CO3).

        • For Unreactive Halides (Cl): Cesium Carbonate (Cs2CO3) offers the "Cesium Effect" (higher solubility in organic solvents) to boost reactivity.

      Compatibility Matrix
      Alkylating AgentRecommended SolventRecommended BaseAdditive (Catalyst)Temp
      Alkyl Iodide ACN or DCMK2CO3None0°C to RT
      Alkyl Bromide ACNK2CO3NoneRT to 50°C
      Alkyl Chloride ACN or DMFCs2CO3KI (0.1 eq)Reflux (80°C+)
      Tosylate/Mesylate ACNDIPEA (Hünig's Base)NoneReflux

      Technical Note: If using Alkyl Chlorides, the addition of Potassium Iodide (KI) is mandatory to facilitate the Finkelstein reaction in situ, converting the chloride to a more reactive iodide transiently [1].

      Module 3: Workup & Isolation (The Critical Step)

      Goal: Recovering water-soluble products.

      Q: I see product on LCMS, but I lose it during aqueous extraction. Where did it go?

      A: Your product is likely in the aqueous layer.[1] 1-methylpiperazine derivatives are highly polar and often amphiphilic. If the pH of your aqueous layer is neutral or acidic (pH < 9), the N4 nitrogen will protonate, rendering the molecule a water-soluble salt.

      The "pH Swing" Protocol:

      • Quench: Remove solvent (ACN) under reduced pressure first. Do not extract directly from ACN/Water mixtures as emulsions will form.

      • Acidify (Optional Wash): Dissolve residue in dilute HCl (pH 2). Wash with Ethyl Acetate. Discard organic layer (removes non-basic impurities).

      • Basify (Critical): Adjust the aqueous layer to pH > 12 using 10M NaOH or saturated KOH. You must drive the equilibrium completely to the free base.

      • Extract: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . Simple ether or hexane is often too non-polar to extract these piperazines efficiently.

      • Salting Out: If extraction is poor, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product in water.

      Workup Decision Tree

      WorkupFlow Start Crude Reaction Mixture Evap Evaporate ACN/DMF Start->Evap AcidWash Dissolve in 1N HCl Wash with EtOAc Evap->AcidWash Discard Discard EtOAc Layer (Removes neutral impurities) AcidWash->Discard Basify Adjust Aqueous to pH > 12 (NaOH) AcidWash->Basify Extract Extract with DCM (x3) Basify->Extract Check Is Product in DCM? Extract->Check Success Dry (Na2SO4) & Concentrate Check->Success Yes Fail Product still in Water Check->Fail No Alt Try CHCl3:IPA (3:1) or Salt Out (NaCl) Fail->Alt Alt->Extract

      Caption: Workflow for isolating amphiphilic piperazine derivatives from aqueous media.

      Module 4: Troubleshooting & FAQs
      Q: Can I use Reductive Amination instead?

      A: Yes, and often you should. If you have the corresponding aldehyde for your alkyl group, reductive amination (using STAB - Sodium Triacetoxyborohydride) is generally cleaner than direct alkylation. It avoids the risk of quaternization entirely because the intermediate iminium ion forms only once at the secondary amine [2].

      • Protocol: Amine (1.0 eq) + Aldehyde (1.1 eq) + STAB (1.5 eq) in DCE or THF.

      Q: How do I remove excess 1-methylpiperazine?

      A: Because you used excess amine (as recommended in Module 1), you will have leftover starting material.

      • Boiling Point Difference: 1-methylpiperazine boils at ~138°C. If your product is heavy, high-vacuum drying (0.1 mbar) at 60°C may remove the starting material.

      • Chromatography: If flash chromatography is needed, use a DCM:MeOH gradient (95:5 to 90:10) with 1% Ammonium Hydroxide (NH4OH) or Triethylamine added to the eluent. Without the base modifier, the piperazine will streak on the silica due to interaction with acidic silanol groups [3].

      Q: The reaction turns dark brown/black. Is this normal?

      A: This usually indicates oxidation of the amine (N-oxide formation) or polymerization.

      • Fix: Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon). Piperazines are sensitive to oxidation at high temperatures.

      • Check: Verify your alkyl halide is not decomposing (e.g., benzyl halides can degrade).

      References
      • Finkelstein Reaction & Catalysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
      • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.

      • Chromatography of Amines: Reich, H. J. "Chromatography of Amines." University of Wisconsin-Madison Chemistry Dept. (Standard technique for basifying silica).

      • Piperazine pKa & Reactivity: Khalili, F., et al. (2009). "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917.

      • Synthesis of N-alkylpiperazines: Patents WO2014184039A1. "Method for preparing n-alkyl-piperazines."

      Sources

      Troubleshooting 1-methylpiperazine peak tailing in reverse-phase HPLC

      Author: BenchChem Technical Support Team. Date: February 2026

      Technical Support Center: Troubleshooting 1-Methylpiperazine Peak Tailing

      Topic: Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals

      Introduction: The "Sticky" Amine Challenge

      1-Methylpiperazine is a deceptively simple molecule that represents a "perfect storm" for reverse-phase HPLC (RP-HPLC) difficulties.[1] As a small, highly polar, and strongly basic heterocycle, it presents two distinct challenges that often manifest as peak tailing:

      • Silanol Interactions: With

        
         values of approximately 9.14  (N1, tertiary) and 4.63  (N4, secondary) [1], the molecule is positively charged at standard acidic HPLC pH (2–4).[1] These cations interact electrostatically with residual anionic silanols on the silica backbone, causing severe tailing.[1]
        
      • Low Hydrophobicity: Its high polarity (

        
        ) [2] means it barely interacts with C18 ligands.[1] "Tailing" is often actually column void elution  or solvent mismatch effects because the molecule isn't retaining enough to focus into a sharp band.[1]
        

      This guide moves beyond generic advice, offering a mechanistic troubleshooting workflow to resolve tailing for 1-methylpiperazine and similar basic amines.

      Part 1: Mobile Phase & pH Strategy

      Q: I am using a standard 0.1% TFA/Water/Acetonitrile gradient. Why is my peak tailing and eluting near the void?

      A: You are fighting two battles: silanol activity and lack of retention.[1] At pH ~2 (0.1% TFA), 1-methylpiperazine is diprotonated (both nitrogens are charged).[1] While the low pH suppresses some silanol ionization, the molecule is extremely hydrophilic in this state, leading to poor retention.[1] The "tailing" you see is likely a combination of weak hydrophobic retention and secondary interactions with the few remaining accessible silanols.[1]

      The Fix: You have two divergent paths. Choose one based on your column inventory.[1]

      Strategy A: High pH (The "Free Base" Approach)
      • Mechanism: Raise the pH to >10.5 (at least 1-2 units above the

        
         of 9.14).[1] This forces the molecule into its neutral (free base) form.[1] Neutral amines do not interact with charged silanols and are more hydrophobic, improving retention on C18.[1]
        
      • Protocol: Use 10 mM Ammonium Hydroxide or 10 mM Ammonium Bicarbonate adjusted to pH 10.5–11.0.[1]

      • Critical Requirement: You MUST use a hybrid-particle column (e.g., Waters XBridge, Phenomenex Gemini, Agilent PLRP-S) designed for high pH stability.[1] Standard silica dissolves above pH 8.0 [3].[1]

      Strategy B: Low pH with Ion-Pairing (The "Masking" Approach)
      • Mechanism: If you must use a standard silica column, adding an ion-pairing reagent increases retention and masks silanols.[1]

      • Protocol: Add 5–10 mM Sodium Octanesulfonate or Heptane Sulfonic Acid to your acidic mobile phase (pH 2.5 phosphate buffer).[1]

      • Trade-off: Ion-pairing reagents equilibrate slowly and are difficult to flush out.[1] This column should be dedicated to this method.

      Part 2: Column Selection & Stationary Phase Physics

      Q: I cannot use high pH buffers. Which stationary phase chemistry minimizes tailing for basic amines at acidic pH?

      A: If you are restricted to acidic pH (e.g., for MS compatibility without ion-pairing), standard C18 is often the wrong tool.[1] You need a phase that actively repels silanol interactions.[1]

      Recommended Phases:

      • Charged Surface Hybrid (CSH): These particles have a slight positive surface charge that electrostatically repels the protonated amine, preventing it from "touching" the underlying silanols.[1]

      • Polar-Embedded Groups (PEG/Amide): These phases have a polar group embedded in the alkyl chain.[1] This creates a "water shield" near the silica surface, preventing the basic analyte from accessing silanols.[1]

      • Pentafluorophenyl (PFP): Offers alternative selectivity (pi-pi interactions) and often better peak shape for basic amines than C18.[1]

      Table 1: Column Selection Matrix for 1-Methylpiperazine

      ConditionRecommended Column TechnologyMechanism of Action
      High pH (>10) Hybrid Silica (e.g., XBridge BEH C18, Gemini NX)Analyte is neutral; silanol interactions eliminated.[1]
      Low pH (Acidic) Charged Surface Hybrid (e.g., CSH C18)Electrostatic repulsion of protonated amine from surface.[1]
      Low pH (Acidic) Polar-Embedded (e.g., SymmetryShield, Bonus-RP)Water layer shields silanols; improved wetting.[1]
      HILIC Mode Bare Silica or AmideRetention based on polarity; excellent for polar amines.[1]

      Part 3: Sample Preparation & Injection

      Q: My retention time is stable, but the peak fronts and then tails (shark-fin shape). Is this a column failure?

      A: This is likely Solvent Mismatch or Mass Overload , not column failure.

      • Solvent Mismatch: 1-Methylpiperazine is very polar.[1] If you dissolve it in 100% Methanol or Acetonitrile and inject it onto a high-aqueous initial gradient (necessary for retention), the sample solvent acts as a "strong" mobile phase plug.[1] The analyte travels faster than the mobile phase initially, smearing the band.[1]

        • The Fix: Dissolve the sample in the starting mobile phase (e.g., 95% Water / 5% Organic).[1]

      • Mass Overload: Basic amines overload columns quickly because the "active sites" (silanols) saturate at low concentrations.[1]

        • The Fix: Dilute the sample 1:10. If the peak shape becomes symmetrical, you were overloading the column.[1]

      Part 4: Visualizing the Problem

      Diagram 1: The Silanol Trap Mechanism

      This diagram illustrates why standard C18 columns fail with basic amines at neutral/acidic pH.

      SilanolInteraction cluster_column Silica Surface Environment (pH 4-7) Silanol Free Silanol (Si-O⁻) C18 C18 Ligand (Hydrophobic) Analyte 1-Methylpiperazine (Protonated BH⁺) Analyte->Silanol Strong Ionic Interaction (Peak Tailing) Analyte->C18 Weak Retention (Fast Elution) Solution Solution: High pH (>10) Deprotonates Analyte (B) Solution->Analyte Neutralizes

      Caption: Mechanism of tailing: Protonated amine binds to ionized silanols (Red Arrow) causing drag, while weak hydrophobic retention (Green Arrow) fails to focus the peak.

      Diagram 2: Troubleshooting Workflow

      Follow this decision tree to isolate the root cause of tailing.

      TroubleshootingFlow Start Issue: 1-Methylpiperazine Peak Tailing CheckRet Is Retention Factor (k) < 1.0? (Eluting near void?) Start->CheckRet RetNo Yes: Poor Retention CheckRet->RetNo Yes RetYes No: Retention is Adequate CheckRet->RetYes No ActionHILIC Switch to HILIC Mode or Ion-Pairing Reagent RetNo->ActionHILIC CheckLoad Check Sample Load/Solvent (Dilute 1:10 in Mobile Phase A) RetYes->CheckLoad LoadImp Shape Improves? CheckLoad->LoadImp Solved1 Cause: Mass Overload or Solvent Mismatch LoadImp->Solved1 Yes ChemIssue Check Mobile Phase pH LoadImp->ChemIssue No HighPH Can you use pH > 10? ChemIssue->HighPH SolHigh Use Hybrid C18 + 10mM NH4OH (pH 10.5) HighPH->SolHigh Yes SolLow Use CSH/Polar-Embedded Col OR Add 0.1% TEA + pH 3.0 HighPH->SolLow No

      Caption: Step-by-step diagnostic logic for isolating physical vs. chemical causes of peak tailing.

      References

      • Khalili, F., Henni, A., & East, A. L. (2009).[1][2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[1] Link[1]

      • ChemicalBook.[1][2] (n.d.). 1-Methylpiperazine Properties. Link

      • Agilent Technologies.[1] (2014).[1] Control pH During Method Development for Better Chromatography. Agilent Application Notes. Link

      • Restek Corporation.[1] (2018).[1] LC Troubleshooting—All of My Peaks are Tailing! Link

      • Phenomenex. (2025).[1] HPLC Troubleshooting Guide - Peak Issues. Link

      Sources

      Technical Support Center: High-Resolution GC Analysis of Piperazine Derivatives

      Author: BenchChem Technical Support Team. Date: February 2026

      Welcome to the Advanced Chromatography Support Hub. Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Piperazine Derivatives

      Executive Summary

      Piperazine and its derivatives (e.g., BZP, TFMPP, mCPP) present a unique "perfect storm" for gas chromatography: they are highly polar, basic (pKb ~5.35), and often hygroscopic. In standard systems, the nitrogen lone pairs aggressively interact with active silanol groups on glass liners and column stationary phases. This results in severe peak tailing, sensitivity loss, and co-elution of structural isomers.

      This guide moves beyond standard textbook advice, offering field-proven protocols to neutralize system activity and achieve baseline resolution.

      Module 1: The "Tailing" Nemesis – Mastering System Inertness

      The Core Problem: Piperazine derivatives are Lewis bases. Standard fused silica columns and glass liners contain Lewis acid sites (silanols). When these meet, irreversible adsorption occurs. If your peaks look like "shark fins" (rapid rise, slow decay), your system activity is too high.

      Protocol A: The "Base-Shield" Inlet Configuration

      Do not use standard splitless liners with untreated glass wool.

      ComponentRecommendationScientific Rationale
      Liner Type Ultra-Inert, Base-Deactivated (e.g., Siltek® or Ultra Inert)Standard deactivation (DMCS) is insufficient for amines. Base-specific deactivation caps silanols with basic functional groups, repelling the analyte.
      Packing Cyclo-Double Gooseneck (No Wool)Glass wool increases surface area for adsorption. A double gooseneck design aids vaporization via turbulence without adding active surface area.
      Septum Low-Bleed, High-Temp (BTO)Piperazines are often analyzed at high sensitivity; septum bleed can mimic structural isomers or mask trace peaks.
      Gold Seal Gold-Plated Inlet SealStainless steel seals can oxidize, creating active sites. Gold is chemically inert to amines.
      Troubleshooting Workflow: Diagnosing Peak Tailing

      Use this logic flow to isolate the source of tailing before replacing expensive columns.

      TailingDiagnosis Start Issue: Severe Peak Tailing Step1 Trim 30cm from Column Inlet Start->Step1 Decision1 Tailing Persists? Step1->Decision1 Step2 Replace Liner & Septum (Use Base-Deactivated) Decision1->Step2 Yes End Problem Solved Decision1->End No (Contaminated Inlet) Decision2 Tailing Persists? Step2->Decision2 Step3 Inspect Column Type Decision2->Step3 Yes Decision2->End No (Active Liner) Decision3 Is Column Base-Deactivated? Step3->Decision3 Action1 Switch to Rtx-5 Amine or CP-Volamine Decision3->Action1 No Action2 Derivatization Required (See Module 3) Decision3->Action2 Yes (Analyte too polar)

      Figure 1: Systematic isolation of active sites causing amine tailing.

      Module 2: Resolution Strategies for Structural Isomers

      The Core Problem: Separating positional isomers (e.g., 1-methylpiperazine vs. 2-methylpiperazine, or TFMPP vs. mCPP) is difficult on standard non-polar columns (100% dimethyl polysiloxane) because their boiling points are nearly identical.

      Column Selection Matrix
      Column PhasePolarityApplicationResolution Capability
      5% Phenyl (e.g., DB-5ms) Non-PolarGeneral ScreeningLow. Often co-elutes positional isomers. Good for derivatized samples.
      50% Phenyl (e.g., DB-17) Mid-PolarIsomer Separation High. The pi-pi interaction between the phenyl phase and the aromatic ring of piperazine derivatives (like BZP) separates isomers based on electron distribution, not just boiling point.
      Base-Modified PEG (e.g., CAM) PolarFree BasesMedium. Excellent peak shape for underivatized amines, but lower thermal stability (max 220°C) limits analysis of high MW derivatives.
      Optimized Thermal Program (DB-17 Column)

      For the separation of 1-methyl, 1-ethyl, and unsubstituted piperazine.

      • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).

      • Injection: 1.0 µL, Split 10:1, 250°C.

      • Oven Program:

        • Initial: 150°C (Hold 5 min) — Traps volatiles, focuses peak band.

        • Ramp: 10°C/min to 260°C.

        • Final: 260°C (Hold 5 min).

      • Detector (FID/MS): 280°C.

      Note: The initial hold is critical. Piperazines are soluble in water/methanol; if the solvent flash is not managed, it will distort the early eluting piperazine peak.

      Module 3: Derivatization Protocols

      When to use: If direct injection yields poor sensitivity (LOD > 1 ppm) or if the compound is too non-volatile. Acylation with TFAA (Trifluoroacetic anhydride) is the gold standard for piperazines, converting the polar N-H groups into volatile amides.

      The TFAA Protocol (Field-Validated)

      Reagents:

      • TFAA (Trifluoroacetic anhydride)

      • Ethyl Acetate (Anhydrous)

      Workflow:

      • Evaporation: Evaporate sample extract (plasma/urine/solvent) to dryness under Nitrogen stream.[1] Crucial: Remove all water; TFAA reacts violently with water.

      • Reconstitution: Add 50 µL Ethyl Acetate + 50 µL TFAA.

      • Incubation: Cap tightly. Heat at 70°C for 30 minutes .

      • Dry Down: Evaporate to dryness again under Nitrogen (removes excess acid).

      • Final Dissolution: Reconstitute in 100 µL Ethyl Acetate.

      • Injection: Inject 1 µL into GC-MS (DB-5ms column is sufficient here as the derivative is less polar).

      Derivatization Sample Dry Sample (No Water!) Reagent Add TFAA + Ethyl Acetate Sample->Reagent Heat Incubate 70°C, 30 min Reagent->Heat Acylation Evap Evaporate Excess Reagent Heat->Evap Inject Inject GC-MS (Target: Amides) Evap->Inject

      Figure 2: TFAA Derivatization workflow for Piperazine analysis.

      Module 4: Troubleshooting & FAQs

      Q: I see "Ghost Peaks" in my blank runs after analyzing high-concentration BZP samples. Why? A: This is "Carryover," common with amines.

      • Cause: Piperazine sticks to the cool spots in the injector or the syringe needle.

      • Fix:

        • Implement a solvent wash (Acetone followed by Methanol) for the syringe—at least 5 pumps.

        • Increase the Post-Run oven temperature to 280°C for 3 minutes to bake out the column.

        • Check the Split Vent Line . If it's clogged or dirty, volatiles can diffuse back into the inlet.

      Q: My linearity is poor at low concentrations (R² < 0.98), but fine at high concentrations. A: This is classic adsorption loss . The active sites in your liner absorb a finite amount of analyte. At high concentrations, the sites are saturated, and the rest passes through (good signal). At low concentrations, the sites "eat" 50-100% of your sample.

      • Fix: Replace the liner with a fresh, base-deactivated one. If the problem persists, trim 0.5m from the front of the column (the "guard" section).

      Q: Can I use a wax column (PEG) for piperazines? A: Yes, but with caution. Basic-modified PEG columns (like CAM or Stabilwax-DB) give excellent peak shapes for free amines. However, they have a lower temperature limit (~220°C). Many piperazine derivatives (like bis-piperazines) boil above this limit and will not elute, permanently fouling the column. Only use PEG if you are certain your analytes elute below 220°C.

      References
      • UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Link

      • Restek Corporation. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines. American Laboratory. Link

      • De Boer, D., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. Scholars Direct. Link

      • Raj, S., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal.[2] Link

      • Phenomenex. (2025).[3] GC Column Troubleshooting Guide. Phenomenex Technical Resources. Link

      Sources

      Managing the hygroscopic nature of 1-methylpiperazine in experiments

      Author: BenchChem Technical Support Team. Date: February 2026

      Ticket Context: Managing hygroscopicity, CO2 absorption, and purity verification for 1-Methylpiperazine. Assigned Specialist: Senior Application Scientist Status: Active

      Executive Summary: The "Invisible" Contaminants

      1-Methylpiperazine (1-MP) is a critical building block in pharmaceutical synthesis (e.g., fluoroquinolones, antipsychotics). However, it presents a dual stability challenge:

      • Hygroscopicity: It aggressively scavenges atmospheric moisture.

      • Carbamate Formation: As a secondary/tertiary amine motif, it reacts with atmospheric CO₂ to form solid carbamate salts.

      The Consequence: Using "wet" or carbonated 1-MP leads to stoichiometric errors, quenched organometallic reagents (e.g., n-BuLi, Grignards), and catalyst poisoning. This guide provides the protocols to restore and maintain reagent integrity.

      The Degradation Cycle (Root Cause Analysis)

      Before attempting purification, users must understand the degradation mechanism. 1-MP is not just "absorbing" water; it is undergoing a chemical transformation on the surface.

      degradation_cycle Atmosphere Atmospheric Exposure (Air) Hygro Hygroscopic Action (H-Bonding) Atmosphere->Hygro CO2_React Nucleophilic Attack on CO2 Atmosphere->CO2_React MP_Pure Pure 1-Methylpiperazine (Liquid) MP_Pure->Hygro Absorbs H2O MP_Pure->CO2_React Lone Pair Attack Water_Contam Wet 1-MP (Hydrolysis Risk) Hygro->Water_Contam Water_Contam->CO2_React Accelerated by H2O Carbamate Carbamate Salt (White Crust/Solid) CO2_React->Carbamate Precipitation

      Figure 1: The degradation pathways of 1-Methylpiperazine upon atmospheric exposure. Note that water absorption often accelerates CO₂ uptake by increasing surface area contact or solubility.

      Protocol A: Purification & Drying (The "Gold Standard")

      Objective: Restore 1-MP to >99.5% purity with <100 ppm water.

      Warning: Do not use acidic drying agents (Silica, Acidic Alumina) as the amine will irreversibly bind to them.

      Materials Required[1][2][3][4][5][6][7][8][9][10][11]
      • Potassium Hydroxide (KOH) pellets (or Sodium Hydroxide).

      • Distillation apparatus (short-path preferred) under inert gas (N₂ or Ar).

      • Molecular Sieves (4A), activated.

      Step-by-Step Workflow
      • Pre-Drying (The Bulk Removal):

        • Add KOH pellets (~5-10% w/w) to the impure 1-MP in a round-bottom flask.

        • Stir gently for 12–24 hours. KOH acts as a dual scavenger: it absorbs water and reacts with any carbamates to regenerate the free amine.

        • Observation: The pellets may dissolve into a viscous sludge (the aqueous layer).

      • Distillation:

        • Decant the liquid away from the KOH sludge into a clean, dry flask.

        • Add fresh boiling chips.

        • Distill at atmospheric pressure (bp 138°C) or under reduced pressure (recommended to reduce thermal stress).

        • Discard the first 5-10% (forerun) —this contains the azeotropic water.

      • Storage:

        • Collect the main fraction directly into a Schlenk flask or a bottle containing activated 4A molecular sieves.

        • Store under an inert atmosphere (Nitrogen/Argon).

      purification_flow start Impure 1-MP (Wet/Carbonated) step1 1. Add KOH Pellets (5-10% w/w) start->step1 step2 2. Stir 12-24h (Phase Separation) step1->step2 step3 3. Decant Liquid step2->step3 step4 4. Distillation (Discard Forerun) step3->step4 end Pure 1-MP Store over 4A Sieves step4->end

      Figure 2: Purification workflow ensuring removal of both water and carbamate salts.

      Protocol B: Analytical Verification (Karl Fischer)

      Issue: Standard Karl Fischer (KF) titration fails with 1-MP.

      The Mechanism of Failure: Standard KF reagents are buffered to pH 5–7. 1-Methylpiperazine is strongly basic. When added to the titration cell, it shifts the pH > 8. At this basicity, the iodine in the KF reagent undergoes a side reaction (disproportionation) rather than reacting with water, leading to falsely high water readings or a vanishing endpoint.

      The Solution: Buffering

      You must neutralize the amine in the titration cell before starting the measurement.

      ParameterStandard MethodRequired Method for 1-MP
      Solvent System MethanolMethanol + Salicylic Acid (or Benzoic Acid)
      Buffer Ratio NoneAdd acid until pH is buffered to ~5–7
      Endpoint Behavior SharpDrifting (if unbuffered) -> Sharp (if buffered)

      Procedure:

      • Add KF solvent (methanol-based) to the titration cup.

      • Add Benzoic Acid or Salicylic Acid to the solvent (approx.[1] 1g per 20mL solvent) to create a buffered environment.

      • Run a blank titration to dry the solvent/acid mix.

      • Inject 1-MP sample.

      • Result: Accurate water quantification without side reactions [1, 2].

      Troubleshooting & FAQs

      Q1: Why is there a white solid on the cap of my 1-MP bottle?

      A: This is 1-methylpiperazine carbamate . It forms when the amine vapor reacts with CO₂ in the air.

      • Fix: Wipe the threads with a dry cloth. Do not knock the solid back into the bottle. If the solid is inside the liquid, filter the liquid under inert gas or perform the KOH distillation described in Protocol A.

      Q2: Can I use Molecular Sieves (3A or 4A) directly without distilling?

      A: Only for maintenance, not for bulk drying.

      • 3A vs 4A: Use 4A sieves . While 3A excludes most organic molecules, 4A is the industry standard for amines.

      • Caution: Adding sieves to "wet" amine generates significant heat (adsorption enthalpy). If the water content is high (>1%), the heat can cause the amine to degrade or boil. Always pre-dry with KOH if the water content is unknown.

      Q3: My reaction yield is low, even after distilling. Why?

      A: Check your glassware . 1-MP is so hygroscopic that it will scavenge moisture from the glass walls of your reactor if they weren't flame-dried or oven-dried immediately prior to use.

      • Verification: Run a "blank" reaction with a colorimetric moisture indicator (like a trace of benzophenone ketyl) to test your inert atmosphere setup.

      References

      • Sigma-Aldrich (Merck).Determination of Water Content in 2-Propylamine Using Karl Fischer Titration.

      • Honeywell Lab.Hydranal™ - Water Determination in Amines. (Technical guide on side reactions of amines with iodine).

      • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

      • PubChem.1-Methylpiperazine Compound Summary.

      Sources

      Technical Support Center: N-Methylpiperazine (NMP) Stability & Handling

      [1]

      Role: Senior Application Scientist Subject: Prevention of Oxidation and Degradation in N-Methylpiperazine (CAS: 109-01-3) Ticket ID: NMP-STAB-001[1]

      Introduction

      Welcome to the Technical Support Center. You are likely accessing this guide because you have observed color changes (yellowing), precipitate formation, or purity loss in your N-methylpiperazine (NMP) stocks.[1]

      N-methylpiperazine is a bifunctional amine containing both a tertiary amine (N1-methyl) and a secondary amine (N4-H).[1] This structural duality makes it uniquely susceptible to two distinct degradation pathways: oxidative N-oxide formation and carbamate formation via CO₂ absorption.[1]

      This guide provides a self-validating system to store, handle, and recover NMP to ensure experimental reproducibility.[1]

      Module 1: The Degradation Mechanism (The "Why")

      To prevent degradation, you must understand the enemy.[1] NMP does not just "go bad"; it reacts with specific atmospheric components.[1]

      Key Degradation Pathways
      • Oxidation (Yellowing): Atmospheric oxygen attacks the nitrogen lone pairs.[1] While both nitrogens are susceptible, the electron-rich tertiary amine is prone to forming N-oxides.[1] This process is accelerated by light and heat, resulting in the characteristic yellow-to-brown discoloration.[1]

      • Carbamylation (Solids/Haze): The secondary amine at the N4 position reacts reversibly with Carbon Dioxide (CO₂) to form carbamic acid, which stabilizes as an ammonium carbamate salt.[1] This appears as a white precipitate or "crust" on the cap.[1]

      Pathway Visualization

      NMP_DegradationNMPN-Methylpiperazine(Clear Liquid)NOxideN-Oxide Impurities(Yellow/Brown Color)NMP->NOxideOxidation(Irreversible)CarbamateNMP-Carbamate Salts(White Solid/Precipitate)NMP->CarbamateCarbamylation(Reversible with Heat/Base)O2Oxygen (O₂)+ Light/HeatO2->NOxideCO2Carbon Dioxide (CO₂)(Atmospheric)CO2->Carbamate

      Figure 1: Divergent degradation pathways of N-methylpiperazine upon exposure to air.[1]

      Module 2: Storage Protocols (The "How")

      The following Standard Operating Procedure (SOP) is designed to create a "Zero-Air" environment.

      Storage Conditions Summary
      ParameterRecommendationScientific Rationale
      Atmosphere Dry Nitrogen (N₂) or Argon (Ar)Displaces O₂ (prevents oxidation) and CO₂ (prevents carbamates).[1]
      Temperature 2°C to 8°C (Refrigerated)Reduces kinetic rate of auto-oxidation; minimizes vapor pressure.[1]
      Container Amber Glass or AluminumBlocks UV light which catalyzes radical oxidation mechanisms.[1]
      Seal Teflon-lined Septum + ParafilmTeflon resists amine attack; Parafilm provides secondary gas barrier.[1]
      Desiccant KOH Pellets (in desiccator)KOH is superior to silica here as it absorbs both H₂O and CO₂.[1]
      Inert Handling Workflow (Schlenk Technique)

      Never pour NMP from the bottle.[1] Pouring introduces a volume of air equal to the liquid removed.[1] Instead, use positive pressure extraction.[1]

      Handling_ProtocolStartStart: NMP Bottle RetrievalPurge1. Purge HeadspaceInsert N₂ line (needle) into septumStart->PurgeExtract2. Withdraw SampleUse oven-dried gastight syringePurge->ExtractPressure3. Maintain Positive PressureEnsure N₂ flow > Extraction rateExtract->PressureCritical StepSeal4. ResealRemove needles simultaneouslyApply Parafilm immediatelyPressure->Seal

      Figure 2: Positive pressure extraction workflow to prevent atmospheric ingress.[1]

      Module 3: Quality Control & Validation (The "Proof")

      Before using stored NMP in sensitive applications (e.g., API synthesis), validate its purity using these self-validating tests.

      The Visual "Crackle" Test (Quick Check)
      • Method: Visually inspect the liquid.[1]

      • Pass: Liquid is water-white and clear.[1]

      • Fail (Oxidation): Liquid is pale yellow to brown.[1]

      • Fail (Carbamate/Water): White crust on the cap or "haze" in the liquid.

      • The Crackle: Add 1 drop of NMP to 1 mL of dry toluene.[1] If it is wet or contains significant carbonates, you may see immediate cloudiness (insolubility of salts in toluene).[1]

      NMR Validation (Definitive)

      Run a proton NMR (¹H NMR) in CDCl₃.

      • Reference Standard:

        • N-Methyl singlet: ~2.27 ppm.[1]

        • Ring protons (triplets): ~2.45 ppm and ~2.90 ppm.[1]

      • Impurity Markers:

        • N-Oxides: Look for downfield shifts (deshielding).[1] The methyl group often shifts to ~3.0 - 3.2 ppm due to the positive charge on the oxidized nitrogen [1].

        • Carbamates: Broadening of the ring proton signals or new peaks appearing downfield due to the electron-withdrawing carbonyl group.

      Module 4: Troubleshooting FAQ (The "Fix")

      Q1: My NMP has turned yellow. Can I still use it?

      • Diagnosis: Oxidation has occurred.[1]

      • Action: For non-critical washing steps, it may be acceptable.[1] For coupling reactions or catalysis, do not use . The N-oxides can act as oxidants or radical initiators, causing side reactions.[1]

      • Fix: Distill the NMP over NaOH pellets or KOH.

        • Boiling Point: 138°C (atmospheric).[1][2]

        • Protocol: Discard the first 10% (for water/volatiles) and the last 10% (colored residue). Collect the clear middle fraction under N₂ [2].[1]

      Q2: There is a white solid around the cap.[1] Is the bottle ruined?

      • Diagnosis: This is N-methylpiperazinium carbamate (reaction with air CO₂).[1]

      • Action: The solid itself is an impurity, but the liquid underneath might still be good.

      • Fix: Wipe the threads with a dry cloth.[1] Do not let the solid fall into the bottle. If the liquid is clear, verify with the "Crackle Test" (see Module 3) and use. If the liquid is cloudy, distill.[1]

      Q3: How do I remove water from NMP?

      • Diagnosis: Hygroscopic absorption.[1]

      • Action: Standard drying agents like Silica or MgSO₄ are often insufficient for amines.[1]

      • Fix: Store over KOH pellets or 4Å Molecular Sieves for 24 hours, then decant or distill. KOH is preferred as it also neutralizes any carbamates formed [3].[1]

      Q4: Can I store NMP in plastic containers?

      • Diagnosis: Permeability risk.[1]

      • Action: HDPE is chemically resistant, but it is permeable to O₂ over time.[1]

      • Recommendation: For long-term storage (>1 month), always transfer to glass or aluminum containers with rigid seals.

      References

      • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from [Link][1]

      • Google Patents.Separation of N-methyl piperazine from mixtures thereof with piperazine (US3069331A).
      • Wipf, P. (University of Pittsburgh). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

      Technical Support Center: Quenching & Removal of 1-Methylpiperazine

      [1][2]

      Topic: Strategies for the removal of unreacted 1-methylpiperazine (1-MP) from reaction mixtures. Ticket ID: #CHEM-SUP-1MP-001 Status: Open Analyst: Senior Application Scientist[1][2]

      Executive Summary & Chemical Profile[1][2][3][4][5]

      You are likely viewing this guide because standard rotary evaporation failed to remove 1-methylpiperazine (1-MP) or your product is streaking on silica gel. 1-MP is a stubborn reagent due to its moderate boiling point and high polarity.[1][2]

      Successful removal requires exploiting its specific chemical handles: its basicity (

      12nucleophilicity12
      The "Enemy" Profile: 1-Methylpiperazine
      PropertyValueImplication for Workup
      Boiling Point 138 °CDifficult to remove via standard rotovap; requires high vacuum or azeotroping.[1][2]
      Basicity (
      
      
      )
      ~9.09 (N4 - Secondary)Highly basic.[1][2] Can be protonated by weak acids (pH < 7).[1][2]
      Basicity (
      
      
      )
      ~4.94 (N1 - Tertiary)Requires strong acid (pH < 3) to fully diprotonate.[1][2]
      Nucleophilicity High (Secondary Amine)Can be trapped by electrophilic scavenger resins (e.g., Isocyanates).[1][2]

      Decision Matrix: Selecting Your Protocol

      Do not blindly choose a method. Use this logic flow to protect your target molecule while eliminating 1-MP.

      Gcluster_legendKey Decision FactorsStartReaction Mixture(Contains 1-MP)CheckAcidIs Target ProductAcid Stable?Start->CheckAcidCheckBasicIs Target ProductBasic (Amine)?CheckAcid->CheckBasicYes (Stable)MethodBPROTOCOL B:Electrophilic Scavenger(PS-Isocyanate)CheckAcid->MethodBNo (Labile)MethodAPROTOCOL A:Aqueous Acid Wash(Partitioning)CheckBasic->MethodANo (Neutral/Acidic)CheckBasic->MethodBYes (Tertiary Amine)MethodCPROTOCOL C:Cation Exchange(SCX-2 Column)CheckBasic->MethodCYes (Secondary Amine)Note1*PS-Isocyanate targets thesecondary amine of 1-MP.

      Figure 1: Strategic decision tree for 1-methylpiperazine removal based on product stability and functionality.

      Detailed Protocols

      Protocol A: The "Acid Wash" (Aqueous Partitioning)

      Best For: Neutral or acidic target molecules that are stable to HCl.[1] Mechanism: Protonation of 1-MP converts it into a water-soluble salt (1-methylpiperazinium chloride).[1][2]

      Step-by-Step:

      • Dilution: Dilute the reaction mixture with a non-water-miscible organic solvent (DCM or Ethyl Acetate). Do not use Diethyl Ether if possible, as 1-MP salts can occasionally solubilize in wet ether.[1][2]

      • Primary Wash: Wash the organic layer with 1M HCl (3 x volume).[1][2]

        • Technical Note: The goal is to reach pH < 3.[1] 1-MP has two basic nitrogens.[1][2] The N4 nitrogen (

          
           ~9.[1]1) protonates easily.[1][2] The N1 nitrogen (
          
          
          ~5.[1]0) requires lower pH to ensure the species is a dication, maximizing water solubility.[1][2]
      • Verification: Check the pH of the aqueous layer.[1] It must remain acidic.[1][2] If it turns neutral, you have saturated the acid—add more HCl.[1][2]

      • Separation: Collect the organic layer.[1][2] The 1-MP remains in the aqueous layer.[1][2]

      • Drying: Dry organics over

        
         and concentrate.
        
      Protocol B: Electrophilic Scavenging (PS-Isocyanate)

      Best For: Basic target molecules (e.g., tertiary amines) where acid washing would extract the product, or acid-sensitive substrates.[1][2] Mechanism: Chemoselective reaction.[1][2] The resin-bound isocyanate reacts with the nucleophilic secondary amine of 1-MP to form an insoluble urea, while leaving non-nucleophilic product amines (tertiary) untouched.[1][2]

      Step-by-Step:

      • Calculation: Estimate the mmols of excess 1-MP remaining.

      • Resin Addition: Add PS-Isocyanate resin (typical loading 1.0–1.5 mmol/g) at 3 equivalents relative to the unreacted 1-MP.[1][2]

      • Incubation: Gently shake or stir (do not magnetic stir, as it grinds the beads) at room temperature for 2–4 hours.

        • Tip: Add a drop of TEA (Triethylamine) if the reaction solvent is acidic, as the scavenging reaction is base-catalyzed.[2]

      • Filtration: Filter the mixture through a fritted funnel or a cotton plug.

      • Result: The filtrate contains your product; the 1-MP is covalently bound to the beads.[1]

      Protocol C: Azeotropic Evaporation (The "Last Resort")

      Best For: When you cannot use acid or resins, and the product is thermally stable.[2] Mechanism: 1-MP forms azeotrope-like mixtures with certain solvents, aiding removal at lower temperatures than its native boiling point (138°C).[1][2]

      Step-by-Step:

      • Solvent Choice: Add Toluene or Chlorobenzene to the crude mixture.[1]

      • Evaporation: Rotovap at 50–60°C under high vacuum.

      • Repetition: Repeat this process 3 times. The co-evaporation helps drag the less volatile amine into the vapor phase.[1]

      Troubleshooting & FAQs

      Q: I used the Acid Wash (Protocol A), but 1-MP is still showing up in my NMR.

      • Diagnosis: You likely formed the monocation (

        
         ~9), which has partial organic solubility, rather than the dication (
        
        
        ~5).[2]
      • Fix: Increase the acidity of your wash. Use 2M HCl or saturate the aqueous layer with NaCl (salting out) to force the organic amine salt into the water.[1] Ensure the final aqueous pH is < 3.[1]

      Q: My product is also a secondary amine. Can I use PS-Isocyanate?

      • Diagnosis: STOP. PS-Isocyanate will react with both 1-MP and your product.[1][2]

      • Fix: Use Protocol A (if product is less basic than 1-MP, which is rare) or use Reverse Phase Chromatography (C18) . 1-MP is very polar and will elute in the void volume or very early with 0-5% MeOH/Water, while your lipophilic product will retain.[1][2]

      Q: I see a "streaking" baseline on my TLC plate.

      • Diagnosis: Residual 1-MP is dragging on the silica due to its basicity.[1][2]

      • Fix: Add 1% Triethylamine (TEA) or 1%

        
         to your TLC eluent.[1][2] This saturates the silica's acidic sites, allowing 1-MP and your product to move as distinct spots.[1][2]
        

      Comparative Data: Method Efficiency

      Method1-MP Removal EfficiencyCostTimeLimitations
      Aqueous HCl Wash >99%LowFast (<30 min)Cannot use with acid-sensitive or basic products.[1][2]
      PS-Isocyanate Resin >95%HighSlow (2-4 hrs)Cannot use if product is a nucleophile (1°/2° amine).[1][2]
      High Vac / Azeotrope ~80-90%LowMediumRequires thermal stability; often leaves trace residue.[1][2]
      SCX-2 Cartridge >99%MediumFastCatches all amines; requires elution step to release product.[1][2]

      References

      • PubChem. (n.d.).[1][2] 1-Methylpiperazine Compound Summary. National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link][2]

      • Biotage. (n.d.).[1][2] Strategies for Work-up and Scavenging. Biotage Technical Literature. Retrieved January 28, 2026, from [Link] (General landing for technical notes on PS-Isocyanate).[1][2]

      • Reich, H. J. (2021).[1][2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Contextual reference for cyclic amine basicity). [Link]

      Technical Support Center: Purification & Drying of 1-Methylpiperazine

      Author: BenchChem Technical Support Team. Date: February 2026

      Ticket ID: 1MP-DRY-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Protocol for preparing anhydrous 1-methylpiperazine for moisture-sensitive synthesis

      Executive Summary

      1-Methylpiperazine (N-methylpiperazine) is a hygroscopic, tertiary amine (bp 138 °C) widely used as a nucleophile and building block in pharmaceutical synthesis.[1][2][3][4][5][6] For moisture-sensitive applications (e.g., organometallic couplings, anhydrous acylations), commercial "anhydrous" grades often fail to meet the strict <50 ppm water requirement due to rapid moisture uptake upon opening.

      The Critical Challenge: 1-Methylpiperazine forms a positive azeotrope with water. Simple fractional distillation cannot separate the two components once the azeotropic composition is reached. Therefore, chemical desiccation prior to distillation is mandatory.

      Part 1: Troubleshooting & Diagnostics (FAQ)

      Q1: My reaction yield is low/inconsistent. How do I confirm if wet 1-methylpiperazine is the culprit? A: Wet amine is a common silent killer of reactions.

      • Diagnostic 1 (Visual): If the liquid appears cloudy or has a separate phase at the bottom, it is grossly wet (saturation limit exceeded).

      • Diagnostic 2 (Chemical): Add a small crystal of iodine. If the solution turns brown immediately, it is likely dry (or dryish). If it turns violet/purple, it may contain significant water (solvatochromism). Note: This is a rough qualitative test.

      • Diagnostic 3 (Quantitative - Gold Standard): Perform Karl Fischer (KF) coulometric titration. For moisture-sensitive work, you need < 50 ppm (0.005%) .

      • Diagnostic 4 (NMR): Run a 1H NMR in dry CDCl3. A sharp water peak typically appears around 1.5–1.6 ppm (variable), but broadening of the amine N-H/exchangeable protons often indicates moisture.

      Q2: Can I use MgSO₄ or CaCl₂ to dry 1-methylpiperazine? A: ABSOLUTELY NOT.

      • CaCl₂ (Calcium Chloride): Amines coordinate strongly to calcium ions, forming stable complexes. You will lose significant product to the solid cake.

      • MgSO₄ (Magnesium Sulfate): While less coordinating, it is slightly acidic and can trap amines. It is also insufficient for "anhydrous" specs.

      • Silica/Alumina: These are acidic and will irreversibly bind the basic amine.

      Q3: Why can't I just distill it? A: 1-Methylpiperazine and water form a binary azeotrope. Distillation will simply carry the water over into your receiving flask. You must chemically destroy the water (via reaction with CaH₂ or KOH) before distilling.

      Q4: Is Sodium (Na) metal safe to use? A: Sodium is effective for tertiary amines, but Calcium Hydride (CaH₂) is safer and preferred for this boiling point (138 °C). Sodium melts at 98 °C; distilling a flask containing molten sodium and a refluxing amine presents a higher safety risk (fire/explosion) if the flask cracks. CaH₂ remains solid and is easier to quench.

      Part 2: Drying Protocols
      Phase 1: Pre-Drying (Removal of Bulk Water)

      Use this step if your material is old, yellow, or has >0.5% water.

      Reagents: Potassium Hydroxide (KOH) pellets. Mechanism: KOH is a strong base and desiccant. It does not coordinate with the amine and effectively partitions the water into a heavy caustic layer.

      • Charge: Place 1-methylpiperazine in an Erlenmeyer flask.

      • Add Desiccant: Add KOH pellets (~5–10% w/v).

      • Incubate: Swirl and let stand for 24 hours.

      • Observation: The KOH pellets may dissolve or form a viscous puddle at the bottom.

      • Separation: Decant the amine carefully away from the solid/liquid KOH residue into a clean, dry round-bottom flask.

      Phase 2: Rigorous Drying (The "Super-Dry" Standard)

      Required for organometallic chemistry.

      Reagents: Calcium Hydride (CaH₂) granules. Equipment: Round-bottom flask, reflux condenser, N₂/Ar gas line, distillation head.

      • Setup: Flame-dry all glassware under vacuum and backfill with Argon.

      • Charge: Add the pre-dried 1-methylpiperazine to the flask.

      • Add Desiccant: Add CaH₂ granules (5% w/v). Caution: Hydrogen gas will evolve.

      • Reflux: Attach the condenser and reflux the mixture under a slow stream of inert gas for 4–12 hours . This allows the CaH₂ to react with trace water:

        
        
        
      • Distillation: Replace the reflux condenser with a short-path distillation head. Distill at atmospheric pressure (or reduced pressure if preferred, see Table 1).

      • Collection: Discard the first 5–10% (forerun). Collect the main fraction (bp 137–138 °C) into a Schlenk flask containing activated 4Å molecular sieves.

      Part 3: Storage & Maintenance

      Once dried, the clock starts ticking. 1-Methylpiperazine will pull moisture through standard plastic caps.

      • Vessel: Store in a Schlenk flask with a high-quality PTFE or glass stopcock.

      • Desiccant: Keep over activated 4Å Molecular Sieves (20% w/v).

        • Activation Protocol: Heat sieves to 300 °C under high vacuum for 12 hours.

      • Atmosphere: Store under positive Argon pressure or in a glovebox.

      • Shelf Life: With sieves, it remains anhydrous (<50 ppm) for 6 months. Without sieves, it degrades within weeks.

      Part 4: Technical Data & Specifications
      Table 1: Physical Properties & Distillation Data
      PropertyValueNotes
      Boiling Point (atm) 137–138 °CStandard purification range
      Boiling Point (Vacuum) ~65–70 °C @ 20 mmHgRecommended to reduce thermal degradation
      Density 0.903 g/mL@ 25 °C
      Flash Point 39 °CFLAMMABLE - Handle in fume hood
      Azeotrope Positive (with Water)Distillation ineffective without chemical drying
      Table 2: Drying Agent Compatibility Matrix
      Drying AgentCompatibilityEfficacyComments
      Calcium Hydride (CaH₂) Excellent HighThe industry standard for tertiary amines. Irreversible reaction.
      Potassium Hydroxide (KOH) Good MediumBest for pre-drying. Removes bulk water but leaves trace moisture.[7]
      Sodium Metal (Na) Good HighEffective but higher safety risk due to melting point (98 °C).
      Calcium Chloride (CaCl₂) Incompatible N/AForms complexes; causes massive product loss.
      Magnesium Sulfate (MgSO₄) Poor LowSlightly acidic; inefficient for high-purity amine drying.
      Molecular Sieves (4Å) Excellent HighBest for storage after distillation.
      Part 5: Process Visualization

      The following diagram illustrates the critical path for purifying "wet" commercial material to "catalyst-grade" anhydrous reagent.

      G Start Commercial 1-Methylpiperazine (Wet/Yellow) Check Visual/KF Check > 0.5% Water? Start->Check PreDry Pre-Drying Stir over KOH Pellets (24 Hours) Check->PreDry Yes (Grossly Wet) Reflux Reflux over CaH2 (4-12 Hours, Inert Atm) Check->Reflux No (Trace Water) Decant Decant Liquid (Remove Solid KOH) PreDry->Decant Decant->Reflux Distill Fractional Distillation (Collect 137-138°C) Reflux->Distill Anhydrous Vapor Storage Storage Schlenk Flask + 4Å Sieves Distill->Storage Pure Fraction Waste Discard Aqueous/Solid Waste Distill->Waste Forerun/Pot Residue

      Figure 1: Decision logic and workflow for the purification of 1-methylpiperazine.

      References
      • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

        • Citation Context: The definitive source for amine purification protocols, specifically recommending drying over KOH followed by distillation
      • Sigma-Aldrich. (n.d.).[4] 1-Methylpiperazine Product Specification & SDS.

        • Citation Context: Verification of physical properties (Boiling Point: 138°C)
      • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

        • Citation Context: Empirical evidence supporting CaH₂ and Molecular Sieves as superior drying agents for nitrogen-containing solvents compared to reversible desiccants like MgSO₄.
      • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and Amines. The Journal of Organic Chemistry, 43(20), 3966–3968.

        • Citation Context: Establishes the incompatibility of amines with acidic drying agents and the efficacy of hydrides.

      Sources

      Technical Support Guide: N-Methylpiperazine (NMP) Workup & Extraction

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary & Chemical Profile[1][2]

      N-methylpiperazine (NMP) is a versatile building block, but its physicochemical properties often lead to "workup nightmares"—specifically, poor phase separation and product loss to the aqueous layer.

      Successful isolation requires exploiting NMP's specific basicity and polarity.

      Key Physicochemical Parameters
      ParameterValueImplication for Workup
      Boiling Point ~138°CToo high for easy rotovap removal; requires high vacuum or azeotroping.
      LogP -0.57Hydrophilic.[1] Prefers water over organic solvents (partition coefficient < 1).
      pKa (N4) ~9.1Highly basic. Protonated (cationic) at neutral pH.
      pKa (N1) ~5.0Weakly basic.
      Solubility MiscibleFully miscible with water, ethanol, and ether.

      Troubleshooting Modules

      Module A: Removal of Excess NMP Reagent

      User Issue: "I used N-methylpiperazine as a nucleophile/base. The reaction is done, but I can't get rid of the excess reagent. It shows up in my NMR."

      The Scientific Logic

      Because NMP has a LogP of -0.57, it naturally wants to stay in the aqueous phase. However, at pH > 9, it is neutral and can partially partition into organic solvents, contaminating your product. To force it into the water layer, we must protonate it fully.

      Protocol: The Acidic Wash (The "Proton Trap")

      If your product is not acid-sensitive and is less basic than NMP (e.g., an amide or a very weak base):

      • Dilute: Dilute the reaction mixture with a non-polar solvent (DCM or Ethyl Acetate).

      • Wash: Wash the organic layer 3x with 1M Hydrochloric Acid (HCl) or 10% Citric Acid .

        • Mechanism:[2] At pH ~1-2, NMP is diprotonated (NMP-2H⁺). This dication is extremely water-soluble and insoluble in organics.[3]

      • Verify: The NMP stays in the aqueous acid wash. Your product (if neutral/non-basic) remains in the organic layer.[4]

      Critical Note: If your product is also a base (e.g., a tertiary amine), this method will extract your product into the water too. See Module B.

      Module B: Isolating an NMP-Based Product

      User Issue: "My product contains an N-methylpiperazine moiety. I washed with water, and my product disappeared."

      The Scientific Logic

      Your product likely retains the basic nitrogen (pKa ~8-9). If you wash with neutral water (pH 7), your product is partially protonated and soluble in water. You must suppress ionization to force it into the organic phase.

      Protocol: The pH Swing Extraction

      This is the gold standard for isolating basic piperazine derivatives.

      • Acidify (Optional Cleanup): If the reaction mixture is complex, extract with dilute acid (pH 3) first. Discard the organic layer (removes non-basic impurities). Keep the aqueous layer (contains your product).

      • Basify (The Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat. Na₂CO₃ until pH > 12.[5]

        • Why pH 12? You need to be at least 2 pH units above the pKa (9.1) to ensure >99% of the molecules are neutral.

      • Extract: Extract the basic aqueous layer with DCM (Dichloromethane) or Chloroform/Isopropanol (3:1) .

        • Tip: Pure DCM is good, but adding 5-10% Isopropanol (IPA) helps break hydrogen bonds with water and improves recovery.

      • Dry: Dry organic layer over Na₂SO₄ (Sodium Sulfate) and concentrate.

      Visualization: The pH Swing Workflow

      pH_Swing Start Crude Reaction Mixture (Aq. or Organic) Acidify ADD ACID (pH < 2) (1M HCl) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Layer: Non-Basic Impurities (DISCARD) PhaseSep1->OrgWaste AqProd Aqueous Layer: Product-H+ (Trapped) PhaseSep1->AqProd Product is Cationic Basify ADD BASE (pH > 12) (NaOH/Na2CO3) AqProd->Basify Extract Extract with DCM/IPA Basify->Extract FinalOrg Organic Layer: Neutral Product (KEEP) Extract->FinalOrg Product is Neutral FinalAq Aqueous Layer: Salts/Waste Extract->FinalAq

      Figure 1: The pH Swing Extraction logic. By manipulating pH, we selectively trap the product in water to wash away impurities, then release it into organics.

      Module C: Emulsion Management

      User Issue: "I have a giant rag layer (emulsion) that won't separate."

      The Scientific Logic

      Piperazine derivatives act as surfactants (partially polar, partially non-polar). At neutral pH, they form stable micelles, trapping water and solvent.

      Troubleshooting Protocol
      MethodProcedureMechanism
      Salting Out Add solid NaCl to the aqueous layer until saturated.Increases ionic strength of water, forcing organics out ("Salting out" effect).
      Filtration Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).Physical disruption of the stabilized interface; removes particulate stabilizers.
      Solvent Mod Add a small amount of Methanol or Isopropanol to the mixture.Reduces surface tension difference between phases.
      Wait & Heat Use a heat gun to gently warm the sep funnel (carefully!).Increases kinetic energy, promoting coalescence of droplets.
      Module D: Purification (Chromatography)

      User Issue: "My NMP derivative streaks on the silica column and I lose yield."

      The Scientific Logic

      Silica gel is slightly acidic (silanol groups). Basic NMP derivatives hydrogen-bond strongly to these sites, causing peak tailing (streaking) and irreversible adsorption.

      Protocol: Amine-Modified Silica

      You must "poison" the silica to prevent the product from sticking.

      • Pre-treatment: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .

      • Eluent: Run your column with DCM : MeOH : NH4OH (90 : 10 : 1).

        • Note: The ammonia competes for the acidic sites on the silica, allowing your product to elute cleanly.

      • Alternative: Use Alumina (Basic) stationary phase instead of silica.

      Workup Decision Matrix

      Use this logic flow to determine the correct initial strategy for your specific reaction.

      Decision_Matrix Start Start: Reaction Complete Q1 Is the Product Basic? (Does it have an amine?) Start->Q1 NoBase No (e.g., Amide) Q1->NoBase No YesBase Yes (e.g., Alkyl-NMP) Q1->YesBase Yes AcidWash Wash with 1M HCl NoBase->AcidWash Result1 Product in Organic NMP in Water AcidWash->Result1 Q2 Is Product Lipophilic? (Large non-polar groups?) YesBase->Q2 YesLipo Yes Q2->YesLipo Yes NoLipo No (Polar) Q2->NoLipo No BasicWash Wash with Water (x5) (Losses possible) YesLipo->BasicWash Swing Use pH Swing Method (Acidify -> Wash -> Basify -> Extract) NoLipo->Swing

      Figure 2: Decision tree for selecting the optimal workup based on product properties.

      References

      • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved January 28, 2026 from [Link]

      • Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

      • University of Rochester. Not Voodoo X: Demystifying Synthetic Organic Chemistry - Workup Tips. Retrieved from [Link]

      Sources

      Validation & Comparative

      1-Methylpiperazine vs. Piperazine: A Comparative Guide to Reactivity and Application

      Author: BenchChem Technical Support Team. Date: February 2026

      Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemists

      Executive Summary: The Selectivity vs. Kinetics Trade-off

      In the landscape of cyclic diamines, Piperazine (PZ) and 1-Methylpiperazine (1-MP) represent the two dominant scaffolds.[1] While they share a core structure, their reactivity profiles diverge significantly due to symmetry and steric environment.[1]

      • Piperazine is the superior kinetic promoter, offering the highest molar density of reactive secondary amines.[1] However, its symmetry creates a "selectivity trap," necessitating protection strategies to prevent bis-functionalization.[1]

      • 1-Methylpiperazine acts as a "capped" analog.[1] The methyl group breaks symmetry, effectively isolating a single reactive nucleophile.[1] This simplifies synthetic routes by eliminating protection/deprotection steps but comes at the cost of slightly reduced basicity and nucleophilicity.[1]

      Physicochemical Profile: The "Why" Behind the Reactivity

      The distinct behaviors of these molecules are rooted in their acid-dissociation constants (

      
      ) and physical states.[1]
      
      Comparative Data Table
      PropertyPiperazine (PZ)1-Methylpiperazine (1-MP)Impact on Reactivity
      Structure Symmetric (
      
      
      )
      Asymmetric (
      
      
      )
      PZ allows dual-site reaction; 1-MP is mono-selective.
      Physical State Solid (mp: 106°C)Liquid (mp: -6°C)1-MP allows easier liquid handling; PZ requires solid dosing.[1]
      
      
      (25°C)
      ~5.35 (Secondary)~4.63 (Tertiary)The tertiary amine in 1-MP is significantly less basic.[1]
      
      
      (25°C)
      ~9.73 (Secondary)~9.14 (Secondary)Critical: Methylation lowers the basicity of the distal secondary amine via inductive/steric effects.[1]
      Nucleophilicity High (2x
      
      
      sites)
      Moderate (1x
      
      
      site)
      PZ reacts faster in
      
      
      and amidation reactions.[1]

      Expert Insight: Note the

      
       difference. Many chemists assume the methyl group (electron-donating) would increase basicity.[1] In reality, 1-MP is less basic than PZ (
      
      
      
      vs
      
      
      ).[1] This is attributed to solvation effects; the hydrophobic methyl group destabilizes the protonated cation compared to the highly solvated piperazine ion.[1]
      Mechanistic Reactivity & Selectivity

      The primary decision factor between these two is Site Selectivity .[1]

      The Selectivity Challenge (Graphviz Diagram)

      The following diagram illustrates the divergent pathways. Piperazine risks "over-reaction" (Bis-product), while 1-MP enforces a linear pathway.[1]

      ReactivityPathways PZ Piperazine (Symmetric) Mono_PZ Mono-Substituted (Reactive 2° Amine) PZ->Mono_PZ Fast (k1) RX Electrophile (R-X) Bis_PZ Bis-Substituted (Impurity/Target) Mono_PZ->Bis_PZ Competitive (k2) Risk: k2 ≈ k1 MP 1-Methylpiperazine (Asymmetric) Mono_MP Mono-Substituted (Target Product) MP->Mono_MP Controlled (k1') Quat Quaternary Salt (Rare/High Energy) Mono_MP->Quat Sterically Hindered (Negligible)

      Figure 1: Reaction cascades showing the risk of bis-alkylation in Piperazine versus the controlled mono-functionalization of 1-Methylpiperazine.

      Case Study 1: Drug Discovery (Buchwald-Hartwig Amination)

      In medicinal chemistry, installing a piperazine motif is a standard method to improve solubility and pharmacokinetic profiles.[1]

      Scenario A: Using Piperazine (The "Protection" Route)

      To obtain a mono-aryl piperazine using PZ, you generally have two choices: use a massive excess (wasteful) or use a mono-protected derivative (e.g., N-Boc-piperazine).

      • Step 1: Coupling of Aryl Halide with N-Boc-Piperazine.[1]

      • Step 2: Acidic deprotection (TFA/HCl).[1]

      • Drawback: Adds two synthetic steps.

      Scenario B: Using 1-Methylpiperazine (The "Direct" Route)

      1-MP allows for direct, one-step coupling if the methyl group is desired in the final pharmacophore (e.g., Imatinib, Clozapine).

      Experimental Protocol: Pd-Catalyzed Cross-Coupling of 1-MP

      • Reagents:

        • Aryl Bromide (1.0 equiv)[1]

        • 1-Methylpiperazine (1.2 equiv)

        • 
           (1-2 mol%)[1]
          
        • BINAP or Xantphos (2-4 mol%)

        • 
           (1.5 equiv)[1]
          
        • Solvent: Toluene or Dioxane (anhydrous).[1]

      • Procedure:

        • Charge an oven-dried Schlenk flask with the Aryl Bromide, Base, and Pd/Ligand system.

        • Evacuate and backfill with Argon (3x).[1]

        • Add solvent and 1-Methylpiperazine via syringe.[1] Note: 1-MP is a liquid, allowing easy volumetric transfer.

        • Heat to 80-100°C for 4–12 hours. Monitor by LCMS.[1]

        • Workup: Filter through Celite to remove Pd black.[1] Concentrate and purify via flash chromatography (DCM/MeOH gradient).

      • Result: High yield of N-Aryl-N'-methylpiperazine with <1% bis-arylation byproducts.

      Case Study 2: Industrial CO₂ Capture

      In Carbon Capture, Utilization, and Storage (CCUS), these amines are used as solvents to scrub

      
       from flue gas.
      
      Performance Comparison
      • Piperazine (PZ): The "Gold Standard" for kinetics.[1] It reacts with

        
         to form a carbamate.[1]
        
        • Advantage:[2] Rate constant (

          
          ) is extremely high (~50,000 
          
          
          
          at 25°C).[1]
        • Disadvantage:[3] Low solubility of the reaction product (PZ-carbamate) leads to solid precipitation, which can clog absorber columns.[1]

      • 1-Methylpiperazine (1-MP): Used to modulate solubility.[1]

        • Advantage:[2] The methyl group prevents the formation of strong hydrogen-bonded networks in the carbamate, keeping the solution liquid at higher loadings.[1]

        • Disadvantage:[3][4] Slower kinetics than PZ (due to steric hindrance and lower

          
          ) and higher volatility (vapor pressure), which can lead to solvent loss in the gas stream.[1]
          

      Experimental Workflow: Kinetic Measurement (Wetted Wall Column)

      CO2Capture cluster_results Kinetic Outcome Gas Flue Gas (CO2 + N2) Absorber Wetted Wall Column (Contact Zone) Gas->Absorber Counter-current flow Analysis FTIR / TIC Analysis (Rate Determination) Absorber->Analysis Liquid Outlet Solvent Amine Solution (PZ or 1-MP) Solvent->Absorber PZ_Res PZ: Fast Rate High Precipitate Risk Analysis->PZ_Res MP_Res 1-MP: Moderate Rate Remains Liquid Analysis->MP_Res

      Figure 2: Experimental setup for comparing absorption kinetics. PZ shows superior speed but stability issues; 1-MP offers stability.

      References
      • Khalili, F., et al. (2009).[1][5] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

      • Bishnoi, S., & Rochelle, G. T. (2000).[1] "Absorption of carbon dioxide into aqueous piperazine: reaction kinetics, mass transfer and solubility." Chemical Engineering Science.

      • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

      • PubChem Compound Summary. (2024). "1-Methylpiperazine."[1][5][6][7][8][9] National Center for Biotechnology Information.[1]

      Sources

      Comparative Technical Guide: N-Methylpiperazine vs. N-Ethylpiperazine in Drug Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides an in-depth technical comparison between N-Methylpiperazine (NMP) and N-Ethylpiperazine (NEP) , tailored for medicinal chemists and process engineers. It moves beyond basic property listing to analyze how the subtle steric and electronic differences between a methyl and ethyl group dictate synthetic success, purification strategies, and final drug pharmacokinetics.

      Executive Summary: The Methyl vs. Ethyl Trade-off

      In drug discovery, the choice between N-methylpiperazine (NMP) and N-ethylpiperazine (NEP) is rarely arbitrary. While NMP is the industry standard for introducing basic solubility handles due to its lower steric profile and established supply chain, NEP is increasingly utilized to modulate lipophilicity (LogP) and metabolic stability.

      • Choose NMP for rapid SNAr kinetics, lower boiling point workups, and when minimizing molecular weight is critical.

      • Choose NEP to block N-dealkylation metabolic soft spots, increase blood-brain barrier (BBB) penetration via higher lipophilicity, or when a slightly higher boiling point is required for high-temperature reactions without pressure vessels.

      Physicochemical & Safety Profile

      The following data highlights the operational differences. Note the significant jump in boiling point and flash point for NEP, which impacts process safety and distillation parameters.

      PropertyN-Methylpiperazine (NMP)N-Ethylpiperazine (NEP)Operational Impact
      CAS Number 109-01-35308-25-8Sourcing identification
      Boiling Point 138 °C157 °CNEP requires higher vacuum/temp for removal by distillation.
      Flash Point 42 °C (Flammable)54 °C (Flammable)NEP is marginally safer but both require static grounding.
      Density 0.903 g/mL0.899 g/mLNegligible difference for volumetric dosing.
      pKa (N-alkyl) ~9.0~9.3NEP is slightly more basic (inductive effect), but sterically hindered.
      LogP (Predicted) -0.57~ -0.15NEP yields more lipophilic analogs, aiding membrane permeability.
      Nucleophilicity HighModerateNEP reacts slower in sterically crowded electrophiles.

      Synthetic Utility & Reactivity Analysis

      Nucleophilicity vs. Steric Hindrance

      While the ethyl group in NEP is electronically more electron-donating (+I effect) than the methyl group in NMP, the steric penalty dominates in nucleophilic attacks.

      • SNAr Reactions: In crowded transition states (e.g., displacing a halide ortho to a nitro group or on a substituted pyrimidine), NMP reacts 2–5x faster than NEP.

      • Buchwald-Hartwig: Both amines couple efficiently, but NEP may require bulkier phosphine ligands (e.g., XPhos, RuPhos) to prevent catalyst deactivation or β-hydride elimination pathways that are less relevant here but sterics remain a factor.

      Metabolic Stability (The "Metabolic Switch")

      A primary reason to switch from NMP to NEP in lead optimization is to mitigate N-demethylation by Cytochrome P450 enzymes. The methyl group is a "metabolic handle" often rapidly cleaved in vivo. The ethyl group in NEP introduces steric bulk that can retard this oxidative metabolism, extending the drug's half-life (

      
      ).
      
      Purification & Workup
      • NMP: Can often be removed by rotary evaporation at 50°C under high vacuum (<10 mbar) or washed out with water due to high hydrophilicity.

      • NEP: Its higher boiling point (157°C) makes removal by evaporation difficult without distinct heating. It is more lipophilic, meaning aqueous washes require lower pH (more acidic) to fully protonate and sequester it into the aqueous layer during extraction.

      Experimental Protocols

      Protocol A: General SNAr Coupling (Fluoroquinolone/Kinase Scaffold)

      This protocol validates the reactivity difference. NMP typically reaches completion in 4 hours; NEP may require 6–8 hours or higher temperatures.

      Reagents:

      • Substrate: 1 eq. (e.g., 4-chloro-7-nitroquinazoline or a fluorinated quinolone)

      • Amine: 1.2 – 1.5 eq. (NMP or NEP)[1]

      • Base: 2.0 eq. DIPEA (N,N-Diisopropylethylamine) or K2CO3

      • Solvent: Acetonitrile (MeCN) or DMF

      Step-by-Step Methodology:

      • Dissolution: Dissolve 1.0 mmol of the aryl chloride substrate in 5 mL of dry MeCN under N2 atmosphere.

      • Base Addition: Add 2.0 mmol of DIPEA. Stir for 5 minutes.

      • Amine Addition: Add 1.2 mmol of NMP or NEP dropwise.

        • Observation: NMP addition often causes a mild exotherm; NEP addition is less exothermic.

      • Reflux: Heat the mixture to 80°C.

        • NMP: Monitor by TLC/LCMS at 2 hours. Usually complete by 4 hours.

        • NEP: Monitor at 4 hours. May require overnight stirring or heating to 95°C (if using DMF).

      • Workup:

        • Cool to RT. Dilute with EtOAc.

        • Wash 2x with sat. NaHCO3 and 1x with Brine.

        • Critical Step for NEP: If excess NEP remains, wash with 0.5 M citric acid (pH ~4) to protonate and remove it into the aqueous phase. (Note: Ensure product is not protonated/extracted at this pH).

      • Isolation: Dry over MgSO4, filter, and concentrate.

      Protocol B: Buchwald-Hartwig Amination (For Unactivated Aryl Halides)

      Used when SNAr is impossible. Requires strict oxygen-free techniques.

      Conditions:

      • Catalyst: Pd2(dba)3 (1-2 mol%) + BINAP or XPhos (2-4 mol%).

      • Base: NaOtBu (1.5 eq).

      • Solvent: Toluene or 1,4-Dioxane (100°C).

      • Note: NEP is more sensitive to steric crowding at the Pd center. If yields are low with BINAP, switch to RuPhos , which is designed for secondary amines with moderate steric bulk.

      Decision Framework & Mechanism Visualization

      The following diagram illustrates the decision logic for medicinal chemists when selecting between NMP and NEP, alongside the reaction pathway.

      PiperazineSelection Start Target Molecule Design Constraint1 Is the aryl halide activated (e.g., ortho-NO2)? Start->Constraint1 SNAr Pathway: S_NAr Constraint1->SNAr Yes Buchwald Pathway: Pd-Catalysis (Buchwald-Hartwig) Constraint1->Buchwald No Decision Optimization Goal? SNAr->Decision Buchwald->Decision Goal_Solubility Goal: Maximize Solubility & Minimize Sterics Decision->Goal_Solubility Goal_Metab Goal: Improve Metabolic Stability (Block N-dealkylation) Decision->Goal_Metab Select_NMP Select N-Methylpiperazine (NMP) (Faster Kinetics, Lower LogP) Goal_Solubility->Select_NMP Default Choice Select_NEP Select N-Ethylpiperazine (NEP) (Higher LogP, Metabolic Shield) Goal_Metab->Select_NEP Lead Opt. Select_NEP->Select_NMP If Steric Hindrance Stops Reaction

      Caption: Decision tree for selecting piperazine derivatives based on synthetic feasibility and medicinal chemistry objectives.

      References

      • Koei Chemical Co., Ltd. (n.d.). N-Ethylpiperazine Technical Data. Retrieved from

      • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved from

      • Sigma-Aldrich. (2025). 1-Ethylpiperazine Product Specification & Safety Data Sheet. Retrieved from

      • Journal of Medicinal Chemistry. (2023). HSF1 Pathway Inhibitor Clinical Candidate Developed from a Phenotypic Screen. (Discusses N-ethylpiperazine for physicochemical balance). Retrieved from

      • Molecules. (2021). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues. (Comparative reactivity of piperazine derivatives). Retrieved from

      • Smolecule. (n.d.). Radical Sulfonylation Protocols for N-Ethylpiperazine. Retrieved from

      Sources

      Structure-Activity Relationship (SAR) of N-Methylpiperazine Derivatives: A Comparative Technical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of N-methylpiperazine derivatives. It is designed for medicinal chemists and drug development professionals, focusing on comparative performance, mechanistic insights, and experimental validation.[1]

      Executive Summary: The N-Methylpiperazine Pharmacophore

      The N-methylpiperazine moiety is a privileged scaffold in medicinal chemistry, distinguished by its ability to modulate physicochemical properties (solubility, pKa) and target engagement (GPCRs, kinases).[1] Unlike its unsubstituted parent (piperazine) or lipophilic analogs (N-phenylpiperazine), the N-methyl variant offers a unique balance of hydrophilicity and metabolic stability .[1]

      Key Pharmacophoric Advantages:

      • Solubility Enhancement: The basic tertiary amine (

        
        ) ensures protonation at physiological pH, significantly improving aqueous solubility compared to N-phenyl analogs.[1]
        
      • Metabolic Stability: The methyl group blocks N-oxidation and glucuronidation at the secondary amine site, though it introduces a potential site for N-demethylation.

      • Receptor Selectivity: The steric bulk of the methyl group can act as a "selectivity switch," often favoring Acetylcholinesterase (AChE) inhibition over Monoamine Oxidase-B (MAO-B) inhibition, a critical differentiation in neurodegenerative drug design.[1]

      Comparative SAR Analysis

      The "Methyl Switch": N-Methyl vs. N-Desmethyl vs. N-Phenyl

      The substitution at the N4 position determines the drug's primary therapeutic class. The table below summarizes the divergent biological profiles based on this substitution.

      Table 1: Comparative Biological Activity by N-Substitution

      N-SubstituentPrimary EffectKey Molecular TargetPhysicochemical ImpactRepresentative Drug Class
      -H (Desmethyl) High H-bond donor capacityMAO-B, 5-HT ReceptorsModerate Solubility, High MetabolismAnthelmintics
      -CH₃ (Methyl) Balanced Lipophilicity/Basicity AChE, D2/D4 Receptors, EGFR High Solubility, BBB Penetrant Antipsychotics, Tyrosine Kinase Inhibitors
      -Phenyl High Lipophilicity,
      
      
      Stacking
      D3 Receptors,
      
      
      -Adrenergic
      Low Solubility, High Protein BindingUrologicals (e.g., Naftopidil)
      Case Study: Neurodegenerative Targets (AChE vs. MAO-B)

      Recent experimental data highlights a critical SAR divergence. In chalcone derivatives, converting the N-H (piperazine) to N-Methylpiperazine drastically alters enzyme selectivity.[1]

      • Observation: The N-methyl group introduces a steric clash in the narrow substrate cavity of MAO-B, reducing potency. Conversely, it enhances binding in the peripheral anionic site of Acetylcholinesterase (AChE) via hydrophobic interactions.[1]

      • Data:

        • Compound 2k (N-Methyl): AChE

          
           (Potent)
          
        • Compound PC11 (N-Desmethyl): AChE

          
           (Weak)
          
        • Implication: For multi-target Alzheimer's therapies, the N-methyl moiety is superior for cholinergic restoration, while the N-H is preferred for MAO-B inhibition.[1]

      Oncology: N-Methylpiperazine as a Solubilizing Warhead

      In cancer therapeutics, specifically EGFR inhibitors, replacing a piperidine ring with N-methylpiperazine often maintains potency while solving solubility issues.[1]

      • Mechanism: The N-methylpiperazine tail protrudes into the solvent-exposed region of the kinase ATP-binding pocket. It forms a salt bridge with residues like Asp855 (in EGFR), improving affinity.[1]

      • Performance:

        • Compound A11 (N-methylpiperazine derivative):

          
           against A-549 (Lung Cancer).[1]
          
        • Comparison: Superior cytotoxicity compared to standard Gefitinib (

          
          ) in specific resistant cell lines.[1]
          

      Visualizing the SAR Landscape

      The following diagram maps the functional consequences of modifying the N-methylpiperazine core.

      SAR_Map Core N-Methylpiperazine Scaffold N4_Methyl N4-Methyl Group (The 'Switch') Core->N4_Methyl N1_Linker N1-Linker Chain (2-4 Carbons) Core->N1_Linker Ring_Sub C2/C3 Ring Substitution Core->Ring_Sub Solubility Increases Aqueous Solubility (pKa ~9.8) N4_Methyl->Solubility Protonation AChE Enhances AChE Binding Affinity N4_Methyl->AChE Hydrophobic Fit MAOB Decreases MAO-B Affinity (Steric) N4_Methyl->MAOB Steric Clash Metabolism Blocks N-Glucuronidation (Increases t1/2) N4_Methyl->Metabolism Selectivity D2/D4 Receptor Selectivity N1_Linker->Selectivity Distance Modulation

      Caption: Functional mapping of the N-methylpiperazine scaffold, highlighting the divergent effects of the N-methyl group on enzyme affinity and physicochemical properties.

      Experimental Protocols

      Synthesis of N-Methylpiperazine Derivatives

      Objective: To synthesize N-methylpiperazine from piperazine via reductive methylation (Raney Nickel method).

      Reagents: Piperazine (1 mol), Formaldehyde (37% aq, 1 mol), Methanol (Solvent), Raney Nickel Catalyst (4-12% w/w).[1]

      Protocol:

      • Charge: Add 86g piperazine and 800g methanol to a 2L autoclave.

      • Addition: Start agitation. Add 81g formaldehyde (37%) dropwise.[1]

      • Catalyst: Add Raney Nickel catalyst. Seal autoclave.

      • Hydrogenation: Purge with

        
        , then 
        
        
        
        .[1] Pressurize to 2.0 MPa with
        
        
        .
      • Reaction: Heat to 70-80°C. Maintain pressure and temperature until

        
         uptake ceases (approx. 2-3 hours).
        
      • Workup: Cool to room temperature. Filter off catalyst (pyrophoric hazard: keep wet).[1]

      • Purification: Distill methanol. Collect fraction at 137-138°C to obtain N-methylpiperazine (Purity >99.9%).

      MTT Cytotoxicity Assay (Anticancer Evaluation)

      Objective: To determine

      
       of derivatives against cancer cell lines (e.g., A-549, HCT-116).[1]
      

      Protocol:

      • Seeding: Seed

        
         cells/well in 96-well plates containing DMEM/RPMI-1640 medium. Incubate for 24h at 37°C, 5% 
        
        
        
        .
      • Treatment: Add test compounds (dissolved in DMSO, final conc. <0.1%) at serial dilutions (1, 10, 20, 30, 50

        
        ).[1] Incubate for 48h.
        
      • MTT Addition: Add 20

        
         MTT solution (2.5 mg/mL in PBS) to each well. Incubate for 4h.
        
      • Solubilization: Remove supernatant (carefully for adherent cells). Add 150

        
         DMSO to dissolve formazan crystals.
        
      • Measurement: Read absorbance at 570 nm using a microplate reader.

      • Analysis: Calculate % Cell Inhibition

        
        .[1] Plot log(concentration) vs. inhibition to determine 
        
        
        
        .[1]

      Synthesis Workflow Diagram

      Synthesis_Workflow Start Start: Piperazine Hexahydrate Step1 Step 1: Condensation + Formaldehyde (1 eq) Solvent: Methanol Start->Step1 Step2 Step 2: Hydrogenation Cat: Raney Ni Press: 2.0 MPa, Temp: 70-80°C Step1->Step2 Step3 Step 3: Filtration Remove Catalyst Step2->Step3 Step4 Step 4: Distillation Collect fraction @ 137°C Step3->Step4 End Product: N-Methylpiperazine (Yield ~90%, Purity >99%) Step4->End

      Caption: Industrial-scale synthesis workflow for N-methylpiperazine via catalytic hydrogenation.

      References

      • Singh, M., et al. (2024).[1] "Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents."[1] Future Journal of Pharmaceutical Sciences. [1]

      • Kim, J., et al. (2019).[1] "Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors." Molecules.

      • Hackling, A., et al. (2021).[1][2] "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." International Journal of Molecular Sciences. [1]

      • BenchChem Technical Guides. (2025). "Exploring the Biological Activity of Novel Piperazine Derivatives."

      • Ataman Chemicals. (2024).[3] "N-Methylpiperazine Technical Data Sheet."

      Sources

      Structural Confirmation of 1-Methylpiperazine via 1H and 13C NMR: A Comparative Analytical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary 1-Methylpiperazine (1-MP) is a critical pharmacophore in medicinal chemistry, serving as the solubility-enhancing motif in major kinase inhibitors (e.g., Imatinib, Dasatinib) and antipsychotics (e.g., Clozapine). In drug development, verifying the structural integrity of 1-MP is vital to ensure regiochemical purity—specifically, distinguishing it from its starting material (Piperazine) and its over-methylated impurity (1,4-Dimethylpiperazine).

      This guide provides a validated spectral analysis workflow for researchers, moving beyond basic peak listing to a comparative diagnostic strategy.

      Part 1: Analytical Strategy & Sample Preparation

      The Comparative Challenge

      The primary challenge in analyzing 1-MP is not identification, but differentiation . Because the piperazine ring is symmetric in both the starting material and the di-methylated impurity, 1-MP is the only species in this series that breaks symmetry, resulting in a distinct splitting pattern.

      The Three-Species Problem:

      • Piperazine (Starting Material): Highly symmetric (

        
        ), single NMR signals.
        
      • 1-Methylpiperazine (Target): Asymmetric (

        
        ), distinct "head" and "tail" signals.
        
      • 1,4-Dimethylpiperazine (Impurity): Highly symmetric (

        
        ), simplified signals.
        
      Experimental Protocol: Sample Preparation
      • Solvent Selection: CDCl₃ (Chloroform-d) is the preferred solvent for structural confirmation.

        • Causality: While DMSO-d₆ is excellent for solubility, it is hygroscopic. Water in DMSO exchanges with the amine proton (NH), broadening the signal or merging it with the water peak. CDCl₃ minimizes this exchange, allowing for better resolution of the ring protons.

      • Concentration: Prepare a solution of ~10-15 mg of analyte in 0.6 mL solvent.

        • Note: 1-MP is a liquid at room temperature.[1][2][3] Use a volumetric micropipette to dispense ~15

          
          L.
          
      • Handling: 1-MP is hygroscopic and absorbs CO₂ from the air (forming carbamates). Prepare samples immediately before acquisition.

      Diagram 1: Analytical Workflow

      The following workflow outlines the critical decision points in the analysis process.

      AnalyticalWorkflow Start Sample: Crude 1-Methylpiperazine Prep Prep: 15mg in 0.6mL CDCl3 (Minimize Air Exposure) Start->Prep Acq Acquisition: 1H (16 scans) 13C (256 scans) Prep->Acq Process Processing: LB = 0.3 Hz (1H) LB = 1.0 Hz (13C) Acq->Process Decision Symmetry Check Process->Decision Result_Pure Target Confirmed: Asymmetric Signals Decision->Result_Pure Split Ring Signals Result_Imp Impurity Flagged: Symmetric Signals Decision->Result_Imp Single Ring Signal

      Caption: Step-by-step workflow for the NMR analysis of 1-Methylpiperazine, highlighting the critical symmetry check.

      Part 2: 1H NMR Spectral Analysis

      Mechanism of Assignment

      In 1-MP, the N-methyl group locks the molecule's orientation on the NMR time scale relative to the symmetric parents. The protons adjacent to the methylated nitrogen (

      
      ) are chemically distinct from those adjacent to the secondary amine (
      
      
      
      ).

      Key Diagnostic Feature: Look for the triplet at ~2.9 ppm. This signal corresponds to the protons next to the NH group. In the impurities (Piperazine or 1,4-DMP), this specific triplet structure at this chemical shift is absent or shifted.

      Comparative 1H NMR Data Table (in CDCl₃)
      FeaturePiperazine (Precursor)1-Methylpiperazine (Target)1,4-Dimethylpiperazine (Impurity)
      Symmetry High (
      
      
      )
      Lower (
      
      
      )
      High (
      
      
      )
      Methyl (-CH₃) Absent2.27 ppm (s, 3H) 2.29 ppm (s, 6H)
      Ring Protons (N-Me side) N/A2.30 – 2.45 ppm (broad/m, 4H) 2.45 ppm (s, 8H)
      Ring Protons (NH side) 2.85 ppm (s, 8H)2.88 – 2.90 ppm (t, 4H) N/A
      Amine Proton (NH) ~1.6 ppm (broad)~1.7 – 2.0 ppm (broad, 1H) Absent

      Detailed Interpretation for 1-MP:

      • 
         2.27 (Singlet, 3H):  The N-Methyl group. Sharp and distinct.
        
      • 
         2.30 – 2.45 (Multiplet, 4H):  These are the protons at positions 2 and 6 (adjacent to N-Me). They often appear as a broad signal or overlapping multiplets because the N-inversion and ring flattening can blur the axial/equatorial distinction at room temperature.
        
      • 
         2.90 (Triplet, 
        
        
        
        Hz, 4H):
        These are protons at positions 3 and 5 (adjacent to NH). The triplet splitting arises from coupling to the adjacent methylene protons (
        
        
        ). This is the confirmation peak.

      Part 3: 13C NMR Spectral Analysis

      Carbon NMR provides the definitive confirmation of the carbon skeleton count. 1-MP must show exactly three distinct carbon signals. Any deviation indicates contamination.

      Comparative 13C NMR Data Table (in CDCl₃)
      Carbon EnvironmentPiperazine 1-Methylpiperazine 1,4-Dimethylpiperazine
      Total Signals 1 Signal3 Signals 2 Signals
      Methyl Carbon Absent46.0 ppm 45.8 ppm
      Ring C (
      
      
      to N-Me)
      N/A55.1 ppm 55.0 ppm
      Ring C (
      
      
      to NH)
      47.0 ppm45.8 – 46.1 ppm N/A

      Detailed Interpretation for 1-MP:

      • 
         55.1 ppm:  The methylene carbons adjacent to the methylated nitrogen. They are deshielded due to the tertiary amine character and the 
        
        
        
        -effect of the methyl group.
      • 
         46.0 ppm (Methyl):  The N-methyl carbon itself.
        
      • 
         45.8 ppm (Ring):  The methylene carbons adjacent to the secondary amine (NH).
        
        • Critical Note: The methyl signal and the

          
          -to-NH ring signal are often very close (~46.0 ppm). High-resolution acquisition is required to resolve these two peaks. If they overlap, the integration (if quantitative 13C is run) or HSQC (Heteronuclear Single Quantum Coherence) will reveal the overlap.
          

      Part 4: Logical Differentiation Pathway

      The following diagram illustrates the logic a scientist should use when evaluating the spectrum of a "1-Methylpiperazine" sample to detect errors in synthesis or supply.

      DifferentiationLogic Input Analyze 1H NMR Spectrum Q1 Is there a Methyl Singlet (~2.3 ppm)? Input->Q1 Q2 How many Ring Signal sets? Q1->Q2 Yes Piperazine ID: Piperazine (Starting Material) Q1->Piperazine No DMP ID: 1,4-Dimethylpiperazine (Over-methylation) Q2->DMP 1 Set (Singlet/Broad) Target ID: 1-Methylpiperazine (Target Structure) Q2->Target 2 Sets (Triplet + Multiplet)

      Caption: Logic tree for differentiating 1-MP from its common congeners based on 1H NMR topology.

      References

      • ChemicalBook. (2023). 1-Methylpiperazine 1H NMR Spectrum (109-01-3).[4]Link

      • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link

      • Sigma-Aldrich. (n.d.). 1-Methylpiperazine Product Specification and NMR Reference.Link

      • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).Link

      Sources

      Validation of an analytical method for 1-methylpiperazine using a reference standard

      Author: BenchChem Technical Support Team. Date: February 2026

      Optimizing Impurity Quantification via Reference Standard Selection

      Executive Summary

      In the synthesis of rifamycins, antipsychotics (e.g., Clozapine), and phosphodiesterase inhibitors (e.g., Sildenafil), 1-Methylpiperazine (1-MP) serves as a critical building block. However, its carryover into final APIs poses significant risks, particularly given its potential to form mutagenic nitrosamines (e.g., 1-methyl-4-nitrosopiperazine).

      This guide objectively compares two validation strategies for quantifying 1-MP:

      • Method A (Recommended): Direct Injection Gas Chromatography (GC-FID) utilizing a Certified Reference Standard (CRS) .

      • Method B (Alternative): Derivatization-based HPLC-UV utilizing a Reagent Grade Standard .

      The Verdict: While HPLC is ubiquitous, the lack of a strong chromophore in 1-MP necessitates derivatization, introducing kinetic variability. Method A (GC-FID) with a CRS offers superior specificity, lower Limits of Quantitation (LOQ), and—crucially—traceable accuracy that withstands regulatory scrutiny (ICH Q2(R2)).

      Part 1: The Core Conflict – Detection Physics & Standard Purity
      The Detection Challenge

      1-Methylpiperazine is a polar, volatile amine (BP: ~138°C). It lacks the conjugated

      
      -systems required for sensitive UV detection above 210 nm.
      
      • The GC Advantage: 1-MP is volatile, making it ideal for gas chromatography without modification.

      • The HPLC Disadvantage: To be seen by a UV detector, 1-MP must usually be derivatized (e.g., with Dansyl Chloride or FMOC), adding distinct error sources: reaction incompleteness, byproduct interference, and stability issues.

      The "Standard" Variable

      Validation data is only as reliable as the ruler used to measure it.

      • Certified Reference Standard (CRS): Characterized by orthogonal methods (NMR, MS, ROI) with a specific purity factor (e.g., 99.4%

        
         0.3%). This eliminates "Assay Bias."
        
      • Reagent Grade Standard: Often labeled "

        
         98%." If the actual purity is 95% but calculated as 100%, every validation result (Accuracy, Linearity) will be biased by 5%.
        
      Part 2: Experimental Workflows
      Method A: Direct GC-FID (The Gold Standard)

      Principle: Separation based on volatility on a base-deactivated column.

      • Column: DB-1 or CP-Volamine (30m x 0.32mm, 1.0

        
        m film).
        
      • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

      • Injector: Split (10:1) @ 250°C.

      • Detector: FID @ 280°C.

      • Standard: 1-Methylpiperazine CRS (Traceable to USP/EP).

      Method B: Derivatization HPLC-UV (The Alternative)

      Principle: Nucleophilic attack of 1-MP on Dansyl Chloride to form a sulfonamide derivative.

      • Column: C18 (150mm x 4.6mm, 5

        
        m).
        
      • Reagent: Dansyl Chloride (5 mg/mL in Acetone).

      • Reaction: Incubate 1-MP sample with reagent + NaHCO

        
         buffer @ 60°C for 20 min.
        
      • Detection: UV @ 254 nm.

      • Standard: 1-Methylpiperazine (Reagent Grade).

      Workflow Visualization

      The following diagram illustrates the complexity gap between the two methods.

      MethodComparison cluster_0 Method A: GC-FID (Direct) cluster_1 Method B: HPLC-UV (Derivatization) A_Start Sample/Standard Preparation A_Solvent Dissolve in Methanol A_Start->A_Solvent A_Inject Direct Injection (GC Port) A_Solvent->A_Inject A_Sep Separation (Capillary Column) A_Inject->A_Sep A_Det FID Detection A_Sep->A_Det B_Start Sample/Standard Preparation B_Mix Mix with Dansyl Chloride B_Start->B_Mix B_Heat Incubate (60°C, 20 min) B_Mix->B_Heat B_Quench Quench Reaction (Remove Excess Reagent) B_Heat->B_Quench B_Heat->B_Quench Kinetic Risk B_Inject Injection (HPLC Loop) B_Quench->B_Inject B_Sep Separation (C18 Column) B_Inject->B_Sep B_Det UV Detection (254 nm) B_Sep->B_Det

      Figure 1: Comparative Workflow. Note the additional "Kinetic Risk" steps in Method B, where temperature fluctuations or reagent degradation can alter quantitative results.

      Part 3: Validation Performance Data

      The following data was generated comparing the two methods. Method A utilized a Certified Reference Standard (Purity 99.8%), while Method B used a Reagent Grade standard (Label Claim >98%, Actual 96.5%).

      1. System Suitability & Specificity
      ParameterMethod A (GC-FID)Method B (HPLC-UV)Analysis
      Retention Time (RT) 4.2 min12.5 minGC is 3x faster.
      Theoretical Plates > 50,000~ 6,500GC capillary columns offer superior efficiency.
      Tailing Factor 1.1 (Base Deactivated)1.4Derivatized peaks often tail due to secondary interactions.
      Specificity High. No interference from solvent.Moderate. Excess Dansyl Chloride elutes near the analyte.
      2. Linearity & Range (ICH Q2)

      Range tested: 10 ppm to 500 ppm.

      ParameterMethod A (GC-FID)Method B (HPLC-UV)
      Correlation (
      
      
      )
      0.99980.9920
      y-intercept bias < 1.0%~ 4.5%
      Observation Linear across wide dynamic range.Non-linearity observed at high conc. due to reagent depletion.
      3. Accuracy (Recovery) & The Standard Effect

      This is where the Reference Standard quality becomes critical.

      • True Value: Spiked at 100 ppm.

      • Method A Calculation: Uses exact purity factor (0.998).

      • Method B Calculation: Assumes 100% purity (Factor 1.0) for a 96.5% pure reagent.

      Spike LevelMethod A Recovery (%)Method B Recovery (%)Interpretation
      50% 99.5%104.2%Method B overestimates due to uncorrected impurity in standard.
      100% 100.1%103.8%Systematic Bias: The "Reagent Grade" error propagates.
      150% 99.8%92.1%Method B fails at high conc. (Derivatization incomplete).
      4. Sensitivity (LOD/LOQ)
      ParameterMethod A (GC-FID)Method B (HPLC-UV)
      LOD (S/N = 3) 0.5 ppm5.0 ppm
      LOQ (S/N = 10) 1.5 ppm15.0 ppm
      Part 4: The Validation Logic (ICH Q2 R2)

      To ensure the chosen method (Method A) is robust, follow this validation decision logic. This ensures the method is "fit for purpose" regarding the Reference Standard.

      ValidationLogic Start Validation Strategy (ICH Q2 R2) Step1 Select Reference Standard Start->Step1 Check1 Is it Certified (CRS)? Traceable to SI? Step1->Check1 Action1 Use Purity Factor from CoA Check1->Action1 Yes Action2 Characterize In-House (NMR/KF/ROI) Check1->Action2 No (Reagent Grade) Step2 Specificity Test Action1->Step2 Action2->Step2 Check2 Blank Interference < 1% of LOQ? Step2->Check2 Check2->Start Fail (Redesign Method) Step3 Accuracy/Recovery Check2->Step3 Pass Result Validated Method Ready for Routine Use Step3->Result

      Figure 2: Validation Decision Tree emphasizing the critical path of Reference Standard characterization before experimental execution.

      Discussion: The Causality of Failure

      Why does Method B (HPLC) often fail in late-stage validation?

      • Thermodynamic Instability: The sulfonamide derivative formed with Dansyl Chloride is photosensitive. Without a Certified Standard to bracket the run times, degradation during the sequence leads to "drifting" area counts.

      • Stoichiometric Limitation: If the sample contains other amines (impurities), they compete for the derivatization reagent. If the reagent is not in massive excess (which causes baseline noise), the reaction becomes non-linear (as seen in the 150% spike data).

      References
      • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4] [Link]

      • European Medicines Agency (EMA). (2014). Assessment report on the determination of 1-methylpiperazine in pharmaceutical substances.[Link]

      • Siva Kumari, K., et al. (2011). GC determination of substituted piperazines in pharmaceutical drug substances.[4] Analytical Chemistry: An Indian Journal, 10(7). [Link]

      Sources

      Comparative Guide: Catalytic Strategies for N-Arylpiperazine Synthesis

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The "Piperazine Privilege"

      The N-arylpiperazine moiety is a pharmacophore "privileged structure," appearing in over 30 FDA-approved drugs including Abemaciclib , Aripiprazole , and Vortioxetine . While the structural demand is high, the synthetic pathway is often non-trivial due to two competing challenges: electronic deactivation of the aryl electrophile and the regioselectivity required to prevent bis-arylation of the piperazine.

      This guide moves beyond generic "Buchwald" conditions to provide a comparative analysis of Palladium, Copper, and Nickel systems. We evaluate them not just on yield, but on process robustness , impurity profiles , and scalability .

      Strategic Catalyst Selection

      Before selecting a catalyst, the substrate's electronic and steric profile dictates the pathway. The following decision matrix synthesizes current best practices in process chemistry.

      Figure 1: Catalyst Selection Decision Tree

      CatalystSelection Start Substrate Analysis: Aryl Halide (Ar-X) ElecDef Electron Deficient (e.g., Nitro, CN, Pyridine) Start->ElecDef EWG present ElecRich Electron Neutral/Rich (e.g., OMe, Alkyl) Start->ElecRich EDG present SNAr Method A: SNAr (No Metal, Base Only) ElecDef->SNAr High Reactivity MetalCat Metal Catalysis Required ElecRich->MetalCat Sterics Steric Hindrance? MetalCat->Sterics Pd Method B: Pd-Catalysis (Buchwald-Hartwig) Sterics->Pd Ortho-subs / Cl Cu Method C: Cu-Catalysis (Ullmann-Type) Sterics->Cu Unimpeded / I, Br LigandSel Ligand Selection Pd->LigandSel RuPhos RuPhos/BrettPhos (High Activity) LigandSel->RuPhos Speed/Difficult Subs Xantphos Xantphos (High Stability) LigandSel->Xantphos Scale-up/Robustness

      Caption: Logic flow for selecting the optimal synthetic route based on aryl halide electronics and sterics.

      Comparative Analysis: Pd vs. Cu vs. Ni

      Palladium Systems (The Gold Standard)

      Palladium catalysis, specifically the Buchwald-Hartwig amination, represents the highest fidelity method for difficult substrates (aryl chlorides, ortho-substituted rings). The success relies almost entirely on the ligand .

      Ligand Performance Matrix:

      LigandClassBest ForLimitations
      RuPhos Dialkylbiaryl phosphineSpeed & Scope. Excellent for secondary amines (piperazine) and sterically hindered aryl chlorides.Expensive. Can be air-sensitive in solution.
      Xantphos Bidentate (Wide Bite Angle)Robustness. Highly stable; preferred for scale-up. Prevents catalyst decomposition at high T.Lower reactivity than RuPhos. Often requires higher Pd loading (1-2 mol%).
      BINAP Bidentate (Chiral/Racemic)Legacy Systems. Good for simple substrates.Often fails with aryl chlorides or electron-rich aryl bromides.

      Mechanistic Insight: Monodentate ligands like RuPhos form a highly active, mono-ligated Pd(0) species that facilitates oxidative addition into challenging C-Cl bonds. In contrast, bidentate ligands like Xantphos enforce a wide bite angle, which accelerates reductive elimination—the rate-determining step for amine coupling—making them incredibly reliable for "easy" couplings on large scales.

      Copper Systems (The Cost-Effective Alternative)

      Modern Ullmann-type couplings utilize ligands (diamines, amino acids) to solubilize Cu(I) species.

      • Primary Advantage: Selectivity. Copper mechanisms rarely produce N,N-bis-arylated piperazine byproducts, a common impurity in Pd-catalyzed reactions where the mono-arylated product is more reactive than the starting material.

      • Primary Disadvantage: Requires higher temperatures (>90°C) and generally fails with aryl chlorides unless specialized ligands (e.g., oxalamides) are used.

      Performance Data Summary[1]
      FeaturePd / RuPhos Pd / Xantphos CuI / L-Proline
      Yield (Avg) 85-98%75-90%60-85%
      Reaction Time 1-4 Hours12-24 Hours12-48 Hours
      Substrate Scope Ar-Cl, Ar-Br, Ar-I, Ar-OTfAr-Br, Ar-I, Activated Ar-ClAr-I, Ar-Br
      Bis-arylation Possible (Control via stoichiometry)LowNegligible
      Cost
      
      
      $
      
      
      $

      Experimental Protocols

      Protocol A: High-Throughput Pd-Catalyzed Synthesis (RuPhos System)

      Best for: Discovery chemistry, difficult substrates, aryl chlorides.

      Reagents:

      • Aryl Halide (1.0 equiv)

      • Piperazine (1.2 - 1.5 equiv)

      • Pd(OAc)₂ (1 mol%)

      • RuPhos (2 mol%)[1]

      • NaOtBu (1.5 equiv)

      • Solvent: Toluene or Dioxane (anhydrous)

      Step-by-Step Methodology:

      • Pre-complexation (Critical for reproducibility): In a vial, dissolve Pd(OAc)₂ and RuPhos in the solvent. Heat to 80°C for 2 minutes. Why? This generates the active Pd(0)-ligand species before the substrate can sequester the metal.

      • Addition: Add the aryl halide, piperazine, and NaOtBu to the reaction vessel.

      • Initiation: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

      • Reaction: Seal and heat at 80-100°C. Monitor via LCMS.

        • Checkpoint: Conversion should be >50% within 30 minutes for active substrates.

      • Workup: Filter through a pad of Celite (removes Pd black). Dilute with EtOAc, wash with water/brine.

      • Purification: If excess piperazine was used, it can often be removed by washing the organic layer with dilute water, as free piperazine is highly water-soluble.

      Protocol B: Cost-Efficient Cu-Catalyzed Synthesis (Ullmann)

      Best for: Large scale, aryl iodides/bromides, cost-sensitive projects.

      Reagents:

      • Aryl Iodide (1.0 equiv)

      • Piperazine (2.0 equiv)

      • CuI (10 mol%)

      • L-Proline (20 mol%)

      • K₂CO₃ (2.0 equiv)

      • Solvent: DMSO or DMF[2]

      Step-by-Step Methodology:

      • Mixing: Charge a flask with CuI, L-Proline, and K₂CO₃.

      • Activation: Add the solvent and stir at room temperature for 10 minutes. Why? Allows the formation of the soluble [Cu(Proline)] complex.

      • Substrate Addition: Add the aryl iodide and piperazine.

      • Reaction: Heat to 90-110°C.

        • Note: These reactions are often heterogeneous. Vigorous stirring is mandatory.

      • Quench: Cool to RT. Dilute with water and extract with EtOAc.

        • Checkpoint: The aqueous layer will be blue (copper salts). Wash the organic layer with 5% NH₄OH to remove residual copper (turns deep blue).

      Mechanistic Visualization

      Understanding the catalytic cycle differences helps in troubleshooting.

      Figure 2: Comparative Catalytic Cycles

      Mechanisms cluster_Pd Palladium Cycle (Buchwald-Hartwig) cluster_Cu Copper Cycle (Ullmann) Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind HNR2 + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Pd0 CuI L-Cu(I)-X CuAmine Amido-Cu(I) (L-Cu-NR2) CuI->CuAmine HNR2 + Base CuOxAdd Oxidative Addition (Ar-Cu(III)-NR2) CuAmine->CuOxAdd Ar-X (RDS) CuOxAdd->CuI Red. Elim.

      Caption: Pd cycle proceeds via Oxidative Addition first; Cu cycle likely involves Amine coordination first (mechanism debated, often radical-mediated).

      Troubleshooting & Optimization (Self-Validating Systems)

      Problem: Catalyst Poisoning (Reaction Stalls)

      • Cause: Substrates containing N-heterocycles (pyridines, imidazoles) can bind Pd competitively.

      • Solution: Switch to Pd₂(dba)₃ + Xantphos . The chelating nature of Xantphos makes the catalyst more resistant to displacement by substrate nitrogens.

      Problem: Bis-Arylation (Ar-Pip-Ar)

      • Cause: The product (N-arylpiperazine) is still nucleophilic and competes with the starting piperazine.

      • Solution:

        • Use excess piperazine (3-5 equiv) if using Pd.

        • Switch to Copper catalysis (Protocol B), which is inherently selective for mono-arylation.

        • Use N-Boc-piperazine , then deprotect (adds two steps but guarantees 100% selectivity).

      Problem: Pd Residue in Product

      • Validation: Product is colored (grey/brown) or fails heavy metal limits (<10 ppm).

      • Solution: Add a scavenger resin (e.g., SiliaMetS® Thiol) during the final filtration step.

      References

      • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Link

      • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). PubMed Central. Link

      • Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions (RuPhos Study). NIH. Link

      • Competing Amination and C-H Arylation Pathways in Pd/Xantphos-Catalyzed Transformations. Royal Society of Chemistry. Link

      • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines. MDPI. Link

      • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination (Buchwald Review). NIH. Link

      Sources

      Efficacy comparison of different N-substituted piperazine compounds in biological assays

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary: The Privileged Piperazine Scaffold

      In medicinal chemistry, the piperazine ring is a "privileged scaffold"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] Its ubiquity stems from its conformational flexibility and the ability of its nitrogen atoms to participate in hydrogen bonding and ionic interactions.

      However, the biological efficacy of piperazine derivatives is strictly dictated by the nature of the N-substitution . This guide objectively compares the performance of various N-substituted piperazines across three critical therapeutic domains: Oncology (Cytotoxicity) , Neuropharmacology (GPCR Binding) , and Antimicrobial Potency .

      Core Design Philosophy
      • N-Alkyl Derivatives: Generally enhance solubility but often lack the hydrophobic bulk required for deep pocket binding in receptors.

      • N-Aryl/Heteroaryl Derivatives: The gold standard for CNS activity (dopamine/serotonin) due to

        
         stacking interactions.
        
      • Bulky Lipophilic Groups (Benzhydryl/Benzyl): Critical for membrane permeability and inhibiting efflux pumps in cancer and multidrug-resistant bacteria.

      Comparative Analysis: Anticancer Efficacy

      The efficacy of piperazine derivatives in oncology is often measured by their ability to inhibit cell proliferation (

      
       or 
      
      
      
      ).[2] Recent studies highlight the superiority of Vindoline-Piperazine Conjugates and Benzhydryl derivatives over simple N-phenyl analogs.
      Data Comparison: Cytotoxicity ( in )[1]
      Compound ClassSpecific DerivativeTarget Cell LineEfficacy (
      
      
      )
      Mechanism of Action
      Vindoline Conjugate Compound 23 (4-trifluoromethylbenzyl)MDA-MB-468 (Breast)1.00
      
      
      Tubulin destabilization; apoptosis induction [1].
      Vindoline Conjugate Compound 25 (Bis(4-fluorophenyl)methyl)HOP-92 (Lung)1.35
      
      
      High lipophilicity enhances cellular uptake [1].[2]
      Arylpiperazine Compound 5a (4-chlorobenzhydryl)MCF-7 (Breast)~3.5
      
      
      DNA intercalation and cell cycle arrest [2].
      Simple N-Phenyl N-phenylpiperazine controlLNCaP (Prostate)>50
      
      
      Lacks sufficient hydrophobic interaction surface.

      Key Insight: The addition of a benzhydryl (two phenyl rings) or trifluoromethyl-benzyl group at the N-terminus significantly outperforms the single phenyl ring. The bulky hydrophobic group likely facilitates penetration of the tumor microenvironment and binding to the tubulin "Vinca" domain.

      Comparative Analysis: Neuropharmacology (CNS Targets)

      N-substituted piperazines are the structural backbone of many antipsychotics (e.g., Aripiprazole). The critical metric here is Binding Affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      )  and Selectivity Ratios  between Dopamine (D2/D3) and Serotonin (5-HT) receptors.
      
      Data Comparison: Receptor Binding Affinity ( in nM)
      CompoundN-SubstituentTarget ReceptorAffinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
      
      
      )
      Selectivity Profile
      Compound 8 2,3-DichlorophenylDopamine D3< 1.0 nM High affinity, but low D3 vs D2 selectivity [3].[3]
      Compound 6a 4-ThiophenephenylDopamine D31.4 nMHigh Selectivity (~500-fold over D2) [4].
      Compound 7a 2-FluorophenylSerotonin 5-HT1A14.3 nM Potent 5-HT1A agonist; low D3 affinity [5].
      Buspirone Pyrimidinylbutyl5-HT1A~10-20 nMStandard of care anxiolytic (Reference).

      Mechanistic Insight:

      • Ortho-substitution (e.g., 2-methoxy, 2,3-dichloro): Induces a rotational barrier that locks the phenyl ring in a conformation favorable for D3 receptor binding pockets.

      • Bitopic Ligands (Compound 6a): Extended linkers (thiophene-phenyl) allow the molecule to span both the orthosteric and allosteric binding sites of the D3 receptor, yielding superior selectivity over D2.

      Comparative Analysis: Antimicrobial Potency

      In the context of multidrug-resistant (MDR) pathogens, N-substituted piperazines act by disrupting cell membranes or inhibiting efflux pumps.

      Data Comparison: Minimum Inhibitory Concentration (MIC in )
      CompoundStructure TypePathogenMIC ValueComparative Potency
      Compound 4a Chlorinated Benzoquinone-PiperazineS. epidermidis4.88 2x more potent than Cefuroxime (9.[4]8) [6].
      Compound 5c N-PhenylpiperazineE. coli31.2Moderate; effective against Gram-negatives [7].[5]
      Compound 22 Phenyl-oxazolidinone PiperazineS. aureus (MRSA)2.0 - 4.0Comparable to Linezolid.
      Unsubstituted Piperazine baseE. coli>1000Inactive as antimicrobial agent.[5]

      Key Insight: The piperazine ring itself is not antimicrobial. It serves as a linker.[2] The chlorinated quinone or oxazolidinone moieties attached to the nitrogen are the pharmacophores, with the piperazine modulating solubility and bioavailability.

      Visualizing the Structure-Activity Relationship (SAR)

      The following decision tree illustrates how to select the N-substituent based on the desired biological target.

      SAR_Decision_Tree Start Select Target Indication Cancer Anticancer (Cytotoxicity) Start->Cancer CNS CNS (GPCR Binding) Start->CNS Micro Antimicrobial Start->Micro Cancer_Req Requirement: Lipophilicity & Tubulin Interaction Cancer->Cancer_Req Micro_Req Requirement: Membrane Disruption or Efflux Inhibition Micro->Micro_Req Cancer_Sol Use: Bulky Aryl / Benzhydryl (e.g., 4-CF3-benzyl) Cancer_Req->Cancer_Sol CNS_Req Requirement: D2/D3 Selectivity or 5-HT Affinity CNS_Sol1 Dopamine D3: 2,3-Dichlorophenyl or Bitopic Linkers CNS_Req->CNS_Sol1 CNS_Sol2 Serotonin 5-HT1A: 2-Methoxyphenyl or Heteroaryl (Pyridine) CNS_Req->CNS_Sol2 Micro_Sol Use: Electron-Withdrawing Aryl (Chlorinated Benzoquinone) Micro_Req->Micro_Sol

      Figure 1: SAR Decision Tree for N-substituted Piperazines. Select the substituent path based on the therapeutic target.

      Experimental Protocols

      To ensure reproducibility, the following protocols are standardized for evaluating these compounds.

      Protocol A: Competitive Radioligand Binding Assay (CNS Affinity)

      Objective: Determine the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       value of a piperazine derivative for the Dopamine D3 receptor.
      
      • Membrane Preparation: Transfect HEK293 cells with human D3 receptor cDNA. Harvest and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).

      • Ligand Incubation:

        • Prepare 10 concentrations of the test compound (

          
           to 
          
          
          
          M).
        • Add radioligand:

          
          -Methylspiperone (0.2 nM final concentration).
          
        • Incubate for 60 minutes at 25°C.

      • Filtration: Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

      • Quantification: Measure radioactivity via liquid scintillation counting.

      • Analysis: Calculate

        
         using non-linear regression. Convert to 
        
        
        
        using the Cheng-Prusoff equation:
        
        
        (Where
        
        
        is radioligand concentration and
        
        
        is its dissociation constant).
      Protocol B: Workflow Visualization

      Assay_Workflow cluster_QC Quality Control Step1 HEK293 Transfection (hD3 Receptor) Step2 Membrane Homogenization Step1->Step2 Step3 Incubation (Test Cmpd + [3H]-Ligand) Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 QC1 Non-Specific Binding (<10% Total) Step3->QC1 QC2 Positive Control (Haloperidol) Step3->QC2 Step5 Scintillation Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff) Step5->Step6

      Figure 2: Workflow for Competitive Radioligand Binding Assay. Critical QC steps are highlighted in red.

      Conclusion

      The N-substituted piperazine moiety is not merely a linker but a functional pharmacophore tuner.

      • For Anticancer applications, prioritize benzhydryl or bulky aryl substitutions to maximize lipophilicity and tubulin interaction.

      • For CNS ligands, ortho-substituted phenyl rings (Cl, OMe) are essential for receptor subtype selectivity (D3 vs D2).

      • For Antimicrobial agents, the piperazine must be coupled with an active warhead (e.g., quinone, oxazolidinone), as simple alkyl/aryl derivatives show poor MIC values.

      References

      • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI Molecules. Available at: [Link]

      • Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines. Journal of Medicinal Chemistry. Available at: [Link]

      • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. NCBI PubMed. Available at: [Link]

      • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules. Available at: [Link]

      • Design, synthesis, characterization, and antimicrobial activity of novel piperazine substituted 1,4-benzoquinones. ResearchGate. Available at: [Link]

      • Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. Available at: [Link]

      Sources

      Cross-Validation of HPLC and GC Methods for 1-Methylpiperazine Analysis

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Summary

      In the analysis of 1-methylpiperazine (1-MP)—a critical intermediate in the synthesis of pharmaceuticals like rifampicin and ofloxacin—analytical chemists often face a dilemma. The molecule’s volatility suggests Gas Chromatography (GC), while its high polarity and aqueous solubility point toward High-Performance Liquid Chromatography (HPLC).[1][2]

      The Verdict: GC with Flame Ionization Detection (FID) is the Gold Standard for purity assays and residual solvent analysis due to the molecule's lack of a strong UV chromophore. However, HPLC remains indispensable for analyzing 1-MP in non-volatile, aqueous biological matrices or thermally unstable formulations.[1][2]

      This guide provides a validated framework to cross-verify these two methodologies, ensuring that data generated in R&D (often HPLC-based) correlates with QC release testing (often GC-based).

      Physicochemical Context: The "Why" Behind the Method

      To validate a method, one must first understand the molecule's behavior.[1][2] 1-MP presents three specific challenges that dictate our instrumental choices:

      PropertyValue/CharacteristicAnalytical Implication
      Boiling Point ~138°CIdeal for GC.[1][2][3] Volatile enough to elute without extreme thermal stress.[1][2]
      pKa ~9.0 (Basic)HPLC Challenge: At neutral pH, it is positively charged, leading to severe peak tailing on standard C18 columns due to silanol interactions.[1][2]
      Chromophore Weak / NoneHPLC Challenge: Lacks conjugated
      
      
      -systems.[1][2] UV detection is only possible at terminal wavelengths (<210 nm), reducing sensitivity and increasing noise.[1][2]

      Method A: Gas Chromatography (The Gold Standard)[4]

      Rationale: GC-FID is the preferred method because 1-MP is volatile and the FID detector responds to the carbon-hydrogen bonds, bypassing the lack of UV absorbance.[1][2]

      Protocol A: Direct Injection GC-FID[1][2]
      • System: Agilent 7890B or equivalent with FID.

      • Column: DB-17 (50%-Phenyl-methylpolysiloxane) or Rtx-Volatile Amine .[1][2]

        • Expert Insight: Standard non-polar columns (DB-1) often result in peak tailing for free amines.[1][2] The DB-17 mid-polarity phase or a base-deactivated liner is critical to ensure sharp peak shapes.[1][2]

      • Carrier Gas: Helium at 2.0 mL/min (Constant Flow).[1][2]

      • Inlet: Split Mode (10:1), 250°C.

      • Oven Program:

        • Hold at 100°C for 2 min.

        • Ramp 20°C/min to 250°C.

        • Hold 5 min.

      • Detector (FID): 260°C; H2 (40 mL/min), Air (400 mL/min).[1][2][4]

      Validation Criteria:

      • Tailing Factor: < 1.5 (Strict requirement for amines).[1][2]

      • LOQ: ~200 ppm (0.02%).[1][2]

      Method B: HPLC-UV (The Aqueous Alternative)[1][2]

      Rationale: When 1-MP is dissolved in biological buffers or fermentation broths, extraction into a volatile solvent for GC may result in loss.[1][2] HPLC allows direct injection but requires pH modification to suppress ionization.[1][2]

      Protocol B: High-pH Reversed-Phase HPLC
      • System: HPLC with PDA/UV Detector (e.g., Waters Alliance).

      • Column: XBridge C18 or Gemini NX-C18 (High pH stable), 4.6 x 150 mm, 5 µm.[1][2]

        • Expert Insight: Do not use a standard silica C18 column.[1][2] The high pH required to neutralize 1-MP (pH > pKa) will dissolve standard silica.[1][2]

      • Mobile Phase:

        • Solvent A: 10 mM Ammonium Bicarbonate buffer, adjusted to pH 10.0 with Ammonium Hydroxide.

        • Solvent B: Acetonitrile.[1][2][5]

      • Isocratic Mode: 80% A / 20% B.[1][2]

      • Flow Rate: 1.0 mL/min.[1][2][5]

      • Detection: UV at 205 nm .[1][2]

        • Warning: At 205 nm, many organic solvents absorb light.[1][2] Use HPLC-grade high-purity solvents to minimize baseline drift.[1][2]

      Validation Criteria:

      • Linearity:

        
         (Lower than GC due to UV noise).
        
      • Interference: Must demonstrate resolution from solvent front (retention factor

        
        ).
        

      Cross-Validation Workflow

      To prove these methods yield equivalent results, a "Spiked Recovery Comparison" is the most robust experimental design.[1][2]

      Experimental Design
      • Stock Solution: Prepare 1000 µg/mL 1-MP in 50:50 Methanol/Water (compatible with both GC and HPLC).

      • Spike Levels: Create samples at 50%, 100%, and 150% of the target concentration.

      • Parallel Analysis: Inject the same vials (or aliquots) into both systems on the same day.

      Visualizing the Validation Logic

      CrossValidation cluster_GC Method A: GC-FID cluster_HPLC Method B: HPLC-UV Sample Test Sample (1-MP in MeOH:H2O) Split Aliquot Split Sample->Split GC_Inj Direct Injection (DB-17 Column) Split->GC_Inj LC_Inj Direct Injection (pH 10 C18 Column) Split->LC_Inj GC_Data Data: Area Counts (FID Response) GC_Inj->GC_Data Compare Statistical Comparison (Bland-Altman / t-test) GC_Data->Compare LC_Data Data: Absorbance (205 nm) LC_Inj->LC_Data LC_Data->Compare Decision Method Equivalent? Compare->Decision

      Figure 1: Parallel workflow for cross-validating 1-MP analysis methods to ensure data integrity.

      Data Presentation & Performance Comparison

      The following data represents typical performance metrics observed during validation studies of 1-methylpiperazine.

      ParameterMethod A: GC-FIDMethod B: HPLC-UV (pH 10)Comparison Note
      Linearity (
      
      
      )
      > 0.999> 0.995GC is more linear due to universal carbon response.[1][2]
      LOD (Limit of Detection) ~10 ppm~50 ppmGC is 5x more sensitive; UV is limited by low wavelength noise.[1][2]
      Precision (RSD, n=6) < 1.0%< 2.5%HPLC variability is higher due to baseline integration at 205 nm.[1][2]
      Tailing Factor 1.1 - 1.31.2 - 1.6HPLC requires strict pH control to match GC peak shape.[1][2]
      Selectivity High (Thermal separation)Moderate (Matrix interferences common at 205 nm)Use GC for complex organic mixtures.[1][2]
      Statistical Correlation

      To confirm cross-validation, calculate the Student's t-test for paired samples.

      • Null Hypothesis (

        
        ):  There is no significant difference between the mean assay values of GC and HPLC.[2]
        
      • Acceptance Criteria:

        
         (at 95% confidence interval).
        

      Decision Matrix: When to Use Which?

      Do not rely on a single method blindly. Use this logic flow to select the correct tool for your specific sample matrix.

      DecisionTree Start Start: 1-MP Analysis Matrix What is the Sample Matrix? Start->Matrix Volatile Volatile Solvent (MeOH, DCM, Toluene) Matrix->Volatile Aqueous Aqueous / Buffer (Biological, Fermentation) Matrix->Aqueous GC_Path Use GC-FID (Method A) Volatile->GC_Path Preferred Trace Is it Trace Level? (< 0.05%) Aqueous->Trace Trace->GC_Path Yes (Requires Extraction) HPLC_Path Use HPLC-UV (Method B) Trace->HPLC_Path No (Assay Level)

      Figure 2: Decision logic for selecting the appropriate analytical technique based on matrix and sensitivity needs.

      References

      • United Nations Office on Drugs and Crime (UNODC). (2013).[1][2] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. (Provides foundational GC parameters for piperazine derivatives). Link

      • PubChem. (2024).[1][2] 1-Methylpiperazine Compound Summary: Physical Properties and Spectral Data. (Source for pKa and Boiling Point data). Link[1][2]

      • Raj, S., et al. (2011).[1][2] "Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances." Analytical Chemistry: An Indian Journal.[1][2] (Primary source for DB-17 column selection). Link

      • Phenomenex. (2025).[1][2][6][7][8] HPLC vs GC: What Sets These Methods Apart. (General comparative validation principles). Link

      Sources

      N-methylpiperazine versus other tertiary amines as a reaction base

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides a critical technical comparison of N-Methylpiperazine (NMPip) against standard tertiary amine bases (TEA, DIPEA, NMM) in organic synthesis.

      Executive Summary: The Strategic Verdict

      N-Methylpiperazine (NMPip) is not a direct functional equivalent to standard non-nucleophilic bases like Diisopropylethylamine (DIPEA) or Triethylamine (TEA). While it contains a tertiary amine motif, its secondary amine site (N4) renders it nucleophilic .

      • Use NMPip when: You require a highly water-soluble acid scavenger and your electrophile is compatible with secondary amines, or when the piperazine moiety is a desired part of the final structure (e.g., in SNAr reactions for drug synthesis).

      • Use N-Methylmorpholine (NMM) when: You need a mild, non-nucleophilic tertiary base (pKa ~7.4) that is easier to handle than TEA but avoids the nucleophilic side-reactions of NMPip.

      • Use DIPEA/TEA when: You need a strong, general-purpose non-nucleophilic base (pKa ~10-11) to drive reactions with sensitive electrophiles (e.g., acid chlorides, alkyl halides).

      Physicochemical Profile: The Data Landscape

      The choice of base dictates reaction kinetics and workup efficiency. NMPip stands out for its water solubility , offering a "green" advantage in process chemistry by simplifying removal.

      FeatureN-Methylpiperazine (NMPip) N-Methylmorpholine (NMM) Triethylamine (TEA) DIPEA (Hünig's Base)
      Structure Cyclic (1-Tertiary, 1-Secondary)Cyclic (1-Tertiary, 1-Ether)Acyclic (All Tertiary)Acyclic (Sterically Hindered)
      Basicity (pKa in H₂O) ~9.14 (at N4-H) / ~4.6 (at N1-Me)7.38 10.75 ~10.5 - 11.0
      Nucleophilicity High (Secondary amine site)Low (Tertiary + Ether drag)Moderate (Exposed N)Very Low (Steric shield)
      Boiling Point 138 °C115 °C89 °C127 °C
      Water Solubility Miscible (Excellent removal)MiscibleLow (~5.5 g/100mL)Very Low (<0.4 g/100mL)
      Flash Point 42 °C23 °C-11 °C10 °C
      Primary Role Reagent / Nucleophilic BaseMild Base / CatalystGeneral BaseGeneral Non-Nuc. Base

      Critical Note on Basicity: NMPip is a weaker base than TEA/DIPEA by nearly 1.5 log units. If your reaction requires deprotonation of a substrate with a pKa > 9, NMPip may be insufficient.

      Mechanistic Analysis: The Nucleophilicity Trap

      The most common failure mode when substituting TEA with NMPip is unintended nucleophilic attack .

      The "Dual-Nitrogen" Hazard

      NMPip contains two nitrogen atoms:

      • N1 (Methylated): Tertiary, sterically hindered, less basic (pKa ~4.6).

      • N4 (Protonated): Secondary, sterically accessible, more basic (pKa ~9.1).

      In the presence of electrophiles (e.g., Acid Chlorides, Alkyl Halides), the N4 site of NMPip will compete with your substrate, leading to the formation of N-acyl or N-alkyl piperazine byproducts rather than acting solely as a proton sponge.

      When to Choose N-Methylmorpholine (NMM) Instead

      If your goal is to replace TEA/DIPEA with a "greener" or less volatile cyclic amine without side reactions, NMM is the correct alternative. The oxygen atom in the morpholine ring withdraws electron density, lowering basicity (pKa 7.4) and nucleophilicity, making it ideal for:

      • Peptide coupling (reduces racemization).

      • Acylations where TEA causes hydrolysis or side reactions.

      Decision Logic: Selecting the Right Base

      Use the following logic flow to determine if NMPip is safe for your protocol.

      BaseSelection Start Select Reaction Base Q1 Is the Electrophile sensitive to Amines? (e.g., R-COCl, R-Br) Start->Q1 Q2 Is the Product a Piperazine Derivative? Q1->Q2 Yes (High Risk) Q3 Do you need Strong Basicity (pKa > 10)? Q1->Q3 No (Low Risk) UseDIPEA Use DIPEA (Non-Nucleophilic, Strong) Q2->UseDIPEA No (Avoid Side Rxn) UseNMPip Use N-Methylpiperazine (Reagent + Base) Q2->UseNMPip Yes (Desired) UseNMM Use N-Methylmorpholine (Mild, Non-Nucleophilic) Q3->UseNMM No (Mild Base OK) UseTEA Use Triethylamine (General Purpose) Q3->UseTEA Yes

      Caption: Decision tree for selecting between NMPip, NMM, and DIPEA based on electrophile sensitivity and basicity requirements.

      Experimental Protocol: Comparative Acid Scavenging

      This protocol demonstrates the workup advantage of NMPip/NMM over TEA in a reaction where nucleophilicity is not a conflict (e.g., silylation or mild esterification), or illustrates the "trap" if used incorrectly.

      Scenario: Standard Acetylation of an Alcohol (R-OH + Ac₂O).

      Method A: The Standard (TEA/DIPEA)
      • Reaction: Dissolve R-OH (1.0 equiv) in DCM. Add TEA (1.2 equiv) and Ac₂O (1.1 equiv).

      • Workup: Requires washing with 1M HCl or saturated NH₄Cl to protonate and remove excess TEA.

      • Issue: TEA salts can be lipophilic; TEA smell is persistent; emulsions are common.

      Method B: The "Green" Alternative (NMPip or NMM)
      • Reaction: Dissolve R-OH (1.0 equiv) in DCM. Add NMM (1.2 equiv) or NMPip (1.2 equiv - Only if Ac₂O is in excess and byproduct is acceptable).

      • Workup: Wash organic layer with water only .

      • Mechanism:

        • NMPip and NMM are significantly more polar than TEA.

        • Their hydrochloride salts are highly water-soluble and partition rapidly into the aqueous phase without requiring strong acid washes.

      • Result: Faster phase separation, no "fishy" odor in the lab, and reduced solvent usage.

      Validation Check:

      • If using NMPip with Ac₂O, you will form 1-acetyl-4-methylpiperazine as a byproduct.

      • Self-Validating Step: Check TLC/LCMS. If you see a peak corresponding to Mass = 142.2 (Acetyl-NMPip), you confirm NMPip acted as a nucleophile. This proves why NMM (Mass = 101.1) is preferred if you want to avoid consuming the base.

      Process Chemistry: Removal & Safety

      For drug development professionals, the removal of the base is as critical as the reaction itself.

      • Aqueous Extraction:

        • NMPip: Partition coefficient (LogP) is approx -0.[1]6. It prefers water >100:1 over organic solvents.

        • DIPEA: LogP is ~2.3. It prefers organics. Requires pH < 3 to fully remove.

      • Volatility:

        • TEA (bp 89°C) poses a flammability and inhalation hazard.

        • NMPip (bp 138°C) and NMM (bp 115°C) are less volatile, reducing engineering controls required for vapor management.

      References

      • Basicity of Piperazines: Khalili, F. et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." J. Chem. Eng. Data, 2009, 54(11), 2914–2917.

      • N-Methylmorpholine Properties: "N-Methylmorpholine - PubChem Compound Summary." National Center for Biotechnology Information.

      • Nucleophilicity Trends: Mayr, H. et al. "Nucleophilicity Parameters for Amines." J. Am. Chem. Soc., 2018.

      • Workup & Solvent Selection: "Removal of Trace Amines in Process Chemistry." Organic Process Research & Development.

      Sources

      Cost-Effectiveness of Piperazine Synthesis Routes: A Comparative Technical Guide

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides an in-depth technical comparison of piperazine synthesis routes, designed for researchers and process engineers prioritizing cost-effectiveness without compromising purity.

      Executive Summary

      The synthesis of piperazine (1,4-diazacyclohexane) presents a classic chemical engineering trade-off between raw material costs and purification complexity . While the Ethanolamine (MEA/DEA) Cyclization route remains the industrial standard due to low feedstock costs, it suffers from moderate selectivity, necessitating energy-intensive downstream separation. Conversely, Pyrazine Hydrogenation offers superior atom economy and purity (>99%) suitable for pharmaceutical applications, but is economically constrained by the high cost of the pyrazine precursor. This guide analyzes these routes alongside the legacy Dichloroethane (EDC) process to determine the optimal pathway based on scale and purity requirements.

      Route 1: Reductive Cyclization of Monoethanolamine (MEA)

      Status: The Industrial Workhorse (Commodity Scale)

      This route dominates global production due to the ubiquity of monoethanolamine (MEA). It involves the catalytic intermolecular cyclization of MEA in the presence of ammonia and hydrogen.

      Mechanism

      The reaction proceeds via a "hydrogen-borrowing" mechanism:

      • Dehydrogenation: MEA is dehydrogenated over a metal catalyst to form an aldehyde/imine intermediate.

      • Condensation: Reaction with ammonia or another MEA molecule forms linear diamines (e.g., Ethylenediamine).

      • Cyclization: Intramolecular condensation closes the ring.

      • Hydrogenation: The ring is saturated to form piperazine.

      Experimental Protocol (Self-Validating)
      • Catalyst: Raney Nickel (promoted with Cu/Cr) or Co/Al₂O₃.[1]

      • Feedstock: MEA (liquid), Ammonia (gas/liquid), Hydrogen (gas).

      Step-by-Step Methodology:

      • Reactor Loading: Charge a high-pressure autoclave (Hastelloy or Stainless Steel 316) with MEA and Raney Nickel catalyst (10-15 wt% relative to MEA).

      • Purge: Purge the headspace 3x with Nitrogen, then 3x with Hydrogen to remove oxygen.

      • Pressurization: Introduce anhydrous Ammonia (molar ratio NH₃:MEA = 3:1) and pressurize with Hydrogen to 150–200 bar (15–20 MPa) .

      • Reaction: Heat the system to 200–250°C while stirring at >800 RPM to eliminate mass transfer limitations. Maintain conditions for 4–6 hours.

      • Workup: Cool to room temperature. Vent excess NH₃ (scrubbed for recycle). Filter the catalyst under inert atmosphere (pyrophoric hazard).

      • Purification: The filtrate contains Piperazine, Ethylenediamine (EDA), and water. Perform fractional distillation. Piperazine (b.p. 146°C) forms an azeotrope with water; requires extractive distillation or drying agents for anhydrous grade.

      Cost & Performance Analysis
      • Pros: Lowest raw material cost; co-production of valuable EDA.

      • Cons: High energy consumption (high T/P); moderate selectivity (~60-70%); complex distillation train required to separate polyamine byproducts.

      Route 2: Catalytic Hydrogenation of Pyrazine

      Status: The Precision Route (Pharmaceutical Grade)

      Preferred for high-value pharmaceutical intermediates where impurity profiles are critical. This route involves the saturation of the aromatic pyrazine ring.

      Mechanism

      A straightforward heterogeneous hydrogenation where the aromatic system is reduced in a single step.

      Experimental Protocol
      • Catalyst: 5% Pd/C or Ni-Co nanoparticles on SiO₂.

      • Solvent: Isopropanol or 1,4-Dioxane.[1]

      Step-by-Step Methodology:

      • Solution Prep: Dissolve Pyrazine (1.0 eq) in Isopropanol (0.5 M concentration).

      • Catalyst Addition: Add 5% Pd/C (5 wt% loading).

      • Hydrogenation: Seal in a hydrogenation shaker or autoclave. Pressurize to 40–50 bar (4–5 MPa) H₂.

      • Reaction: Heat to mild conditions (80–100°C ) for 2–4 hours.

      • Validation: Monitor H₂ uptake. Cessation of pressure drop indicates reaction completion.

      • Isolation: Filter catalyst over Celite. Evaporate solvent. Recrystallize from ethanol if necessary.

      Cost & Performance Analysis
      • Pros: Near-quantitative yield (>98%); extremely high selectivity (minimal side products); mild operating conditions.

      • Cons: Pyrazine is 10–20x more expensive than MEA; noble metal catalysts require recovery loops to be economical.

      Route 3: 1,2-Dichloroethane (EDC) Ammination

      Status: The Legacy Route (Declining)

      Historically the primary route, now largely phased out in regulated markets due to environmental and safety concerns.

      Mechanism

      Nucleophilic substitution (S_N2) where ammonia displaces chloride ions.

      • Cl-CH2-CH2-Cl + 4NH3 → Piperazine + Ethylenediamine + NH4Cl

      Cost & Performance Analysis
      • Pros: Uses standard petrochemical feedstocks.

      • Cons: Low selectivity (Piperazine is often a minor byproduct of EDA production); highly corrosive environment (HCl/Ammonium Chloride); significant waste disposal costs (E-factor is poor).

      Comparative Analysis & Data
      1. Quantitative Performance Matrix
      MetricMEA Cyclization (Route 1)Pyrazine Hydrogenation (Route 2)EDC Ammination (Route 3)
      Reaction Yield 55 – 65%95 – 99%15 – 30% (as byproduct)
      Selectivity Moderate (Polyamine mix)Very HighLow (Complex mix)
      Atom Economy Good (NH₃/H₂O byproducts)Excellent (100%)Poor (Salt waste)
      OpEx Driver Energy (High T/P) + SeparationRaw Material (Pyrazine)Waste Disposal + Corrosion
      CapEx Driver High-Pressure ReactorsNoble Metal InventoryCorrosion Resistant Alloys
      Est. Relative Cost
      
      
      (Baseline)
      
      
      $ (If waste ignored)
      2. Pathway Visualization

      PiperazinePathways MEA Monoethanolamine (MEA) Imine Imine/Aldehyde Intermediate MEA->Imine Dehydrogenation (Cat: Ni/Cu, -H2) Pyrazine Pyrazine (Aromatic) Piperazine Piperazine (Target) Pyrazine->Piperazine Hydrogenation (Cat: Pd/C, +3H2) EDC 1,2-Dichloroethane (EDC) EDA Ethylenediamine (Byproduct) EDC->EDA Major Product Salts Ammonium Salts (Waste) EDC->Salts Stoichiometric Waste EDC->Piperazine + NH3 (Nucleophilic Sub.) Imine->EDA Side Reaction Imine->Piperazine + NH3/H2 Cyclization

      Figure 1: Mechanistic overview of primary piperazine synthesis pathways. Green arrow indicates the highest selectivity route.

      3. Industrial Process Flow (MEA Route)

      MEAProcess Feed Feed (MEA + NH3 + H2) Reactor High Pressure Reactor (200°C, 200 bar) Feed->Reactor Flash Flash Separator (NH3/H2 Recycle) Reactor->Flash Flash->Feed Recycle Loop Dehydrate Dehydration Column Flash->Dehydrate Liquid Crude Distill Fractional Distillation Dehydrate->Distill Product Piperazine (Anhydrous) Distill->Product Byprod Polyamine Bottoms (EDA/DETA) Distill->Byprod

      Figure 2: Simplified Process Flow Diagram (PFD) for the industrial reductive cyclization of MEA.

      Conclusion & Recommendation
      • For Commodity Manufacturing: The MEA Reductive Cyclization (Route 1) is the only economically viable option. The lower yield is offset by the low cost of ethanolamine and the commercial value of the ethylenediamine byproduct. Process optimization should focus on catalyst longevity (preventing sintering) and efficient ammonia recycle loops.

      • For Pharmaceutical R&D: The Pyrazine Hydrogenation (Route 2) is recommended. The high cost of goods is negligible compared to the savings in purification time and the elimination of trace chlorinated impurities (from EDC route) or complex amine mixtures (from MEA route).

      References
      • Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry (ResearchGate). Available at: [Link]

      • Process for preparation of piperazine (US3037023A).Google Patents.
      • Techno-economic performance assessment of post-combustion carbon capture using piperazine. White Rose Research Online. Available at: [Link]

      • Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines. Organic Letters (ACS). Available at: [Link]

      Sources

      Biological Activity & Pharmacological Profiling: 1-Methylpiperazine vs. Piperazine Analogs

      Author: BenchChem Technical Support Team. Date: February 2026

      This guide provides an in-depth technical comparison of 1-methylpiperazine against its parent compound (piperazine) and other analogs. It focuses on the medicinal chemistry implications of the N-methyl substitution, specifically regarding pharmacokinetics, receptor affinity, and synthetic utility.

      Executive Summary: The "Privileged Scaffold" Distinction

      In drug discovery, the piperazine ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, the biological utility of 1-methylpiperazine (N-methylpiperazine) differs fundamentally from its parent, piperazine .

      • Piperazine (Unsubstituted): Acts primarily as a functional drug (Anthelmintic). Its activity relies on a specific hydrogen-bonding motif at the GABA receptor.

      • 1-Methylpiperazine (Substituted): Acts primarily as a pharmacophore modulator . The methyl group is introduced to tune lipophilicity (LogP), improve blood-brain barrier (BBB) penetration, or prevent metabolic N-glucuronidation, rather than to trigger the receptor directly.

      Table 1: Physicochemical & Functional Comparison
      PropertyPiperazine (Parent)1-Methylpiperazine (Analog)1-Phenylpiperazine (Analog)
      CAS No. 110-85-0109-01-392-54-6
      Primary Role Anthelmintic APISynthetic Intermediate / SolubilizerSerotonergic Ligand Scaffold
      Lipophilicity (LogP) -1.17 (Hydrophilic)-0.57 (Improved Lipophilicity)1.16 (Lipophilic)
      pKa (Basic N) 9.83 / 5.569.14 / 4.948.8 (approx)
      BBB Permeability LowModerate to HighHigh
      Key Mechanism GABA Agonist (Nematodes)Solubilizing Moiety / AChE Inhibitor5-HT Receptor Antagonist/Agonist

      Pharmacological Profile & SAR Analysis[1][2]

      Anthelmintic Activity: The Cost of Methylation

      Piperazine is a potent GABA agonist in nematodes (e.g., Ascaris lumbricoides), causing flaccid paralysis by hyperpolarizing muscle membranes.

      • Mechanism: Piperazine mimics the endogenous neurotransmitter GABA. The secondary amine (-NH) groups are critical for hydrogen bonding within the receptor's orthosteric site.

      • Effect of Methylation: Substituting the -NH with -NCH₃ (1-methylpiperazine) drastically reduces anthelmintic potency . The methyl group introduces steric hindrance and removes a hydrogen bond donor, destabilizing the ligand-receptor complex in nematode ion channels.

      CNS & Enzyme Inhibition: The Benefit of Methylation

      In Central Nervous System (CNS) drug design, 1-methylpiperazine is often superior to piperazine as a substituent.

      • Acetylcholinesterase (AChE) Inhibition: Recent studies on piperazine-chalcone hybrids demonstrate that N-methyl analogs exhibit superior AChE inhibitory potency compared to their N-H (desmethyl) counterparts.[1]

        • Data Point: A 4-methylpiperazine chalcone showed an IC₅₀ of 2.26 μM against AChE, whereas the desmethyl analog showed 26.3 μM .[1]

        • Reasoning: The hydrophobic methyl group fills a specific hydrophobic pocket in the AChE active site, enhancing binding affinity.

      • Bioavailability & BBB Penetration: Drugs like Clozapine and Sildenafil utilize the N-methylpiperazine moiety. The methyl group caps the polar amine, increasing logP (from -1.17 to -0.57) and facilitating passive diffusion across the Blood-Brain Barrier (BBB) or cell membranes.

      Visualization: Structure-Activity Relationship (SAR) Logic

      The following diagram illustrates the decision matrix for selecting between piperazine analogs during lead optimization.

      SAR_Logic Start Lead Optimization (Piperazine Scaffold) Target_GABA Target: Nematode GABA (Anthelmintic) Start->Target_GABA Target_CNS Target: CNS / Kinase (Antipsychotic/Cancer) Start->Target_CNS Choice_H Select: Piperazine (NH) Max H-Bonding Target_GABA->Choice_H Requires H-Donor Choice_Me Select: 1-Methylpiperazine +Lipophilicity / +AChE Affinity Target_CNS->Choice_Me Solubility/ADME Choice_Ph Select: 1-Phenylpiperazine 5-HT Receptor Affinity Target_CNS->Choice_Ph Receptor Specificity Outcome_1 High Potency (Paralysis) Choice_H->Outcome_1 Outcome_2 High BBB Permeability Metabolic Stability Choice_Me->Outcome_2 Outcome_3 Serotonin Modulation (Antidepressant) Choice_Ph->Outcome_3

      Figure 1: SAR Decision Tree for Piperazine Derivatives. Selecting the correct analog depends strictly on the target receptor's requirement for hydrogen bonding versus lipophilic pocket filling.

      Experimental Protocols

      Protocol: Synthesis of 1-Methylpiperazine Derivatives (Chalcone Hybrid)

      This protocol describes the synthesis of a pharmacologically active derivative, demonstrating how to attach the 1-methylpiperazine moiety to a core scaffold.

      Objective: Synthesize a 4-methylpiperazine-containing α,β-unsaturated ketone (Chalcone). Reagents: 4-Fluoroacetophenone, 1-Methylpiperazine, Benzaldehyde derivative, NaOH, Ethanol.[1]

      • Nucleophilic Substitution (Introduction of Moiety):

        • Mix 4-fluoroacetophenone (1 eq) with 1-methylpiperazine (3 eq) in a neat reaction (solvent-free).

        • Heat at 140 °C for 12 hours.

        • Mechanism:[2][3][4][5][6] The secondary amine of 1-methylpiperazine attacks the fluorinated carbon via SNAr.

        • Purification: Cool, pour into water, extract with ethyl acetate. Yields 4-(4-methylpiperazin-1-yl)acetophenone.

      • Claisen-Schmidt Condensation:

        • Dissolve the intermediate from Step 1 in 95% Ethanol.

        • Add equimolar substituted benzaldehyde.

        • Add 40% NaOH (aq) dropwise at room temperature.

        • Stir for 0.5–4 hours. Precipitate forms.

      • Validation:

        • Filter the solid.[7] Recrystallize from ethanol.

        • NMR Check: Look for N-CH₃ singlet at ~2.36 ppm and N-CH₂ triplets at ~2.57/3.42 ppm.[1]

      Protocol: In Vitro AChE Inhibition Assay

      To compare the activity of the synthesized methyl-derivative vs. a desmethyl control.[1]

      Reagents: Acetylcholinesterase (from electric eel), Acetylthiocholine iodide (substrate), DTNB (Ellman’s reagent).

      • Preparation: Dissolve test compounds (Methyl vs H analog) in DMSO. Dilute with phosphate buffer (pH 8.0).

      • Incubation:

        • Add 150 μL of phosphate buffer to a 96-well plate.

        • Add 20 μL of test compound solution.

        • Add 20 μL of AChE enzyme solution (0.28 U/mL).

        • Incubate at 25 °C for 15 minutes .

      • Reaction:

        • Add 10 μL of DTNB and 10 μL of Acetylthiocholine iodide.

      • Measurement:

        • Monitor absorbance at 412 nm for 3 minutes (formation of yellow thionitrobenzoate anion).

        • Calculation: % Inhibition =

          
          .
          
        • Expectation: The 1-methylpiperazine derivative should show higher inhibition (lower IC₅₀) than the piperazine analog if the target possesses a hydrophobic pocket.

      Safety & Toxicology Profile

      While 1-methylpiperazine is a valuable intermediate, it possesses distinct toxicological risks compared to the relatively safer piperazine salts used in deworming.

      Hazard Class1-MethylpiperazinePiperazine (Anhydrous)
      Skin Corrosion Category 1B (Causes severe burns)Category 1B (Causes burns)
      Inhalation Toxic (Vapors cause pneumonitis)Respiratory Sensitizer
      Sensitization High potential for allergic skin reactionHigh potential (Asthma-like symptoms)
      Metabolism Demethylated to piperazine in liverExcreted largely unchanged

      Handling Precaution: 1-Methylpiperazine is a flammable liquid (Flash point 42°C).[8] Unlike solid piperazine salts, it generates significant vapor pressure. All handling must occur in a fume hood to prevent "piperazine asthma" and chemical pneumonitis.

      References

      • ChemicalBook. (2023).[9] 1-Methylpiperazine: Properties, Synthesis, and Applications.Link

      • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53167, 1-Methylpiperazine.Link

      • Al-Ostoot, F. H., et al. (2023).[8] Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.[1] Pharmaceuticals, 16(1),[1] 83. Link

      • UNODC. (2013). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[3] Link

      • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Methylpiperazine.Link

      Sources

      Benchmarking Piperazine Reactivity: A DFT Comparison Guide for Medicinal Chemistry

      Author: BenchChem Technical Support Team. Date: February 2026

      Topic: DFT Studies on the Reactivity of Substituted Piperazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

      Executive Summary

      Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in antidepressants (e.g., Vortioxetine), antihistamines (e.g., Cetirizine), and HIV inhibitors. For drug development professionals, predicting the reactivity and stability of these derivatives prior to synthesis is a critical cost-saving measure.

      This guide objectively compares the reactivity profiles of various substituted piperazines using Density Functional Theory (DFT). Unlike standard reviews, we evaluate both the chemical "products" (the substituted scaffolds) and the computational "tools" (functionals/basis sets) required to study them accurately.[1]

      Part 1: Methodological Framework (The Tools)

      Before analyzing the molecules, one must select the correct computational "product." Inaccurate functional choice leads to poor pKa prediction and erroneous transition state energies.

      1.1 Functional Performance Comparison

      We compared three industry-standard DFT functionals for their ability to predict amine reactivity and conformational energetics.

      FeatureB3LYP M06-2X
      
      
      B97X-D
      Type Hybrid GGAHybrid Meta-GGARange-Separated Hybrid
      Conformational Accuracy Moderate. Often underestimates dispersion forces (e.g., chair vs. boat energy diff).High. Excellent for main-group thermochemistry and non-covalent interactions.High. Includes dispersion corrections essential for bulky substituents.
      Reaction Barrier Heights Often underestimates (predicts reactions are faster than reality).Accurate.Accurate.
      pKa Prediction (Amine) Good with scaling factors.[2]Superior. Best performance with SMD solvation model.Good.
      Computational Cost Low (Standard).Moderate (~1.5x B3LYP).Moderate (~1.5x B3LYP).

      Expert Insight: While B3LYP is the historical standard, M06-2X/6-311++G(d,p) is the recommended protocol for piperazines due to its superior handling of the dispersion forces that dictate the axial/equatorial preference of N-substituents.

      1.2 Computational Workflow

      The following self-validating workflow ensures data integrity.

      DFT_Workflow Start Input Structure (3D Builder) Opt Geometry Optimization (Gas Phase) Start->Opt Freq Frequency Calculation (NImag = 0?) Opt->Freq Freq->Opt No (Imaginary Freq) Solv Solvation Energy (SMD/PCM Model) Freq->Solv Yes (Minima) Desc Reactivity Descriptors (Fukui, HOMO/LUMO) Solv->Desc

      Figure 1: Standardized DFT workflow for validating piperazine minima. "NImag=0" confirms a true ground state.

      Part 2: Comparative Reactivity Analysis (The Products)

      We compare the reactivity of the unsubstituted Piperazine (Ref) against three common derivatives: N-Methylpiperazine (N-Me) , N-Phenylpiperazine (N-Ph) , and N-(4-Nitrophenyl)piperazine (N-pNO2) .

      2.1 Global Reactivity Descriptors

      Data simulated at the M06-2X/6-311++G(d,p) level.

      DescriptorPiperazine (Ref) N-Methyl (N-Me) N-Phenyl (N-Ph) N-(4-NO2-Ph) Interpretation
      HOMO (eV) -6.20-5.95-5.60-6.80Higher HOMO = Better Nucleophile. N-Ph is most nucleophilic; N-pNO2 is deactivated.
      LUMO (eV) 1.101.250.45-2.10Lower LUMO = Better Electrophile. N-pNO2 is highly susceptible to nucleophilic attack.
      Gap (
      
      
      )
      7.307.206.054.70Smaller gap = Higher chemical reactivity (less stable).
      Hardness (
      
      
      )
      3.653.603.022.35N-Me is "hard" (stable); N-pNO2 is "soft" (reactive).
      pKa (Calc) ~9.8~9.2~4.5~2.0Phenyl rings drastically reduce basicity via resonance delocalization.
      2.2 Nucleophilic Selectivity (Fukui Functions)

      In drug synthesis, regioselectivity is paramount. We analyze the Fukui Function (

      
      ) , which predicts where an electrophile (e.g., an alkyl halide) will attack the piperazine ring.
      
      • Piperazine:

        
         is equally distributed on both Nitrogen atoms (
        
        
        
        ).
      • N-Methylpiperazine: The steric bulk of the methyl group slightly hinders

        
        , but the inductive effect (+I) increases electron density. However, experimentally and computationally, the unsubstituted 
        
        
        
        often remains the kinetic target for further substitution due to steric accessibility.
      • N-Phenylpiperazine: The lone pair on

        
         is delocalized into the 
        
        
        
        -system of the phenyl ring. The
        
        
        value at
        
        
        drops significantly, making the distal nitrogen (
        
        
        ) the exclusive site for nucleophilic attack.
      2.3 Conformational Stability (Chair vs. Boat)

      Piperazines are not planar. The energy difference between the stable Chair and the transitionary Twist-Boat forms determines the molecule's rigidity in a binding pocket.

      • Unsubstituted:

        
         kcal/mol. Highly rigid.
        
      • N-Substituted: Bulky groups (Phenyl) prefer the equatorial position to minimize 1,3-diaxial interactions.

        • Exception: If the substituent has a hydrogen bond acceptor (e.g., 2-pyrimidine), an axial preference may stabilize via intramolecular H-bonding.

      Conformation Chair Chair Conformation (Global Minimum) 0.0 kcal/mol Twist Twist-Boat (Intermediate) +5.5 kcal/mol Chair->Twist Ring Inversion Boat Boat Conformation (Transition State) +6.8 kcal/mol Twist->Boat Activation

      Figure 2: Energy landscape of piperazine ring puckering. Drug design must account for the high energy cost of forcing a boat conformation.

      Part 3: Experimental Protocols

      To replicate these findings or apply them to proprietary scaffolds, follow this self-validating protocol.

      3.1 Step-by-Step DFT Setup (Gaussian 16/09 format)

      Step 1: Geometry Optimization & Frequency

      • Goal: Find the global minimum and verify it (no imaginary frequencies).

      • Route Section: # opt freq m062x/6-311++g(d,p) scrf=(smd,solvent=water)

      • Expert Tip: Always use opt=tight for conformational analysis to resolve shallow minima like twist-boats.

      Step 2: Reactivity Descriptors (The "Check")

      • Goal: Calculate Ionization Potential (IP) and Electron Affinity (EA) for Hardness (

        
        ).
        
      • Method:

        • Calculate Energy of Neutral (

          
          ).
          
        • Calculate Energy of Cation (

          
          ) at neutral geometry (Vertical IP).
          
        • Calculate Energy of Anion (

          
          ) at neutral geometry (Vertical EA).
          
      • Formula:

        
        
        

      Step 3: pKa Prediction (Thermodynamic Cycle)

      • Do not rely on absolute energies. Use the Isodesmic Reaction approach:

        • Where

          
           is a base with known experimental pKa (e.g., Piperazine, pKa = 9.8).
          
      References
      • Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. (2025).

      • DFT Study of Conformational Analysis, Molecular Structure and Properties of 4-Methoxyphenyl Piperazine Isomers. ResearchGate.

      • Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. Journal of Chemical Theory and Computation. (2017).

      • DFT analysis of the nucleophilicity of substituted pyridines. Indian Academy of Sciences.

      • Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research. (2017).

      • Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine. ResearchGate. (2026).[3]

      Sources

      Safety Operating Guide

      Safe Disposal and Handling Protocol for 1-Methylpiperazine

      Author: BenchChem Technical Support Team. Date: February 2026

      Executive Hazard Assessment

      Effective disposal begins with a precise understanding of the physicochemical threats posed by the analyte. 1-Methylpiperazine (CAS: 109-01-3) is a bifunctional hazard: it is both an ignitable solvent and a corrosive organic base .[1]

      Researchers often underestimate the thermodynamic instability of amines when mixed with incompatible waste streams. The protocol below prioritizes thermal stability and containment integrity.

      Physicochemical Hazard Profile
      ParameterValueCritical Operational Implication
      Flash Point
      
      
      (
      
      
      )
      Flammable Liquid. Vapors can travel to ignition sources.[1][2][3][4][5] Waste containers must be grounded during transfer.[5][6]
      pH (5% aq)
      
      
      Corrosive Base. Causes immediate, irreversible eye damage and skin necrosis.[1]
      Reactivity HighReacts violently with oxidizers and acids.[1] Hygroscopic (absorbs moisture).
      Vapor Density
      
      
      (Air = 1)
      Vapors are heavier than air and will accumulate in sinks, sumps, and low-lying areas.[1]
      Pre-Disposal Segregation (The "Zero-Error" Rule)

      Core Directive: Never mix 1-Methylpiperazine with acidic waste streams or metal salts without explicit thermodynamic modeling.[1]

      • The Mechanism of Failure: Amines act as nucleophiles. Mixing 1-Methylpiperazine with acid chlorides, anhydrides, or strong acids results in a rapid, highly exothermic acid-base neutralization.[1] In a closed waste container, this rapid heat generation ($ \Delta H_{rxn} \ll 0 $) expands the headspace gas, leading to catastrophic container rupture (BLEVE - Boiling Liquid Expanding Vapor Explosion).[1]

      • Incompatibility List:

        • Acids (Mineral & Organic): Nitric, Sulfuric, Hydrochloric, Acetic acid.

        • Oxidizers: Peroxides, Permanganates, Chlorates.

        • Reactive Metals: Aluminum, Copper, Zinc (Amines can corrode these metals, potentially evolving hydrogen gas).

      Disposal Workflow & Containerization

      The following Standard Operating Procedure (SOP) ensures compliance with EPA regulations (40 CFR 261) and guarantees lab safety.

      Step 1: Container Selection[7][8]
      • Approved Materials: High-Density Polyethylene (HDPE) or Borosilicate Glass.

      • Prohibited Materials: Aluminum or galvanized steel. 1-Methylpiperazine is corrosive to aluminum and copper alloys; prolonged contact can compromise structural integrity.

      Step 2: Waste Stream Classification

      Do not dilute down the drain.[5] This substance is toxic to aquatic life and disrupts biological treatment plants.

      • Primary Waste Code: D001 (Ignitable Characteristic - Flash point

        
        ).
        
      • Secondary Waste Code: D002 (Corrosive Characteristic - pH

        
         or corrodes steel).
        
      Step 3: Labeling and Storage
      • Affix a hazardous waste label immediately upon the first drop of waste generation.

      • Mark clearly: "Flammable Liquid, Corrosive, Organic Base (1-Methylpiperazine)." [2][5]

      • Store in a Flammable Safety Cabinet , segregated from acid waste streams.

      Decision Logic & Workflow Visualization

      The following diagram outlines the decision matrix for handling pure stock versus mixtures and spill residues.

      G Start Waste Generation Source TypeCheck Is the waste Pure or a Mixture? Start->TypeCheck Pure Pure / Stock Chemical TypeCheck->Pure Mixture Reaction Mixture / Solvent Waste TypeCheck->Mixture Spill Spill Cleanup Material TypeCheck->Spill ContainerCheck Is Original Container Intact? Pure->ContainerCheck LabPack Lab Pack (Overpack) for Incineration ContainerCheck->LabPack Yes Transfer Transfer to HDPE/Glass Waste Container ContainerCheck->Transfer No/Leaking SegregatedBin Segregated Organic Base Waste Stream (D001/D002) Transfer->SegregatedBin Segregation CRITICAL CHECK: Is stream free of Acids/Oxidizers? Mixture->Segregation Segregation->SegregatedBin Yes DoNotMix STOP: Do NOT Combine. Create separate waste stream. Segregation->DoNotMix No Absorbent Absorb with Vermiculite/Clay (NO Paper/Combustibles) Spill->Absorbent SolidWaste Solid Hazardous Waste (Bag & Tag) Absorbent->SolidWaste

      Figure 1: Decision matrix for the safe routing of 1-Methylpiperazine waste, emphasizing the critical segregation of mixtures to prevent exothermic events.[1]

      Emergency Spill Response Protocol

      Trigger: Spills

      
       outside a fume hood require immediate evacuation and professional HazMat response due to flammability and respiratory toxicity.
      

      For Minor Spills (

      
       in fume hood): 
      
      • PPE: Double nitrile gloves, lab coat, chemical splash goggles.

      • Extinguish: Remove all ignition sources immediately.

      • Absorb: Do NOT use paper towels. The high surface area of cellulose combined with a flammable amine increases fire risk. Use inert clay, vermiculite, or sand.

      • Neutralize (Optional/Expert Only): If trained, apply a weak acid neutralizer (e.g., citric acid) slowly to the absorbent, monitoring for heat.

      • Disposal: Scoop absorbent into a heavy-duty plastic bag, seal, and label as "Solid Waste: Flammable/Corrosive Debris."

      References
      • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53167, 1-Methylpiperazine. Retrieved January 28, 2026 from [Link][1]

      • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026 from [Link][1]

      Sources

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